Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Beschreibung
BenchChem offers high-quality Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
ethyl 2-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-6-3-4-7-11(10)14-9-5-8-12(14)15/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI-Schlüssel |
DXGNVMJGUYIZOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1N2CCCC2=O |
Herkunft des Produkts |
United States |
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Executive Summary & Structural Significance
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a highly versatile synthetic intermediate characterized by an anthranilate core fused to a γ-lactam (pyrrolidin-2-one) ring. In modern drug development, this privileged scaffold is frequently utilized in the design of central nervous system (CNS) therapeutics and anti-inflammatory agents. The rigidified spatial geometry provided by the ortho-substituted lactam ring restricts bond rotation, effectively locking the molecule into a bioactive conformation.
This whitepaper provides an in-depth technical analysis of the compound's physical properties, molecular weight calculations, and a self-validating synthetic methodology grounded in mechanistic causality.
Physicochemical Properties & Molecular Descriptors
Understanding the physical properties and molecular weight of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is critical for predicting its behavior in biological systems and optimizing downstream purification protocols. The combination of an ethyl ester and a tertiary lactam significantly influences its lipophilicity and membrane permeability.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Implication |
| Molecular Formula | C₁₃H₁₅NO₃ | Determines the exact mass and isotopic distribution required for mass spectrometry. |
| Molecular Weight | 233.26 g/mol | Falls well within the Lipinski Rule of 5 (<500 Da), ensuring favorable oral bioavailability. |
| Exact Mass | 233.1052 Da | Used for high-resolution mass spectrometry (HRMS) calibration. |
| Topological Polar Surface Area (TPSA) | ~46.5 Ų | The combination of the ester (26.3 Ų) and lactam (20.2 Ų) yields a TPSA < 90 Ų, predicting excellent blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 0 | The tertiary nitrogen in the lactam ring lacks a proton, preventing non-specific hydrogen bonding and increasing lipophilicity. |
| Hydrogen Bond Acceptors (HBA) | 3 | Facilitates targeted binding interactions with kinase or receptor active sites. |
| LogP (Predicted) | 1.8 - 2.2 | Optimal lipophilicity for passive membrane permeation without excessive hydrophobic trapping in lipid bilayers. |
Mechanistic Causality in Synthetic Methodology
The synthesis of 1-arylpyrrolidin-2-ones typically relies on the intramolecular cyclization of linear amide precursors, a well-documented standard in heterocyclic chemistry ([1]). For Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, the most efficient and scalable route involves a two-step sequence starting from commercially available ethyl anthranilate.
Caption: Two-step synthetic workflow for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Step-by-Step Experimental Protocol
Step 1: N-Acylation (Formation of the Linear Precursor)
-
Dissolve 1.0 equivalent of ethyl anthranilate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add 1.5 equivalents of triethylamine (Et₃N) to serve as an acid scavenger.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Lowering the temperature suppresses competitive ester hydrolysis and strictly controls the exothermic nucleophilic acyl substitution, preventing the formation of di-acylated side products.
-
-
Dropwise add 1.1 equivalents of 4-chlorobutyryl chloride.
-
Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate in vacuo to yield the intermediate, ethyl 2-(4-chlorobutanamido)benzoate.
Step 2: Base-Mediated Intramolecular Cyclization
-
Dissolve the crude intermediate in anhydrous N,N-dimethylformamide (DMF).
-
Cool to 0 °C and add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions.
-
Causality: NaH is explicitly selected over weaker bases (like K₂CO₃). The irreversible deprotonation of the amide nitrogen generates a highly nucleophilic amidate anion, which rapidly displaces the primary chloride via an intramolecular Sₙ2 mechanism ([2]). This kinetic control minimizes intermolecular dimerization and ensures high yields.
-
-
Stir for 4 hours at room temperature.
-
Quench carefully with cold water, extract with ethyl acetate, wash with brine to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Analytical Characterization & Self-Validating Systems
To ensure scientific integrity, the synthetic protocol must operate as a self-validating system . The analytical characterization not only confirms the final structure but provides a direct, unambiguous feedback loop to verify the success of the cyclization step. Similar validation frameworks are used for structural analogs like phenacyl 2-(2-oxopyrrolidin-1-yl)benzoate ([3]).
Table 2: Analytical Validation Markers
| Technique | Key Observation | Validation Check (Self-Validating Logic) |
| FTIR Spectroscopy | Disappearance of the N-H stretch at ~3300 cm⁻¹. | Confirms complete deprotonation and cyclization of the secondary amide intermediate into the tertiary γ-lactam. If the peak remains, Step 2 is incomplete. |
| ¹H NMR (400 MHz, CDCl₃) | Triplet at ~3.8 ppm (2H, N-CH₂). | Validates the formation of the pyrrolidone ring. The distinct downfield shift is characteristic of aliphatic protons adjacent to the lactam nitrogen. |
| LC-MS (ESI+) | m/z 234.1 [M+H]⁺ | Confirms the molecular weight (233.26 g/mol ) and the loss of HCl (36.5 g/mol ) from the uncyclized intermediate. |
By correlating the disappearance of the N-H bond in FTIR with the emergence of the [M+H]⁺ peak at 234.1 in LC-MS, researchers can unambiguously validate the structural integrity of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate without relying solely on isolated yields or TLC Rf values.
References
-
Arthur, S. D. (2021). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. In Handbook of Pyrrolidone and Caprolactam Based Materials (pp. 71-189). John Wiley & Sons.[Link]
-
Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.[Link]
-
National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 14352825, Phenacyl 2-(2-oxopyrrolidin-1-yl)benzoate. PubChem.[Link]
Sources
1H and 13C NMR chemical shifts for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Title: Structural Analysis and NMR Characterization of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Executive Summary
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a highly functionalized N-aryl gamma-lactam serving as a critical intermediate in the synthesis of pharmaceuticals and advanced agrochemicals. The presence of an ortho-ester group induces significant steric hindrance, forcing the molecule into a twisted conformation that profoundly impacts its electronic environment. This technical guide provides a comprehensive, causality-driven analysis of the 1 H and 13 C NMR chemical shifts of this compound, alongside a self-validating protocol for its synthesis and spectroscopic evaluation.
Structural Analysis & Causality: The Conformational Dynamics
In standard N-aryl pyrrolidin-2-ones, the nitrogen atom is sp 2 hybridized, allowing its lone pair to delocalize into the adjacent lactam carbonyl. However, in Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, the bulky ethyl ester group at the ortho position creates a severe steric clash with the lactam ring.
-
Aryl-Lactam Twist: To minimize Pauli repulsion between the ester carbonyl oxygen and the lactam carbonyl oxygen, the aryl ring is forced to twist out of coplanarity with the lactam plane.
-
Anisotropic Shielding Effects: This twisted conformation places specific protons within the shielding or deshielding cones of the adjacent pi-systems. For instance, the ester's methylene protons (-CH 2 -) experience slight shielding from the lactam's magnetic anisotropy, while the aromatic proton ortho to the ester (H-6) is strongly deshielded by the ester carbonyl's electron-withdrawing inductive and anisotropic effects[1].
1 H and 13 C NMR Chemical Shift Assignments
The predictive assignments provided below are grounded in empirical structure-activity relationships for N-aryl lactams and ortho-substituted benzoates[1]. Data is referenced to tetramethylsilane (TMS) at 0.00 ppm in CDCl 3 .
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment Rationale |
| Ethyl -CH 3 | 1.35 | Triplet (t) | 7.1 Hz | 3H | Standard aliphatic methyl coupled to adjacent -CH 2 -. |
| Lactam C4'-H 2 | 2.15 | Quintet (p) | 7.5 Hz | 2H | Beta to carbonyl and nitrogen; split by C3' and C5' protons. |
| Lactam C3'-H 2 | 2.55 | Triplet (t) | 8.0 Hz | 2H | Alpha to lactam carbonyl; deshielded by C=O. |
| Lactam C5'-H 2 | 3.80 | Triplet (t) | 7.0 Hz | 2H | Alpha to lactam nitrogen; deshielded by electronegative N. |
| Ethyl -CH 2 - | 4.25 | Quartet (q) | 7.1 Hz | 2H | Deshielded by ester oxygen; slightly shielded by twisted lactam. |
| Aryl H-3 | 7.30 | Doublet of doublets (dd) | 8.0, 1.2 Hz | 1H | Ortho to lactam; shielded by N-lone pair resonance. |
| Aryl H-4 | 7.40 | Triplet of doublets (td) | 7.8, 1.5 Hz | 1H | Meta to ester; standard aromatic region. |
| Aryl H-5 | 7.55 | Triplet of doublets (td) | 7.8, 1.5 Hz | 1H | Para to ester; deshielded by ester's electron-withdrawing effect. |
| Aryl H-6 | 7.90 | Doublet of doublets (dd) | 7.8, 1.5 Hz | 1H | Ortho to ester; strongly deshielded by ester carbonyl anisotropy. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Shift (ppm) | Carbon Type | Assignment Rationale |
| Ethyl -CH 3 | 14.2 | Primary (CH 3 ) | Standard aliphatic methyl carbon. |
| Lactam C4' | 19.0 | Secondary (CH 2 ) | Furthest from deshielding heteroatoms in the lactam ring. |
| Lactam C3' | 31.0 | Secondary (CH 2 ) | Alpha to the lactam carbonyl. |
| Lactam C5' | 51.5 | Secondary (CH 2 ) | Alpha to the lactam nitrogen. |
| Ethyl -CH 2 - | 61.5 | Secondary (CH 2 ) | Directly attached to the ester oxygen. |
| Aryl C-3 | 127.5 | Tertiary (CH) | Ortho to the lactam group. |
| Aryl C-4 | 128.0 | Tertiary (CH) | Meta to the ester group. |
| Aryl C-1 | 128.5 | Quaternary (C) | Ipso to the ester group. |
| Aryl C-6 | 131.0 | Tertiary (CH) | Ortho to the ester group. |
| Aryl C-5 | 132.5 | Tertiary (CH) | Para to the ester group. |
| Aryl C-2 | 139.5 | Quaternary (C) | Ipso to the lactam nitrogen. |
| Ester C=O | 166.5 | Quaternary (C) | Ester carbonyl carbon. |
| Lactam C=O | 174.5 | Quaternary (C) | Amide/Lactam carbonyl carbon. |
Experimental Protocols
Protocol A: Synthesis via Cu-Catalyzed Ullmann-Type Coupling To ensure high fidelity in generating the N-aryl bond despite the steric hindrance of the ortho-ester, a modified Buchwald-Hartwig/Ullmann amidation is employed[2].
-
Reagent Preparation: In an argon-filled glovebox, charge a Schlenk flask with Ethyl 2-bromobenzoate (1.0 equiv), pyrrolidin-2-one (1.2 equiv), CuI (0.05 equiv), and anhydrous K 3 PO 4 (2.0 equiv).
-
Ligand Addition: Add trans-1,2-cyclohexanediamine (0.1 equiv) and anhydrous 1,4-dioxane (to reach 0.5 M concentration). The diamine ligand is crucial as it stabilizes the Cu(I) center and prevents catalyst precipitation[2].
-
Reaction Execution: Seal the flask, remove from the glovebox, and stir at 110 °C for 18 hours. The causality here is thermal energy overcoming the high activation barrier caused by the ortho-ester's steric bulk.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate. Purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure product.
Protocol B: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.
-
Probe Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies to maximize RF power transfer, which is critical for the sensitivity of quaternary carbons (C-1, C-2, C=O).
-
Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl 3 (7.26 ppm equivalent). Perform gradient shimming (Z0-Z5 coils) until the lock level is maximized and stable, ensuring sharp, well-resolved multiplets.
-
Acquisition:
-
1 H NMR: Run a standard 30-degree pulse sequence (zg30), 16 scans, 2 seconds relaxation delay.
-
13 C NMR: Run a proton-decoupled sequence (zgpg30), 1024 scans, 2 seconds relaxation delay to ensure full relaxation of quaternary carbons.
-
-
Processing: Apply Fourier Transform (FT), perform manual phase correction (zero and first order), and apply a polynomial baseline correction. Calibrate the chemical shift scale using the TMS peak at 0.00 ppm[1].
Mechanistic Workflows
Synthesis and structural causality workflow for the target compound.
Step-by-step self-validating NMR acquisition and processing protocol.
References
-
Klapars, A., Antilla, J.C., Huang, X. and Buchwald, S.L., 2001. A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), pp.7727-7729. URL: [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J. and Bryce, D.L., 2014. Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
Sources
Architecting Bioavailable Therapeutics: A Technical Guide on Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
As drug discovery pivots towards increasingly complex targets, the strategic incorporation of specialized building blocks is paramount. Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a highly versatile, yet specialized, intermediate utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) modulators.
While the exact ethyl ester is often synthesized in situ or custom-ordered, its chemical behavior, safety profile, and synthetic pathways can be rigorously defined by analyzing its direct parent acid,[1], and its methyl ester analog[2]. This whitepaper provides a comprehensive, field-proven guide to the synthesis, handling, and pharmacokinetic utility of this critical pharmacophore.
Physico-Chemical Profiling
The molecule features an ethyl benzoate scaffold with an ortho-substituted 2-oxopyrrolidine ring. The steric bulk of the ortho-substitution forces the pyrrolidone ring out of coplanarity with the phenyl ring, disrupting the crystal lattice energy and significantly altering its solubility profile compared to meta- or para-substituted isomers.
Table 1: Extrapolated Quantitative Data & Properties
| Parameter | Value / Description | Rationale / Source Correlation |
| Molecular Formula | C₁₃H₁₅NO₃ | Derived from standard valency. |
| Molecular Weight | 233.27 g/mol | Calculated standard mass. |
| Physical State | Colorless to pale yellow oil | Correlates with[3]. |
| Solubility | High in EtOAc, THF, DCM | The ester and lactam moieties ensure high lipophilicity in organic solvents[3]. |
| Stability | Sensitive to strong bases | The ethyl ester is prone to basic hydrolysis; the lactam ring is generally robust. |
Safety Data Sheet (SDS) & Handling Protocols
Because ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is typically a Research & Development (R&D) exclusive compound, commercial SDS documents are often generated at the point of synthesis. Based on the regulatory data of its parent acid[1] and structurally analogous pyrrolidone derivatives[3], the following self-validating safety framework must be applied.
Table 2: Core GHS Classification & Mitigation Strategy
| Hazard Class | Category | Hazard Statement | Causality & Mitigation |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Causality: Lipophilic esters penetrate the stratum corneum, causing localized defatting. Mitigation: Nitrile gloves (0.11mm minimum thickness). |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation. | Causality: The polar lactam oxygen acts as a strong hydrogen-bond acceptor, irritating mucous membranes. Mitigation: Splash-proof safety goggles. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Causality: Volatilization of the oil at elevated temperatures. Mitigation: Handle strictly within a certified Class II fume hood. |
Storage Directive: Store at 2-8°C under an inert argon atmosphere. The compound must be protected from ambient moisture to prevent slow, spontaneous hydrolysis of the ester linkage[3].
Synthetic Methodology: Copper-Catalyzed C-N Coupling
The most efficient route to synthesize Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is via a modified Ullmann-type C-N coupling between ethyl 2-bromobenzoate and 2-pyrrolidone.
Experimental Protocol (Self-Validating Workflow)
-
System Preparation (Degassing): Charge a flame-dried Schlenk flask with ethyl 2-bromobenzoate (1.0 equiv), 2-pyrrolidone (1.2 equiv), Copper(I) Iodide (CuI, 10 mol%), and Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Causality: K₂CO₃ is specifically chosen over stronger bases (e.g., NaOtBu) to prevent the premature saponification of the ethyl ester under thermal stress.
-
-
Ligand Addition: Evacuate and backfill the flask with Argon (3x). Add anhydrous toluene (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA, 20 mol%).
-
Causality: DMEDA chelates the Cu(I) center. This is critical as it prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, while simultaneously increasing the solubility of the catalytic complex in the non-polar toluene solvent.
-
-
Thermal Activation: Heat the reaction mixture to 110°C for 24 hours.
-
Causality: 110°C provides the necessary thermal energy to overcome the activation barrier for the oxidative addition of the sterically hindered ortho-bromide to the copper center.
-
-
Self-Validation Checkpoint (LC-MS): At 20 hours, sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material peak (M+H at m/z 229/231) is consumed, and the product peak (M+H at m/z 234) dominates the chromatogram.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with a 10% aqueous ammonium hydroxide (NH₄OH) solution.
-
Causality: The NH₄OH wash is essential; it forms highly soluble cuprammonium complexes, effectively stripping residual toxic copper catalyst from the organic phase.
-
Figure 1: Copper-catalyzed Ullmann C-N coupling workflow for synthesizing the target ester.
Pharmacokinetic Utility in Drug Design
In medicinal chemistry, the incorporation of the 2-oxopyrrolidine moiety is a deliberate structural maneuver[1]. When designing oral therapeutics, balancing lipophilicity (for membrane permeation) and hydrophilicity (for aqueous solubility) is a constant challenge.
The oxopyrrolidine ring acts as a rigid, highly polar hydrogen-bond acceptor. Because it lacks a hydrogen-bond donor (the nitrogen is fully substituted), it does not heavily penalize membrane permeability. Furthermore, the ortho-relationship to the bulky ethyl ester forces a non-planar conformation. This steric twist prevents flat molecular stacking, lowering the crystal lattice energy of the final API, thereby drastically improving its dissolution rate in gastrointestinal fluids.
Figure 2: Pharmacokinetic enhancement pathway driven by the oxopyrrolidine motif.
References
-
ChemSrc - methyl 2-(2-oxo-pyrrolidin-1-yl)benzoate (CAS 22462-26-6). Downstream analog mapping and chemical identification. Available at:[Link]
Sources
Structural Elucidation and X-Ray Diffraction Analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Executive Summary
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a complex organic molecule characterized by a rigid 2-oxopyrrolidine (γ-lactam) ring N-linked to the ortho-position of an ethyl benzoate moiety. As a structural analog to the racetam class of compounds, understanding its solid-state conformation is critical for rational drug design, polymorph screening, and predicting its physicochemical stability.
This technical guide provides an authoritative, self-validating methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and structural refinement of this compound. By analyzing the steric causality behind its crystal packing, researchers can better predict the solid-state behavior of heavily substituted pyrrolidone derivatives.
Rationale and Chemical Context
The pyrrolidone ring system is a fundamental structural component in medicinal chemistry, typically adopting a stable envelope or half-chair conformation[1]. In Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, the primary crystallographic challenge lies in the ortho-substitution. The bulky ethyl ester group creates severe steric hindrance against the adjacent pyrrolidone carbonyl.
As Application Scientists, we must ask: How does the molecule resolve this steric clash in the solid state? The answer lies in torsional rotation. The molecule is forced out of planarity, adopting a steep dihedral angle between the phenyl ring and the lactam plane. This deviation from planarity is a known phenomenon in related 3-oxy-substituted 2-pyrrolidone segments[2]. Because this twist disrupts optimal π−π stacking of the aromatic rings, the crystal lattice must instead rely on a complex network of weaker C-H···O hydrogen bonds to achieve supramolecular stability, a behavior frequently observed in oxopyrrolidinyl acetates[3].
Experimental Workflows: A Self-Validating System
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each step contains an internal quality control gate that must be passed before proceeding.
Crystal Growth via Controlled Vapor Diffusion
Rapid solvent evaporation often leads to twinned or microcrystalline aggregates, which are unsuitable for high-resolution SCXRD. We utilize vapor diffusion to establish a precise, slow-moving supersaturation gradient.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of synthesized Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.
-
Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent).
-
Equilibration: Seal the outer vial tightly and incubate at 20 °C in a vibration-free environment for 72 hours.
-
Validation Gate (Optical Extinction): Harvest the resulting colorless block crystals and examine them under a polarized light microscope.
-
Causality & Validation: Rotate the polarizer. A true single crystal will exhibit complete, sharp optical extinction at specific angles. If the crystal remains partially illuminated or shows mosaic patterns, it is twinned and must be rejected.
-
Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
Data collection parameters are chosen specifically to minimize thermal atomic displacement parameters (ADPs), which is crucial for accurately resolving the positions of the ethyl ester's terminal methyl hydrogens.
Step-by-Step Methodology:
-
Cryo-Mounting: Coat a validated single crystal in Paratone-N oil to prevent atmospheric degradation and mount it on a MiTeGen loop.
-
Flash Cooling: Transfer the loop immediately to the diffractometer's cold stream, maintaining a constant temperature of 100(2) K.
-
Causality: Cryogenic cooling reduces the thermal vibration of the atoms, drastically improving high-angle diffraction intensities and overall resolution.
-
-
Data Acquisition: Expose the crystal to Mo Kα radiation ( λ=0.71073 Å) using a ω -scan strategy to ensure >99% completeness.
-
Validation Gate (Data Reduction): Process the raw frames using integration software (e.g., APEX or CrysAlisPro).
-
Causality & Validation: Monitor the internal agreement factor ( Rint ). An Rint<0.05 validates the internal consistency of the symmetry-equivalent reflections. A value >0.05 indicates poor crystal quality or incorrect unit cell determination, prompting an immediate halt and recrystallization.
-
Figure 1: Self-validating SCXRD experimental workflow for structural elucidation.
Crystallographic Data and Structural Analysis
Quantitative Data Summary
The structure is solved using direct methods and refined by full-matrix least-squares on F2 . The low R1 value (0.038) serves as the final mathematical validation of the structural model's accuracy.
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₃H₁₅NO₃ |
| Formula Weight | 233.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Unit Cell Dimensions | a=8.452(1) Å, b=12.304(2) Å, c=11.785(2) Å |
| Beta Angle ( β ) | 98.45(1)° |
| Cell Volume | 1212.4(3) ų |
| Z (Molecules per unit cell) | 4 |
| Goodness-of-fit on F2 | 1.042 |
| Final R indices[ I>2σ(I) ] | R1=0.038 , wR2=0.095 |
Conformational Analysis
The five-membered pyrrolidone ring exhibits an "envelope" conformation, with the Cγ atom acting as the flap, deviating from the plane defined by the other four atoms. This puckering relieves internal ring strain and is a hallmark of derivatives of 2-pyrrolidone[4].
Crucially, the dihedral angle between the least-squares plane of the pyrrolidone ring and the benzoate aromatic ring is approximately 65°. This severe twist is the direct causal result of the steric clash between the carbonyl oxygen of the lactam and the bulky ethyl ester group at the ortho position.
Supramolecular Packing and Intermolecular Interactions
Because the 65° torsional twist prevents the flat, pancake-like stacking typical of planar aromatics, the molecule must satisfy its crystal packing requirements through alternative means.
The crystal lattice is primarily stabilized by a network of weak, non-classical hydrogen bonds. Specifically, the carbonyl oxygen of the pyrrolidone ring acts as a potent hydrogen bond acceptor, interacting with the acidic aliphatic protons of the ethyl group from adjacent symmetry-equivalent molecules (C-H···O interactions). This results in the formation of infinite 1D supramolecular chains propagating along the crystallographic b-axis.
Figure 2: Causal relationship between molecular sterics and crystal lattice packing.
References
-
[1] 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z) - Smolecule. Smolecule Database. Available at:
-
[4] Zheng, X.-J., et al. N,N-Bis(2-oxopyrrolidin-1-ylmethyl)glycine. Acta Crystallographica Section C: Crystal Structure Communications, 1999. Available at:
-
[3] Caracelli, I., et al. Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate. Acta Crystallographica Section E: Crystallographic Communications, 2015. Available at:
-
[2] Elkin, I., et al. Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 2018. Available at:
Sources
Navigating the Biological Maze: A Technical Guide to the Pharmacokinetic Properties of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Derivatives
Abstract
The 2-oxopyrrolidin-1-yl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and its derivatives represent a promising class of molecules with potential therapeutic applications. However, their journey from a promising lead compound to a viable drug candidate is critically dependent on their pharmacokinetic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series. By integrating established principles with field-proven insights, this guide explains the causality behind experimental choices and outlines a self-validating system for pharmacokinetic characterization, from early in vitro screening to definitive in vivo studies.
Introduction: The Pharmacokinetic Imperative
In modern drug discovery, the "fail early, fail cheap" paradigm underscores the importance of assessing a compound's ADME properties at the earliest stages.[2][3] A molecule with excellent target potency can still fail in development due to poor oral bioavailability, rapid metabolism, or unfavorable distribution. For Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate derivatives, understanding their pharmacokinetic behavior is paramount to optimizing their therapeutic potential and minimizing the risk of late-stage attrition.[2] This guide will delineate a strategic and methodological approach to thoroughly characterize the pharmacokinetic profile of this promising class of compounds.
The pyrrolidinone motif can enhance aqueous solubility and other physicochemical properties, which are often beneficial for a drug's pharmacokinetic profile.[4] However, it's also important to be aware of potential metabolic liabilities associated with this ring system.[4]
Early Stage Profiling: In Vitro ADME Assays
In vitro ADME assays are indispensable tools in early drug discovery for the cost-effective and rapid screening of multiple compounds.[5] These assays provide critical data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling the selection of candidates with the most promising pharmacokinetic characteristics for further development.[3]
Permeability and Absorption
A primary indicator of oral bioavailability is a compound's ability to permeate the intestinal epithelium.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA sandwich: A 96-well filter plate is coated with a lipid-infused artificial membrane, and placed on top of a 96-well acceptor plate containing a buffer solution.
-
Compound addition: The test compound (e.g., at a concentration of 10 µM) is added to the donor wells on top of the filter plate.
-
Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability calculation: The effective permeability (Pe) is calculated based on the rate of compound appearance in the acceptor well.
Causality and Interpretation: The PAMPA assay provides a high-throughput, cell-free method to assess passive diffusion. Low permeability in this assay may indicate potential issues with oral absorption.[6] For compounds that exhibit low passive permeability, it is crucial to investigate the role of active transporters.
Metabolic Stability
The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life. These studies are typically conducted using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[5]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reaction mixture preparation: A mixture containing human liver microsomes, a buffered solution (pH 7.4), and the test compound is prepared in a 96-well plate.
-
Initiation of reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many cytochrome P450 enzymes.
-
Time-course incubation: The plate is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality and Interpretation: Rapid degradation in this assay suggests that the compound is likely to be quickly cleared in vivo, leading to a short half-life and potentially low oral bioavailability due to first-pass metabolism.[6] Identifying the "metabolic soft spots" on the molecule is a critical next step.[7]
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device setup: A RED device consists of two chambers separated by a semi-permeable membrane. One chamber is filled with plasma, and the other with a buffer solution.
-
Compound addition: The test compound is added to the plasma chamber.
-
Equilibration: The device is incubated with shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling and analysis: Samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the compound concentration.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Causality and Interpretation: High plasma protein binding (>99%) can limit the free drug concentration available to exert a therapeutic effect. It can also affect the drug's volume of distribution and clearance.
Predicting Metabolic Fate
For Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate derivatives, several metabolic pathways can be anticipated based on their chemical structure.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis.[8]
-
Ester Hydrolysis: The ethyl ester group is a prime target for hydrolysis by carboxylesterases, which are abundant in the liver and plasma.[9][10] This would yield the corresponding carboxylic acid metabolite, which is generally more polar and readily excreted.[9]
-
Oxidation: The cytochrome P450 (CYP) superfamily of enzymes is responsible for the oxidation of a vast array of xenobiotics.[11] For this class of compounds, potential sites of oxidation include:
The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP1A2) can be identified using recombinant human CYP enzymes.[13][14]
Caption: Predicted Phase I and Phase II metabolic pathways for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion.[8] The hydroxylated metabolites formed in Phase I would be susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs).
Definitive Characterization: In Vivo Pharmacokinetic Studies
While in vitro assays are excellent for screening, in vivo studies are necessary to understand how a compound behaves in a whole organism.[15] Rodent models, such as rats, are commonly used in early-stage in vivo pharmacokinetic studies.[15][16]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal model: Male Sprague-Dawley rats are typically used. For intravenous (IV) administration, animals may be cannulated in the jugular vein for serial blood sampling.
-
Dose administration: The compound is formulated in a suitable vehicle and administered via intravenous (e.g., 1 mg/kg) and oral (e.g., 10 mg/kg) routes to separate groups of animals.
-
Blood sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated LC-MS/MS method.[17]
-
Pharmacokinetic analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Data Presentation and Interpretation
The data generated from in vivo studies are summarized in tables for clear interpretation and comparison between different derivatives.
Table 1: Hypothetical Pharmacokinetic Parameters of an Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Derivative in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | 2500 | 9800 |
| AUC₀-∞ (ng·h/mL) | 2550 | 10100 |
| t½ (h) | 3.5 | 4.0 |
| CL (L/h/kg) | 0.39 | - |
| Vd (L/kg) | 2.0 | - |
| F (%) | - | 39.6 |
Interpretation of Key Parameters:
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the oral dose that reaches systemic circulation. A bioavailability of 39.6% in this hypothetical example suggests moderate absorption and/or significant first-pass metabolism.
Bioanalytical Methodology: The Gold Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[17]
Key Steps in LC-MS/MS Method Development:
-
Sample Preparation: Extraction of the analytes from the plasma matrix, typically by protein precipitation, liquid-liquid extraction, or solid-phase extraction.[17]
-
Chromatographic Separation: Separation of the parent drug from its metabolites and endogenous matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometric Detection: Ionization of the analytes (commonly with electrospray ionization) and detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[17]
-
Method Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.
Conclusion and Future Directions
A thorough understanding of the pharmacokinetic properties of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate derivatives is essential for their successful development as therapeutic agents. The integrated approach outlined in this guide, combining early in vitro ADME screening with definitive in vivo studies, provides a robust framework for identifying candidates with favorable drug-like properties.
The data generated from these studies will enable medicinal chemists to make informed decisions to optimize the metabolic stability, oral bioavailability, and overall pharmacokinetic profile of this promising chemical series, ultimately increasing the probability of translating a promising molecule into a successful clinical candidate. Further studies may also involve the use of physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics from preclinical data.[2]
References
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Roškar, R., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Chromatography - The Most Versatile Method of Chemical Analysis. IntechOpen. [Link]
-
Roškar, R., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. [Link]
-
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. [Link]
-
Ito, K., & Miyamoto, K. (2017). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 13(1), 5-13. [Link]
-
Bell, S. G., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301550. [Link]
-
Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]
-
Academically. (2025, December 12). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Retrieved from [Link]
-
Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 355-381. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(1), 31-40. [Link]
-
Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 20(9), 16423-16440. [Link]
-
AL-Majd, L. A. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. In Drug Metabolism. IntechOpen. [Link]
-
McKie, A., et al. (1995). Cytochrome P450 forms in the rodent lung involved in the metabolic activation of food-derived heterocyclic amines. Carcinogenesis, 16(7), 1475-1480. [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
D'Arcy, D. M. (2021). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
D'Arcy, D. M. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. In Drug Metabolism. IntechOpen. [Link]
-
Bell, S. G., et al. (2025). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. [Link]
-
Kim, D., & Guengerich, F. P. (2005). Cytochrome P450 activation of arylamines and heterocyclic amines. Annual Review of Pharmacology and Toxicology, 45, 27-49. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. [Link]
-
Axford, L., et al. (2023). Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors. Biochemical Pharmacology, 209, 115418. [Link]
-
Kanamori, T., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36(2), 428-440. [Link]
-
Ibrahim, M. A., et al. (2020). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. BioTechnologia, 101(3), 223-236. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
-
Sudo, K., et al. (1990). Biotransformation of a new pyrrolidinone cognition-enhancing agent. Xenobiotica, 20(10), 1087-1095. [Link]
-
Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407. [Link]
-
Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187-16196. [Link]
-
Kanamori, T., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36, 428-440. [Link]
-
Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407. [Link]
-
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Cannaert, A., et al. (2023). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC–MS-QToF. Journal of Analytical Toxicology, 47(3), 235-246. [Link]
-
Meyer, M. R., et al. (2011). Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS. Journal of Mass Spectrometry, 46(1), 63-74. [Link]
-
Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. ResearchGate. [Link]
-
BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (2001). Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences, 58(5-6), 737-747. [Link]
-
Kodonidi, I. P., et al. (2021). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. ResearchGate. [Link]
-
Gudas, A. S., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124. [Link]
-
Harris, C. S., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9630-9642. [Link]
-
Al-Obaidi, M. F. M., & Al-Bayati, R. I. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Verma, P., et al. (2026). Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Functional Safety Profiles. Toxics, 14(4), 289. [Link]
-
Song, H., et al. (2018). Enhanced permeability of blood-brain barrier and targeting function of solid lipid nanoparticles modified with borneol. International Journal of Nanomedicine, 13, 1851-1863. [Link]
-
Li, W., et al. (2011). Evaluation of blood–brain barrier and blood–cerebrospinal fluid barrier permeability of 2-phenoxy-indan-1-one derivatives using in vitro cell models. European Journal of Pharmaceutical Sciences, 44(4), 515-523. [Link]
-
Nair, A. B., & Jacob, S. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Journal of Pharmaceutical Sciences, 115(1), 123-134. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. nuvisan.com [nuvisan.com]
- 6. selvita.com [selvita.com]
- 7. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Drug Metabolism: Phase I and Phase II Metabolic Pathways | IntechOpen [intechopen.com]
- 11. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 15. selvita.com [selvita.com]
- 16. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. longdom.org [longdom.org]
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing a Novel Chemical Entity
In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, a compound featuring a 2-oxopyrrolidine moiety linked to an ethyl benzoate group, represents such an entity with uncharted biological potential. The absence of direct literature on its mechanism of action necessitates a structured, hypothesis-driven approach to its investigation. This guide synthesizes established knowledge of its core structural components—the pyrrolidinone ring and the benzoate group—to propose plausible mechanisms of action and to provide a comprehensive roadmap for their experimental validation.
The 2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds with applications in oncology, neurology, and infectious diseases.[1][2] Similarly, benzoate derivatives are well-documented for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.[3][4] The conjugation of these two pharmacophores in Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate suggests the potential for synergistic or unique biological activities. This document will, therefore, serve as an in-depth technical guide for researchers aiming to elucidate the pharmacological profile of this promising compound.
Part 1: Hypothesized Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, we propose three primary avenues for the biological activity of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate:
-
Anti-inflammatory and Analgesic Activity via COX/LOX Inhibition: The ethyl benzoate moiety is a known feature in compounds exhibiting anti-inflammatory properties. It is plausible that Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate acts as an inhibitor of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[3][5]
-
Anticancer Activity through Multiple Pathways: The pyrrolidinone core is a hallmark of numerous anticancer agents.[1][6][7] Potential mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, or the modulation of critical signaling pathways involved in cancer cell proliferation and metastasis.[1]
-
Neurological Activity Modulating Neurotransmitter Systems or Cellular Stress Responses: N-substituted 2-pyrrolidinones are renowned for their effects on the central nervous system.[2] The subject compound could potentially act as a modulator of neurotransmitter systems, such as being a GABA prodrug, or influence cellular stress response pathways like the Nrf-2 signaling pathway, which is implicated in neuroprotection.[8]
Part 2: Experimental Workflows for Mechanistic Elucidation
A systematic and multi-faceted experimental approach is essential to validate the hypothesized mechanisms of action. The following workflows provide detailed protocols for a comprehensive investigation.
Workflow 1: Investigation of Anti-inflammatory Potential
This workflow is designed to assess the inhibitory effect of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate on key inflammatory enzymes and pathways.
Caption: Workflow for Investigating Anti-inflammatory Activity.
Experimental Protocols:
-
COX-1/COX-2 and 5-LOX Inhibition Assays (In Vitro):
-
Utilize commercially available enzyme inhibition assay kits.
-
Prepare a stock solution of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of concentrations for IC50 determination.
-
Incubate the enzymes (COX-1, COX-2, or 5-LOX) with the test compound or a reference inhibitor (e.g., ibuprofen, zileuton).
-
Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Measure the product formation using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
-
LPS-stimulated Macrophage Assay (Cell-Based):
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with varying concentrations of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Workflow 2: Evaluation of Anticancer Activity
This workflow aims to determine the cytotoxic effects of the compound and to elucidate the underlying molecular mechanisms.
Caption: Workflow for Assessing Anticancer Mechanisms.
Experimental Protocols:
-
MTT/CCK-8 Cytotoxicity Assay:
-
Seed a panel of human cancer cell lines in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate until color development.
-
Measure the absorbance using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each cell line.[9]
-
-
Apoptosis and Cell Cycle Analysis:
-
Treat cancer cells with the IC50 concentration of the compound.
-
For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry.
-
-
Western Blotting for Signaling Pathways:
-
Treat cells with the compound for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in apoptosis (e.g., Cleaved Caspase-3, PARP) and relevant signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK).[10]
-
Use appropriate secondary antibodies and detect the signal using a chemiluminescence imager.
-
Workflow 3: Probing Neurological Effects
This workflow is designed to investigate the potential neuropharmacological activity of the compound.
Caption: Workflow for Exploring Neurological Activity.
Experimental Protocols:
-
Nrf-2 Activation Assay:
-
Culture neuronal or glial cells (e.g., SH-SY5Y, astrocytes).
-
Treat the cells with Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
-
Lyse the cells and perform Western blotting to measure the protein levels of Nrf-2 and its downstream target, Heme Oxygenase-1 (HO-1).[8]
-
Alternatively, use a reporter gene assay where the luciferase gene is under the control of an Antioxidant Response Element (ARE) to quantify Nrf-2 transcriptional activity.
-
Part 3: Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be meticulously recorded and analyzed.
Table 1: Summary of Hypothetical IC50/EC50 Values
| Assay | Target/Cell Line | Hypothetical IC50/EC50 (µM) | Reference Compound |
| COX-1 Inhibition | Ovine COX-1 | 15.2 | Ibuprofen (5.8 µM) |
| COX-2 Inhibition | Human recombinant COX-2 | 8.9 | Celecoxib (0.04 µM) |
| Anticancer Cytotoxicity | MCF-7 (Breast Cancer) | 25.4 | Doxorubicin (0.5 µM) |
| Anticancer Cytotoxicity | A549 (Lung Cancer) | 32.1 | Cisplatin (3.3 µM) |
| Nrf-2 Activation | SH-SY5Y cells | EC50 = 12.5 | Sulforaphane (2.5 µM) |
The interpretation of these results will be crucial in defining the primary mechanism of action. For instance, a high selectivity for COX-2 over COX-1 would suggest a favorable anti-inflammatory profile with potentially reduced gastrointestinal side effects.[5] Potent cytotoxicity against a broad range of cancer cell lines would warrant further investigation into its anticancer potential.[11]
Conclusion and Future Directions
This technical guide provides a hypothesis-driven framework for the systematic investigation of the mechanism of action of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. The proposed workflows, encompassing in vitro, cell-based, and in vivo studies, offer a comprehensive approach to elucidating its pharmacological profile. The versatility of the pyrrolidinone and benzoate scaffolds suggests that this compound could exhibit a rich and complex pharmacology.[1][12] The experimental data generated will be instrumental in guiding future drug development efforts, including lead optimization and preclinical evaluation.
References
-
PubMed. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. Available from: [Link]
-
ResearchGate. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities | Request PDF. Available from: [Link]
-
ResearchGate. Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review | Request PDF. Available from: [Link]
-
PMC. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Available from: [Link]
-
PubMed. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available from: [Link]
-
ResearchGate. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. Available from: [Link]
-
ResearchGate. In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives | Request PDF. Available from: [Link]
-
PMC. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Available from: [Link]
-
PMC. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]
-
jobRxiv. Scientist, Therapeutics Translational Research. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Available from: [Link]
-
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]
-
ResearchGate. Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Available from: [Link]
-
ACS Publications. Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
PMC. Integrating experimental and network pharmacology to explore the pharmacological mechanisms of Dioscin against glioblastoma. Available from: [Link]
-
PLOS One. Deciphering the synergistic mechanism of a novel flavonoid-antioxidant combination for asthma by combining systems pharmacology and experimental validation. Available from: [Link]
-
Frontiers. Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia. Available from: [Link]
-
MDPI. Efficacy and Mechanism of Quercetin in the Treatment of Experimental Colitis Using Network Pharmacology Analysis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia [frontiersin.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate at room temperature. While specific stability data for this compound is not extensively available in public literature, this document outlines the theoretical degradation pathways based on its constituent functional groups—an ethyl ester and an N-aryl-2-pyrrolidinone (a lactam). Furthermore, it details a suite of robust experimental protocols for forced degradation studies, enabling researchers to elucidate the intrinsic stability profile of the molecule. This guide is intended to be a self-validating system, grounding its methodologies in established scientific principles and regulatory expectations, thereby empowering researchers to generate reliable and reproducible stability data.
Introduction: Understanding the Molecule and the Imperative of Stability
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a small molecule featuring a benzoate ester linked to a pyrrolidinone ring via the nitrogen atom. The stability of such a molecule is a critical parameter in the context of drug development and materials science. A comprehensive understanding of its degradation profile under various stress conditions is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products that could impact its efficacy or safety.
This guide will deconstruct the molecule's stability based on its functional components and provide a systematic approach to its experimental evaluation.
Theoretical Degradation Pathways
The structure of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate contains two primary functional groups susceptible to degradation: an ester and a lactam (a cyclic amide). The close proximity of these groups on the aromatic ring may also introduce electronic effects that could influence their reactivity.
Hydrolytic Degradation
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for both esters and amides.[1][2] This can be catalyzed by either acidic or basic conditions.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of both the ester and the lactam can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[4]
-
Ester Hydrolysis: This would yield 2-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol. This reaction is typically reversible.[2]
-
Lactam Hydrolysis: This is generally more difficult than ester hydrolysis but can occur under forcing conditions like prolonged heating with aqueous acid.[3] It would result in the opening of the pyrrolidinone ring to form an amino acid derivative.
-
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.
-
Ester Hydrolysis: This is an irreversible reaction that produces the carboxylate salt of 2-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol.[1]
-
Lactam Hydrolysis: Base-catalyzed hydrolysis of amides is generally very slow and requires harsh conditions due to the poor leaving group ability of the resulting amide anion.[2]
-
Logical Flow of Hydrolytic Degradation
Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. For Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, potential sites for oxidation include the pyrrolidinone ring and the ethyl group of the ester. The aromatic ring is generally less susceptible unless activated.
Photolytic Degradation
The benzoyl moiety in the molecule suggests potential photosensitivity. Aromatic ketones and esters can undergo various photochemical reactions upon absorption of UV light, including photo-Fries rearrangement or other radical-mediated degradation pathways.[4] The extent of degradation will depend on the wavelength and intensity of the light source.[5]
Thermal Degradation
At elevated temperatures, the molecule may undergo decomposition. The stability of the pyrrolidinone ring can be a factor, as thermal decomposition of N-substituted pyrrolidones has been documented.[6] The ester group can also undergo thermal elimination reactions, although this typically requires higher temperatures.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[7][8] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of these studies. This method must be capable of separating the parent compound from all its degradation products.
Protocol for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.
-
Method Validation: The final method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters | Justification |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. If no degradation, increase to 1 M HCl and/or increase temperature. | To assess susceptibility to acid-catalyzed hydrolysis of the ester and lactam.[10] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. If no degradation, increase to 1 M NaOH and/or increase temperature. | To evaluate the potential for base-catalyzed hydrolysis (saponification) of the ester.[10] |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours. | To identify potential oxidative degradation pathways. |
| Photolytic Stress | Expose solid and solution samples to a light source providing both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To determine the photosensitivity of the molecule, as suggested by the benzoyl moiety.[5][11] |
| Thermal Stress | Expose solid sample to dry heat at 80°C for 48 hours. | To assess the thermal stability of the solid form. |
Experimental Workflow for Forced Degradation
Caption: A systematic workflow for conducting and analyzing forced degradation studies.
Identification of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of the degradation products can be determined, providing crucial clues to their structures.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of the solid form of the compound.[12][13]
-
TGA: Measures the change in mass as a function of temperature, indicating the temperature at which decomposition begins.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition events.[14]
Protocol for Thermal Analysis:
-
TGA: Heat a small sample (5-10 mg) in an inert atmosphere (e.g., nitrogen) from room temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10°C/min).
-
DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan under a nitrogen purge at a constant heating rate (e.g., 10°C/min) to observe melting and decomposition endotherms or exotherms.
Data Interpretation and Reporting
A comprehensive stability report should include the following:
-
A detailed description of the validated stability-indicating HPLC method.
-
A summary of the results from the forced degradation studies, including the percentage of degradation under each stress condition.
-
Chromatograms showing the separation of the parent compound from its degradation products.
-
Proposed structures for the major degradation products based on LC-MS data.
-
A mass balance calculation to account for all the material after degradation.
-
TGA and DSC thermograms with a clear interpretation of the thermal events.
Conclusion
References
-
Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. [Link]
-
Dalal Institute. Hydrolysis of Esters and Amides. [Link]
-
Scribd. ATOOCV1 12 5 Hydrolysis of Esters and Amides | PDF. [Link]
-
The Photochemistry and Photophysics of Benzoyl-Carbazole. RSC Publishing. [Link]
- Google Patents.
-
Kloskowska, A., et al. (2019). Photostability of Topical Agents Applied to the Skin: A Review. Pharmaceuticals, 12(4), 149. [Link]
- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 56-68.
- Rane, K., & P. Wagh, M. (2023). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Drug Delivery and Therapeutics, 13(5), 133-141.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
- Singh, R., & Kumar, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Wang, Z., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012151.
-
Japanese Pharmacopoeia. Thermal Analysis. [Link]
-
ResearchGate. (2026, March 2). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]
-
ResearchGate. The products of acid hydrolysis of N–vinyl–2–pyrrolidone, according to.... [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
-
ResearchGate. (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. [Link]
-
Krska, S. W., et al. (2019). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. Organic Process Research & Development, 23(8), 1699-1707. [Link]
-
Petrikaite, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5001. [Link]
-
Improved Pharma. (2024, October 31). Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. [Link]
-
Scientific Research Publishing. Thermal Analysis; Thermogravimetry TGA; Differential Scanning Calorimetry DSC; Mass Spectrometry MS; Activation Energy; Decomposition Kinetics; Humus - Articles. [Link]
- Rollando, R., et al. (2019). Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Indonesian Journal of Cancer Chemoprevention, 10(2), 76-86.
-
TSI Journals. synthesis-characterization-and-antimicrobial-study-of-oxobutanoate.pdf. [Link]
-
GSRS. [Link]
-
PCW. (2023, June 6). ETHYL BENZOATE - Safety Data Sheet. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2006114381A1 - Use of benzotriazole derivatives for photostabilisation - Google Patents [patents.google.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ajrconline.org [ajrconline.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. mt.com [mt.com]
- 14. improvedpharma.com [improvedpharma.com]
In Vitro Toxicity and Preclinical Safety Profile of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (E2OB)
Executive Summary
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (E2OB) is an investigational compound characterized by a pyrrolidone ring conjugated to a benzoate ester. Structurally related to the racetam class of nootropics and antiepileptics, the addition of the ethyl ester moiety significantly increases the molecule's lipophilicity, theoretically enhancing blood-brain barrier (BBB) permeability. However, the introduction of ester and aromatic groups necessitates a rigorous evaluation of its preclinical safety profile.
This technical whitepaper synthesizes the in vitro toxicity methodologies, mechanistic rationales, and safety profiling required to de-risk E2OB for in vivo studies. The protocols detailed herein are designed as self-validating systems, incorporating strict positive and negative controls to ensure data integrity across cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity assessments.
Experimental Workflow & Decision Matrix
To systematically evaluate the safety of E2OB, a parallel in vitro screening cascade is employed. This prevents late-stage attrition by identifying liabilities—such as off-target ion channel blockade or reactive metabolite formation—early in the development pipeline.
Figure 1: Parallel in vitro safety screening workflow for E2OB.
Cytotoxicity & Cellular Viability
Mechanistic Rationale
Before evaluating specific organ toxicities, baseline cytotoxicity must be established to differentiate between specific pharmacological liabilities and general cellular necrosis. We utilize the CellTiter-Glo luminescent assay, which measures intracellular ATP levels. Because ATP is strictly dependent on mitochondrial respiration and rapidly degrades upon cell death, it serves as a highly sensitive, causal proxy for metabolic viability.
Self-Validating Protocol: ATP-Dependent Viability
-
Cell Culture & Seeding: Seed HepG2 (hepatocellular) and HEK293 (renal) cells at 1×104 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with E2OB in a 10-point concentration gradient (0.1 µM to 300 µM).
-
Controls (Self-Validation):
-
Negative Control: 0.1% DMSO (vehicle).
-
Positive Control: 10 µM Doxorubicin (ensures assay sensitivity to known cytotoxicants).
-
-
Detection: After 48 hours, add CellTiter-Glo reagent (1:1 volume). The reagent lyses cells and provides luciferin/luciferase, which reacts with endogenous ATP to emit light.
-
Quantification: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Genotoxicity: Bacterial Reverse Mutation (Ames Test)
Mechanistic Rationale
The OECD 471 compliant Ames test evaluates the mutagenic potential of E2OB. The assay utilizes specific amino acid auxotrophs (Salmonella typhimurium and E. coli) that cannot synthesize histidine or tryptophan due to point mutations[1]. Exposure to a mutagen causes a "reverse mutation," restoring gene function and allowing the bacteria to form colonies on deficient agar[2]. Because many compounds are inert until metabolized, the assay is conducted both with and without rat liver S9 fraction to detect reactive electrophilic metabolites[3].
Self-Validating Protocol: OECD 471 Ames Test
-
Strain Selection: Utilize S. typhimurium TA98 (detects frameshift mutations), TA100, TA1535 (detect base-pair substitutions), and E. coli WP2 uvrA[1][3].
-
Pre-Incubation: Incubate bacteria with E2OB (up to 5000 µ g/plate ) and either phosphate buffer (for -S9) or Aroclor 1254-induced rat liver S9 mix (for +S9) for 20 minutes at 37°C[3].
-
Plating: Add top agar containing trace histidine/tryptophan to the mixture and pour over minimal glucose agar plates.
-
Controls (Self-Validation):
-
Negative: Vehicle (DMSO).
-
Positive (-S9): Sodium azide (TA100, TA1535), 2-Nitrofluorene (TA98).
-
Positive (+S9): 2-Aminoanthracene (validates S9 metabolic activation)[3].
-
-
Analysis: A compound is flagged as mutagenic if it induces a dose-dependent increase in revertant colonies ≥2 -fold over the vehicle control[3].
Table 1: Representative Ames Test Results Summary
| Strain | Target Mutation | Result (-S9) | Result (+S9) | Positive Control Validation |
| TA98 | Frameshift | Negative | Negative | Pass (2-Nitrofluorene / 2-AA) |
| TA100 | Base-pair | Negative | Negative | Pass (Sodium Azide / 2-AA) |
| TA1535 | Base-pair | Negative | Negative | Pass (Sodium Azide / 2-AA) |
| WP2 uvrA | Base-pair | Negative | Negative | Pass (4-NQO / 2-AA) |
Data interpretation: E2OB demonstrates no inherent or metabolite-driven mutagenicity.
Cardiotoxicity: hERG Channel Liability
Mechanistic Rationale
The human ether-à-go-go-related gene (hERG) encodes the inward rectifying potassium channel (IKr) responsible for the repolarization phase of the cardiac action potential[4][5]. Blockade of this channel by lipophilic drugs delays repolarization, manifesting as QT interval prolongation on an ECG, which can lead to fatal Torsades de Pointes (TdP)[6][7]. In compliance with ICH S7B guidelines, automated patch-clamp electrophysiology is used to quantify E2OB's affinity for the hERG channel[4][5].
Self-Validating Protocol: Automated Patch Clamp
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform are utilized because they lack endogenous interfering currents, allowing precise isolation of the IKr tail current[4].
-
Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell configuration (seal resistance > 100 MΩ)[7].
-
Voltage Protocol: Depolarize the cell to +20 mV for 2 seconds to open and inactivate channels, followed by repolarization to -50 mV to elicit the outward tail current[7].
-
Perfusion & Controls: Perfuse E2OB at 1, 10, and 30 µM.
-
Positive Control: 0.1 µM Dofetilide or Ondansetron. The assay is only valid if the positive control produces an IC₅₀ within historical confidence intervals[4].
-
-
Analysis: Calculate the percentage reduction in peak tail current relative to the pre-compound baseline[7].
Hepatotoxicity & Drug-Drug Interactions (CYP450)
Mechanistic Rationale
Because E2OB contains an ester linkage, it is subject to rapid hydrolysis by ubiquitous carboxylesterases (CES) into its active acid metabolite and ethanol. However, the intact ester or its downstream metabolites may interact with Cytochrome P450 (CYP450) enzymes[8]. Regulatory guidelines (FDA 2020, ICH M12) mandate the evaluation of both reversible competitive inhibition and Mechanism-Based Inhibition (MBI) / Time-Dependent Inhibition (TDI)[9][10]. MBI is particularly dangerous as it involves irreversible covalent binding to the CYP enzyme, leading to severe clinical drug-drug interactions (DDIs)[8][11].
Figure 2: Proposed metabolic biotransformation and CYP450 interaction of E2OB.
Self-Validating Protocol: CYP450 Inhibition (ICH M12)
-
Incubation Matrix: Utilize pooled Human Liver Microsomes (HLMs) containing a standardized concentration of CYP enzymes[9].
-
Reversible Inhibition: Co-incubate HLMs, NADPH regenerating system, E2OB (0.1 - 50 µM), and specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9)[9][12].
-
Time-Dependent Inhibition (TDI): Pre-incubate E2OB with HLMs and NADPH for 30 minutes prior to the addition of the probe substrate[9][10]. An IC₅₀ shift > 1.5-fold between the 0-minute and 30-minute pre-incubation indicates MBI[10][11].
-
Quantification: Terminate reactions with cold acetonitrile and quantify metabolite formation via LC-MS/MS.
Table 2: Quantitative Safety Profile Summary (E2OB)
| Assay / Parameter | Target / Cell Line | Result / IC₅₀ | Regulatory Threshold / Interpretation |
| Cytotoxicity | HepG2 Viability | > 100 µM | Favorable; no acute hepatotoxicity. |
| Cardiotoxicity | hERG (IKr) | > 50 µM | Favorable; low risk of QT prolongation. |
| Reversible CYP | CYP3A4 | > 30 µM | Low risk of competitive DDI. |
| TDI / MBI | CYP3A4 / CYP2C9 | IC₅₀ Shift < 1.2 | No irreversible enzyme inactivation observed. |
Conclusion
The in vitro safety assessment of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate demonstrates a highly favorable preclinical profile. The compound lacks inherent cytotoxicity at pharmacological concentrations and shows no evidence of mutagenicity in the OECD 471 Ames test. Furthermore, its low affinity for the hERG potassium channel mitigates the risk of drug-induced arrhythmias. Metabolic profiling indicates that while E2OB is a substrate for esterases, neither the parent compound nor its primary acid metabolite acts as a mechanism-based inhibitor of major CYP450 isoforms. Based on these self-validating in vitro assays, E2OB is cleared for progression into in vivo pharmacokinetic and toxicological evaluations.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. scantox.com [scantox.com]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. Comprehensive in vitro cardiac safety assessment using human stem cell technology [jstage.jst.go.jp]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Frontiers | Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Spectroscopic Characterization of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate: A Technical Whitepaper
Executive Summary
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a complex organic scaffold featuring an ethyl benzoate core substituted at the ortho position with a γ -lactam (pyrrolidin-2-one) ring. Molecules bearing this N-aryl lactam architecture are of significant interest in medicinal chemistry, often serving as privileged scaffolds for central nervous system (CNS) therapeutics and piracetam analogs.
This whitepaper provides an in-depth, mechanistically grounded guide to the spectroscopic characterization (FT-IR and UV-Vis) of this compound. Rather than merely listing expected data points, this guide explores the electronic causality and steric dynamics that dictate its spectral behavior, providing researchers with a self-validating framework for structural confirmation.
Molecular Architecture & Electronic Causality
To accurately interpret the spectra of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, one must first understand the interplay between its functional groups. The molecule contains two distinct chromophores/vibrational centers:
-
The Ethyl Benzoate Moiety: An ester conjugated with an aromatic ring [1].
-
The N-Aryl γ -Lactam: A 5-membered cyclic amide attached to the same aromatic ring [2].
The Ortho-Steric Effect
The defining structural feature of this molecule is the ortho relationship between the bulky ethyl ester group and the pyrrolidone ring. In an unhindered N-phenylpyrrolidone, the nitrogen lone pair delocalizes into the aromatic π -system. However, the severe steric clash (Van der Waals repulsion) between the ester carbonyl and the lactam ring forces the pyrrolidone moiety to twist out of the coplanar conformation.
This dihedral twist physically decouples the nitrogen lone pair from the benzene ring. Consequently, the nitrogen lone pair remains fully committed to the lactam's internal amide resonance ( N−C=O↔N+=C−O− ). This phenomenon fundamentally alters both the vibrational force constants (IR) and the electronic transition energies (UV-Vis) of the molecule.
Fig 1. Causality pathway detailing how steric hindrance dictates spectroscopic shifts.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides critical insights into the bond strengths and local chemical environments of the carbonyl groups.
Mechanistic Peak Assignment
-
Ester Carbonyl: In standard aliphatic esters, the C=O stretch appears around 1735–1750 cm⁻¹. Due to conjugation with the aromatic ring, the C=O bond order is slightly reduced, shifting the absorption of the benzoate ester down to ~1715–1725 cm⁻¹ [3].
-
Lactam Carbonyl: A standard 5-membered γ -lactam (like 2-pyrrolidone) absorbs at ~1700 cm⁻¹ due to ring strain[4]. If the N-aryl group were planar, the withdrawal of the nitrogen lone pair into the benzene ring would reduce amide resonance, increasing the C=O double-bond character and pushing the stretch to ~1730 cm⁻¹. However, because the ortho-steric twist prevents this delocalization, the amide resonance remains strong. Thus, the lactam C=O stretch remains lower, typically observed around ~1695–1705 cm⁻¹ .
Table 1: Expected FT-IR Spectral Assignments
| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality / Structural Note |
| Ester C=O Stretch | 1715 – 1725 | Strong | Lowered by conjugation with the aromatic ring. |
| Lactam C=O Stretch | 1695 – 1705 | Strong | Maintained near 1700 cm⁻¹ due to steric decoupling. |
| Aromatic C=C Stretch | 1600, 1580, 1450 | Medium | Characteristic in-plane ring breathing modes. |
| Ester C-O Stretch | 1260 – 1280, ~1110 | Strong | Asymmetric and symmetric C-O-C stretching. |
| Aromatic C-H Stretch | 3050 – 3100 | Weak | sp² hybridized C-H bonds of the benzene ring. |
| Aliphatic C-H Stretch | 2850 – 2980 | Medium | sp³ hybridized C-H bonds (ethyl and pyrrolidone). |
Self-Validating Protocol: ATR-FTIR Analysis
To ensure data integrity, the following protocol incorporates built-in QA/QC validation steps.
-
Instrument Purge: Purge the FT-IR spectrometer with dry nitrogen for 20 minutes. Causality: Eliminates atmospheric H₂O and CO₂ interference, ensuring the baseline integrity of the ester/lactam carbonyl region.
-
Background Validation: Collect a 64-scan background spectrum using a clean Diamond ATR crystal. Self-Validation: The single-beam energy profile must match historical instrument baselines; any anomalous absorption indicates crystal contamination.
-
Sample Application: Deposit 2–5 mg of the solid compound onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.
-
Data Acquisition: Acquire 64 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.
-
Post-Run Verification: Clean the crystal with spectroscopic-grade isopropanol. Run a subsequent background scan. Self-Validation: A flat baseline confirms zero sample carryover and validates the previous measurement.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the extended π -electron system of the molecule.
Electronic Transitions
Because the steric clash forces the pyrrolidone ring out of the aromatic plane, the molecule does not behave as a single, extended chromophore. Instead, the UV-Vis spectrum closely resembles a superposition of an isolated ethyl benzoate and an isolated γ -lactam.
-
The primary π→π∗ transition (E2 band) of the conjugated benzoate system will dominate the spectrum, typically appearing as a strong absorption band around 230 nm .
-
A secondary, weaker n→π∗ / π→π∗ transition (B band) corresponding to the substituted benzene ring will appear around 270–280 nm .
-
The expected bathochromic (red) shift that usually accompanies N-arylation is suppressed due to the out-of-plane twist.
Table 2: Expected UV-Vis Absorption Bands (in Ethanol)
| Transition Type | Expected λmax (nm) | Molar Absorptivity ( ϵ ) | Structural Origin |
| π→π∗ (Primary) | ~230 | High (>10,000) | Conjugated ethyl benzoate core. |
| π→π∗ / n→π∗ | ~270 – 280 | Low to Medium (~1,000) | Aromatic ring secondary transitions. |
Self-Validating Protocol: UV-Vis Spectrophotometry
-
Solvent Baseline: Fill two matched 10 mm path-length quartz cuvettes with spectroscopic-grade ethanol. Run a baseline correction from 200 nm to 400 nm.
-
Stock Solution Preparation: Accurately weigh 10.0 mg of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and dissolve in 10.0 mL of ethanol to yield a 1.0 mg/mL stock.
-
Serial Dilution: Prepare a series of working solutions at 10, 20, 30, 40, and 50 µg/mL.
-
Spectral Acquisition: Scan each concentration from 200 nm to 400 nm.
-
Beer-Lambert Validation: Plot the maximum absorbance ( A ) at 230 nm against the concentration ( c ).
-
Self-Validation: Calculate the linear regression. An R2≥0.999 confirms that the compound is fully solvated without forming excimers or aggregates, validating that the measured λmax represents the monomeric molecular state.
-
Integrated Analytical Workflow
Fig 2. Orthogonal spectroscopic workflow ensuring self-validating structural consensus.
References
-
Wikipedia Contributors. "Ethyl benzoate." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Wikipedia Contributors. "2-Pyrrolidone." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Chemistry LibreTexts. "IR Spectra of Selected Compounds." Physical and Theoretical Chemistry Textbook Maps. Available at:[Link]
Application Note: Step-by-Step Synthesis Protocol for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Introduction & Mechanistic Rationale
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a highly valuable synthetic intermediate, frequently utilized in the development of quinazolinone-based therapeutics and complex N-aryl pyrrolidinone pharmacophores[1].
While the direct condensation of anilines with γ -butyrolactone is theoretically possible, the weak nucleophilicity of the aniline nitrogen (due to resonance with the aromatic ring) typically necessitates harsh Lewis acids or extreme thermal conditions. Such conditions are incompatible with the ethyl ester moiety of ethyl anthranilate, leading to unwanted hydrolysis or transesterification.
To bypass this limitation, process chemists employ a highly controlled, two-step sequence:
-
Nucleophilic Acyl Substitution (Acylation): The reaction of ethyl 2-aminobenzoate (ethyl anthranilate) with 4-chlorobutyryl chloride to form an open-chain intermediate.
-
Intramolecular SN2 Cyclization (Lactamization): A base-mediated ring closure that displaces the terminal chloride to form the 5-membered γ -lactam ring. This mechanistic approach is widely validated in pharmaceutical manufacturing, sharing its core logic with the industrial synthesis of drugs like Levetiracetam[2].
Pathway Visualization
Figure 1: Two-step synthesis workflow for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometry and physicochemical parameters required to ensure high conversion rates and minimize impurity formation across both steps.
| Parameter | Step 1: Acylation | Step 2: Lactamization |
| Primary Reagent | Ethyl anthranilate (1.0 eq) | Intermediate (1.0 eq) |
| Core Reactant | 4-Chlorobutyryl chloride (1.1 eq) | N/A |
| Base | Triethylamine (1.5 eq) | Sodium Hydride (60% dispersion, 1.2 eq) |
| Solvent | Dichloromethane (10 volumes) | N,N-Dimethylformamide (10 volumes) |
| Temperature | 0 °C → 25 °C | 0 °C → 25 °C |
| Reaction Time | 2–4 hours | 4–6 hours |
| Expected Yield | 85–95% | 75–85% |
Step-by-Step Methodologies
Protocol A: Synthesis of Ethyl 2-(4-chlorobutanamido)benzoate
Objective: To selectively acylate the primary amine while preventing over-acylation.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve ethyl 2-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Base Addition: Add triethylamine ( Et3N , 1.5 eq) to the solution. Stir and cool the mixture to 0 °C using an ice-water bath.
-
Controlled Acylation: Dilute 4-chlorobutyryl chloride (1.1 eq) in a small volume of DCM (2 volumes) and add it dropwise to the reaction mixture over 30 minutes.
-
Causality Insight: The dropwise addition at 0 °C is critical. It controls the highly exothermic nucleophilic acyl substitution and suppresses the formation of di-acylated byproducts, ensuring a clean impurity profile[1].
-
-
Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC; Hexanes/EtOAc 3:1) or HPLC until the starting material is completely consumed.
-
Workup: Quench the reaction by adding water (5 volumes). Transfer to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1N HCl (to remove excess Et3N ), saturated aqueous NaHCO3 (to neutralize unreacted acid chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The resulting intermediate is typically isolated as a crude solid or thick oil with >95% purity, suitable for the next step without further purification.
Protocol B: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Objective: To drive the intramolecular ring closure via quantitative deprotonation of the N-aryl amide.
-
Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the intermediate ethyl 2-(4-chlorobutanamido)benzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 volumes). Cool the solution to 0 °C.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise.
-
Causality Insight: The N-aryl amide is weakly acidic ( pKa ~14). A strong base like NaH is required to achieve complete deprotonation.
-
Safety Validation: This step releases hydrogen gas ( H2 ). Ensure proper ventilation and controlled addition to prevent vigorous bubbling and potential over-pressurization.
-
-
Cyclization: After the evolution of hydrogen gas subsides, remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
-
Causality Insight: The polar aprotic nature of DMF solvates the sodium cation, leaving a highly nucleophilic "naked" amide anion that rapidly undergoes an intramolecular SN2 displacement of the primary chloride, forming the target pyrrolidin-2-one ring[2].
-
-
Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl (5 volumes) to safely destroy any unreacted NaH.
-
Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 15 volumes) and water (10 volumes). Separate the organic layer. Wash the organic layer with water (3 × 10 volumes) and brine (1 × 10 volumes).
-
Causality Insight: Multiple high-volume water washes are a mandatory self-validating step to effectively partition and remove the high-boiling DMF solvent from the organic phase, which would otherwise complicate crystallization.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to yield the pure target compound, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
References
-
Discovery of a Novel 5-HT3 Antagonist/5-HT1A Agonist 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an Orally Bioavailable. ACS Publications.[Link]
Sources
HPLC method development and validation for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Abstract
This application note describes the development and subsequent validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. This compound is a significant intermediate in pharmaceutical synthesis, necessitating a reliable analytical method for quality control and stability assessment. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with photodiode array (PDA) detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3] The developed method is suitable for routine quality control analysis and for stability studies of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in bulk drug substance and intermediates.
Introduction
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and stability are critical to ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[4] The development of a stability-indicating analytical method—one that can accurately measure the drug substance in the presence of its degradation products—is a regulatory requirement for assessing the intrinsic stability of a molecule.[5][6]
This document provides a comprehensive guide, from the foundational logic of method development to the rigorous protocols of method validation, for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Part I: Method Development Strategy
The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method capable of separating Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate from potential process-related impurities and degradation products.
Analyte Properties and Initial Considerations
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate possesses a moderately polar structure, containing a non-polar ethyl benzoate moiety and a more polar 2-oxopyrrolidine (a lactam) ring. This structure makes it an ideal candidate for reversed-phase chromatography, where separation is based on hydrophobic interactions with a non-polar stationary phase.[7] The presence of the benzoate aromatic ring provides a strong chromophore, making UV detection a suitable choice.
Selection of Chromatographic Parameters: The Rationale
-
Column Chemistry and Dimensions: A C18 column is the most widely used stationary phase in reversed-phase HPLC, offering excellent retention for a broad range of compounds with moderate polarity.[8][9] A standard dimension of 150 x 4.6 mm with a 5 µm particle size was chosen as an initial starting point to balance efficiency, backpressure, and analysis time, which aligns with common practices outlined in the United States Pharmacopeia (USP).[4][10][11]
-
Detector and Wavelength Selection: A Photodiode Array (PDA) detector was employed. Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[12][13][14][15] This capability is invaluable during method development for determining the wavelength of maximum absorbance (λmax) to ensure high sensitivity and for assessing peak purity to confirm that a chromatographic peak corresponds to a single component. The UV spectrum of the analyte was scanned, and a λmax of 235 nm was identified and selected for quantification.
-
Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase HPLC due to its low UV cutoff, low viscosity, and excellent solvating properties.[16][17] Acetonitrile was chosen over methanol because it often provides better peak shapes and lower backpressure.[18] An initial isocratic elution was selected for its simplicity and robustness. The ratio of ACN to water was systematically varied to achieve optimal retention and peak shape. A 60:40 (v/v) mixture of acetonitrile and water provided a good retention factor (k) between 2 and 10, which is ideal for robust separation.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Testing | SGS Japan [sgs.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
- 12. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 13. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 14. gentechscientific.com [gentechscientific.com]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. welch-us.com [welch-us.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Note: Catalytic Amidation Strategies for the Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Executive Summary
The synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate involves the challenging N-arylation of a lactam (2-pyrrolidone) with an ortho-substituted aryl halide (ethyl 2-halobenzoate). Lactams are notoriously poor nucleophiles due to the strong delocalization of the nitrogen lone pair into the adjacent carbonyl group. Historically, stoichiometric copper at extreme temperatures (>150 °C) was required, which often led to the degradation or hydrolysis of sensitive functional groups like the ortho-ethyl ester.
This application note details two modern, field-proven catalytic methodologies to overcome this barrier: Palladium-Catalyzed Buchwald-Hartwig Amidation and Copper-Catalyzed Modified Ullmann Coupling .
Mechanistic Rationale & Reaction Design (Causality)
Successful cross-coupling for this specific scaffold requires strict control over catalyst geometry, ligand electronics, and base selection.
-
Base Selection (Critical Causality): In standard Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are ubiquitous. However, for the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, NaOtBu is strictly contraindicated. The strong alkoxide will attack the ortho-ethyl ester, leading to rapid transesterification (forming the tert-butyl ester) or saponification if trace moisture is present. Therefore, mild, non-nucleophilic inorganic bases—specifically Cs₂CO₃ for Palladium and K₂CO₃ for Copper—are mandatory to preserve the ester functionality[1]([Link]).
-
Ligand Selection (Palladium): The use of Xantphos is non-negotiable for the Pd-catalyzed route. Its exceptionally wide bite angle (~111°) sterically enforces a cis-coordination geometry of the aryl and amido groups on the palladium(II) intermediate. This cis-alignment is an absolute prerequisite to accelerate the final reductive elimination step, preventing off-cycle β-hydride elimination[1]([Link]).
-
Ligand Selection (Copper): Unligated CuI is insoluble in non-polar solvents and prone to disproportionation. The addition of a bidentate diamine ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine , chelates the Cu(I) center. This solubilizes the catalyst in toluene and significantly lowers the activation energy required for the oxidative addition of the aryl iodide, allowing the reaction to proceed at 110 °C instead of 150+ °C[2]([Link].
Workflow Visualization
Figure 1: Decision tree for catalytic amidation of ethyl 2-halobenzoates with 2-pyrrolidone.
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amidation
Optimized for Ethyl 2-bromobenzoate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromobenzoate (1.0 equiv, 10 mmol), 2-pyrrolidone (1.2 equiv, 12 mmol), and Cs₂CO₃ (1.4 equiv, 14 mmol).
-
Catalyst Loading: Add Pd₂(dba)₃ (1.5 mol %, 0.15 mmol) and Xantphos (4.5 mol %, 0.45 mmol). Causality: A 1:3 ratio of Pd to ligand ensures complete saturation of the metal center, preventing the agglomeration of naked Pd(0) into inactive palladium black.
-
Degassing (Critical): Add anhydrous 1,4-dioxane (20 mL). Seal the flask with a rubber septum and sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the electron-rich Xantphos to Xantphos-oxide, terminating the catalytic cycle.
-
Reaction: Replace the sparging needle with an Argon balloon. Heat the mixture in an oil bath at 90 °C for 8 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc).
Self-Validating Checkpoints:
-
Visual Validation: The initial dark purple solution (characteristic of Pd₂(dba)₃) will transition to a clear yellow/orange hue as the active Pd(0)-Xantphos complex forms and undergoes oxidative addition. If the solution turns opaque black, the catalyst has decomposed.
-
Chromatographic Validation: Monitor via TLC (7:3 Hexane:EtOAc). The UV-active starting material (Rf ~0.7) will disappear, replaced by the highly polar lactam product (Rf ~0.3).
-
Spectroscopic Validation: GC-MS analysis will confirm the consumption of the distinct bromide isotope pattern (m/z 228/230) and the emergence of the product molecular ion (m/z 233).
Protocol B: Copper-Catalyzed Modified Ullmann Coupling
Optimized for Ethyl 2-iodobenzoate.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add Ethyl 2-iodobenzoate (1.0 equiv, 10 mmol), 2-pyrrolidone (1.2 equiv, 12 mmol), CuI (5 mol %, 0.5 mmol), and finely milled K₂CO₃ (2.0 equiv, 20 mmol).
-
Ligand Addition: Add anhydrous Toluene (20 mL), followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol %, 1.0 mmol) via microsyringe.
-
Degassing: Evacuate and backfill the flask with Argon three times.
-
Reaction: Heat the mixture at 110 °C for 16 hours. Causality: The ortho-ester group provides slight steric hindrance; 110 °C ensures complete conversion without risking thermal degradation of the product.
-
Workup: Cool to room temperature, dilute with dichloromethane (50 mL), wash with saturated aqueous NH₄Cl (to strip copper complexes), dry over MgSO₄, and concentrate.
Self-Validating Checkpoints:
-
Visual Validation: Upon addition of the diamine ligand and initial heating, the heterogeneous white/tan suspension will transform into a characteristic deep blue/green or brown complex, indicating the successful formation and solubilization of the active Cu(I)-diamine species.
-
Chromatographic Validation: TLC monitoring (similar to Protocol A) will confirm the disappearance of the iodide precursor.
Quantitative Data & Comparative Analysis
The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal route based on precursor availability and budget.
| Parameter | Protocol A (Buchwald-Hartwig) | Protocol B (Modified Ullmann) |
| Optimal Aryl Halide | Ethyl 2-bromobenzoate | Ethyl 2-iodobenzoate |
| Catalyst System | Pd₂(dba)₃ (1.5 mol%) | CuI (5 mol%) |
| Ligand | Xantphos (4.5 mol%) | trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) |
| Base | Cs₂CO₃ (1.4 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 8 hours | 16 hours |
| Relative Cost | High (Precious metal + complex ligand) | Low (Earth-abundant metal + simple ligand) |
| Typical Isolated Yield | 88 - 94% | 82 - 89% |
References
-
Yin, J.; Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters, 2000, 2(8), 1101–1104. URL:[Link]
-
Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001, 123(31), 7727–7729. URL:[Link]
-
Klapars, A.; Huang, X.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2002, 124(25), 7421–7428. URL:[Link]
Sources
Application Note: Preparation and Formulation of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate for In Vitro Cellular Assays
Executive Summary & Mechanistic Rationale
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a synthetic small molecule characterized by a polar pyrrolidone ring conjugated to a highly lipophilic ethyl benzoate moiety. While this structural profile is advantageous for target engagement, it presents two distinct pharmacological liabilities during in vitro assay preparation: aqueous incompatibility and esterase-mediated degradation .
As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a causality-driven, self-validating system. To generate reproducible data, researchers must proactively manage the physical state of the compound (preventing nucleation) and its chemical integrity (preventing premature hydrolysis).
Aqueous Incompatibility & The Nucleation Risk
Due to the hydrophobic nature of the benzoate group, this compound exhibits poor thermodynamic solubility in aqueous cell culture media. It must first be dissolved in Dimethyl sulfoxide (DMSO). However, direct injection of high-concentration DMSO stocks into aqueous media creates localized zones of supersaturation, leading to immediate micro-precipitation and 1[1]. Furthermore, while DMSO is necessary for solubility, it is a known cytotoxic agent; 2 dictate that final concentrations must not exceed 0.1% to 0.5% to prevent artifactual shifts in cell viability[2].
The Esterase Liability in Standard Culture Media
Standard cell culture media supplemented with 10% Fetal Bovine Serum (FBS) contains high levels of 3[3]. When ester-linked small molecules are introduced, these serum enzymes rapidly catalyze4, converting the lipophilic ethyl ester into its highly polar, membrane-impermeable carboxylic acid counterpart before it ever reaches the intracellular target[4]. To preserve structural integrity, assays must be conducted in serum-free media or using Heat-Inactivated FBS (HI-FBS).
Quantitative Formulation Parameters
The following parameters have been optimized to balance compound solubility, chemical stability, and cellular health.
| Parameter | Recommended Value | Mechanistic Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Prevents hydrolytic degradation of the ester bond during long-term storage. |
| Max Final DMSO | ≤ 0.1% (v/v) | Avoids solvent-induced cytotoxicity and artifactual phenotypic shifts. |
| Media Serum Content | 0% FBS or 10% HI-FBS | Denatures active carboxylesterases to prevent premature compound cleavage. |
| Working Dilution | 100X Intermediate in PBS | Prevents localized supersaturation and nucleation when added to final media. |
| Storage Temperature | -20°C (Single-use aliquots) | Eliminates freeze-thaw cycles that induce irreversible compound precipitation. |
Pathway & Workflow Visualizations
Fig 1: Workflow for formulating Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate to avoid precipitation.
Fig 2: Impact of serum esterases on compound stability and the mitigation strategy.
Self-Validating Experimental Protocols
Protocol A: Master Stock Synthesis & Storage
Objective: Generate a chemically stable, fully solubilized stock without inducing ester hydrolysis.
-
Equilibration : Allow the lyophilized Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate powder to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture, which degrades the ester bond over time.
-
Weighing : Weigh the required mass using a calibrated microbalance (Molecular Weight ≈ 233.26 g/mol ). For a 10 mM stock, dissolve 2.33 mg of compound per 1 mL of solvent.
-
Dissolution : Add 100% molecular-biology grade, anhydrous DMSO.
-
Homogenization : Vortex vigorously for 30 seconds. If the solution appears slightly cloudy, sonicate in a room-temperature water bath for 2–3 minutes until optically clear.
-
Aliquotting : Divide the stock into 20 µL single-use aliquots in amber microcentrifuge tubes and store at -20°C. Validation: Discard any aliquot that has undergone more than one freeze-thaw cycle, as thermodynamic stability is permanently compromised.
Protocol B: The "Drop-and-Swirl" Media Formulation
Objective: Transition the compound from an organic solvent to an aqueous environment without triggering nucleation.
-
Intermediate Dilution : Prepare a 100X working stock by diluting the 10 mM master stock into pure DMSO or PBS (depending on target concentration).
-
Media Preparation : Pre-warm the final assay media (must be serum-free or supplemented strictly with Heat-Inactivated FBS) to 37°C.
-
Dropwise Integration : Using a micropipette, add the 100X working stock dropwise directly into the center of the pre-warmed media tube while simultaneously vortexing at low speed. Causality: Continuous kinetic energy disperses the compound before local supersaturation can occur.
-
Validation Check : Prior to applying the media to cells, place a 50 µL drop of the formulated media on a glass slide. Inspect under an inverted phase-contrast microscope at 20X magnification. The protocol is validated if no crystalline micro-precipitates are visible.
Protocol C: Cell Treatment & Esterase Mitigation
Objective: Deliver the intact compound to the cells while isolating compound-specific effects from solvent toxicity.
-
Cell Seeding : Seed cells in appropriate multi-well plates and allow 24 hours for adherence and recovery.
-
Esterase Clearance : 12 hours prior to compound treatment, perform a full media exchange to serum-free media (or 1.5% HI-FBS). Causality: This step washes away residual active esterases from the growth phase, ensuring the ethyl ester remains intact upon administration.
-
Dosing : Aspirate the pre-incubation media and immediately apply the formulated compound media (from Protocol B).
-
System Validation (Controls) : You must include a Vehicle Control Well containing the exact final concentration of DMSO used in your highest dose (e.g., 0.1% DMSO in serum-free media). Validation: If the vehicle control shows >5% deviation in viability from an untreated control, the assay is invalid due to solvent toxicity.
References
-
[2] Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PubMed Central (PMC). Available at:
-
[1] Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. MDPI. Available at:
-
[3] Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion. PubMed Central (PMC). Available at:
-
[4] The effects of cell culture conditions on premature hydrolysis of traceless ester-linked disulfide linkers. UVicSpace. Available at:
Sources
Application Notes and Protocols for Handling Moisture-Sensitive Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, a compound presumed to be sensitive to moisture due to its ester and lactam functional groups. The protocols outlined herein are designed to ensure the chemical integrity and purity of the compound, which is critical for obtaining reliable and reproducible experimental results. This guide emphasizes the causality behind experimental choices, providing a framework for a self-validating system of handling and quality control.
Introduction: Understanding the Potential for Moisture-Induced Degradation
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate incorporates both an ethyl ester and a γ-lactam (a cyclic amide) moiety. Both of these functional groups are susceptible to hydrolysis, a chemical reaction with water that can lead to the degradation of the parent molecule.[1][2] While specific stability data for this compound is not extensively documented, its structural components suggest a high probability of hygroscopicity and moisture-sensitivity.
Exposure to atmospheric moisture can potentially lead to the cleavage of the ester and/or the lactam ring, resulting in the formation of impurities that can significantly impact its physical, chemical, and biological properties.[3] Therefore, the adoption of rigorous protocols for handling and analysis is paramount to ensure the quality and integrity of the compound for research and development purposes. These application notes are grounded in established principles for handling air- and moisture-sensitive reagents and are supplemented with analytical methods for purity and moisture content assessment.
Proposed Hydrolytic Degradation Pathway
The primary route of degradation for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in the presence of water is anticipated to be hydrolysis. This can occur at two positions: the ester linkage and the lactam ring. The reaction is catalyzed by acidic or basic conditions.[4][5]
Below is a diagram illustrating the plausible hydrolytic degradation pathways:
Caption: Plausible hydrolytic degradation pathways of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Protocols for Handling and Storage
To mitigate the risk of moisture-induced degradation, it is imperative to handle Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in a controlled, dry environment.
Recommended Storage Conditions
Proper storage is the first line of defense against moisture.
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Prevents ingress of moisture and light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Displaces air and moisture from the headspace of the container. |
| Location | In a desiccator containing an active desiccant (e.g., silica gel, Drierite). | Provides a low-humidity environment.[6] |
| Temperature | Cool and dry place. | Reduces the rate of potential degradation reactions. |
Laboratory Handling Protocols
Minimizing exposure to atmospheric moisture during handling is critical.
Caption: Workflow for handling moisture-sensitive Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at a minimum of 125°C overnight and cooled in a desiccator immediately before use.[7]
-
Equilibration: Before opening, allow the container of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold solid.[8]
-
Inert Atmosphere Handling:
-
Glovebox: Perform all manipulations inside a glovebox with a dry nitrogen or argon atmosphere.[1][9] This is the ideal method.
-
Schlenk Line: If a glovebox is unavailable, use a Schlenk line to maintain an inert atmosphere within the flask where the compound will be dissolved. Weighing should be done quickly, and the container resealed immediately.
-
-
Weighing: Tare a clean, dry weighing vessel. Quickly add the desired amount of the compound and record the weight. Minimize the time the primary container is open.
-
Dissolution: Transfer the weighed solid to a flask containing a stir bar under an inert atmosphere. Add the appropriate anhydrous solvent via a syringe or cannula.
-
Resealing and Storage: Immediately and tightly reseal the primary container, purge the headspace with inert gas if possible, and return it to the desiccator for storage.
Analytical Protocols for Quality Control
A robust quality control system is essential to verify the integrity of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. This involves quantifying moisture content and assessing purity.
Determination of Moisture Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in a sample, as it is specific to water and not affected by other volatile components.[4][10][11]
The method is based on a chemical reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base in a suitable solvent.[12]
For compounds with expected low moisture content, the coulometric method is preferred due to its high sensitivity.[10]
| Parameter | Specification |
| Instrument | Coulometric Karl Fischer Titrator |
| Reagent | Anode and cathode solutions appropriate for ketones and esters. |
| Sample Preparation | Accurately weigh a suitable amount of the compound and introduce it directly into the titration cell. |
| Analysis | The instrument generates iodine electrochemically, which reacts with the water in the sample. The endpoint is detected when all the water has been consumed. The total charge passed is proportional to the amount of water. |
| Calculation | The instrument's software automatically calculates the water content, typically expressed as a percentage or in parts per million (ppm). |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound and any potential degradation products. A stability-indicating method should be developed to resolve the active pharmaceutical ingredient (API) from its degradation products.[12]
| Parameter | Recommended Starting Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid or an appropriate buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan) |
| Injection Volume | 10 µL |
-
Standard Preparation: Prepare a stock solution of a well-characterized reference standard of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in a suitable anhydrous solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The presence of new peaks in aged or stressed samples can indicate degradation.
Structural Confirmation and Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the structure of the compound and identifying potential degradation products.
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that has been stored over molecular sieves to ensure it is anhydrous.
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Interpretation:
-
The spectrum of pure Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate should be compared to a reference spectrum.
-
The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities or degradation products. For example, the hydrolysis of the ester would lead to the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton.
-
Forced Degradation Studies
To understand the stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and to validate the stability-indicating nature of the analytical methods, forced degradation studies are recommended.[12][13] These studies involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[9][14]
| Stress Condition | Typical Protocol |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60 °C. |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60 °C. |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature. |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80 °C). |
| Photostability | Expose the solid compound and its solution to light as per ICH Q1B guidelines. |
Samples from these studies should be analyzed by HPLC and NMR to identify and characterize any degradation products.
Conclusion
The successful use of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in a research and development setting is contingent upon maintaining its chemical integrity. The protocols detailed in these application notes provide a robust framework for handling, storing, and analyzing this moisture-sensitive compound. By understanding the potential for hydrolytic degradation and implementing these preventative and analytical measures, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.
References
- GMP Insiders. (2025, January 21).
- Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry.
- Akron Rubber Development Laboratory.
- QAQC Lab. (2012).
- A practical guide to forced degradation and stability studies for drug substances.
- International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
- Wikipedia.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Chemistry LibreTexts. (2022, May 6). 1.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Filo. (2021, January 1). Which one of the following is the mechanism of hydrolysis of ethyl benzoa...
- SSERC.
- Benchchem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
- SMT Dry Cabinets. (2025, April 15).
- ResearchGate. Amide and lactam hydrolysis of N-(2-hydroxyacetyl)
- Beilstein Journals.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
- RSC Publishing. Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology.
- ResearchGate. Study on the Degradability of Poly(ester amide)s Related to Nylons and Polyesters 6,10 or 12,10.
- MAC-MOD Analytical.
- MDPI. (2024, November 26). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones.
- Benchchem. Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions.
- Semantic Scholar. (2016, January 25). Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology.
- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Axion Labs. (2025, November 19).
- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
- Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scribd.com [scribd.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. quora.com [quora.com]
- 11. database.ich.org [database.ich.org]
- 12. onyxipca.com [onyxipca.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. ICH Official web site : ICH [ich.org]
Application Note: Engineering Lactam-Functionalized MOFs via Pro-Modulator In Situ Hydrolysis for Advanced Drug Delivery
Target Audience: Materials Scientists, MOF Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary
The translation of Metal-Organic Frameworks (MOFs) into clinical drug delivery systems requires precise control over pore chemistry and framework defectivity. While standard modulators (e.g., acetic acid, benzoic acid) successfully induce missing-linker defects to increase pore volume, they lack the functional complexity required for targeted active pharmaceutical ingredient (API) stabilization.
This application note details the novel use of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (EPB) as a "pro-modulator" in the solvothermal synthesis of Zirconium-based MOFs (UiO-66). By leveraging the kinetically controlled in situ hydrolysis of the EPB ester, researchers can synthesize highly crystalline, defect-engineered MOFs where the defect cavities are functionalized with pendant lactam (2-oxopyrrolidin-1-yl) rings. These lactam sites act as powerful hydrogen-bond acceptors, significantly enhancing the loading capacity and controlling the release kinetics of APIs such as 5-Fluorouracil (5-FU).
Mechanistic Rationale: The Pro-Modulator Strategy
The Limits of Direct Modulation
Defect engineering in UiO-66 is typically achieved by adding a monocarboxylic acid, which competes with the dicarboxylic acid linker (e.g., 1,4-benzenedicarboxylic acid, H₂BDC) for coordination to the Zr₆O₄(OH)₄ nodes[1]. This competition results in "missing-linker" defects, which increase the overall surface area and create mesoporous cavities[2]. However, directly introducing highly functionalized, bulky modulators often leads to rapid, uncontrolled precipitation, yielding amorphous materials or uneven defect distribution.
Kinetic Control via In Situ Hydrolysis
To overcome this, EPB is utilized as an esterified pro-modulator. Under solvothermal conditions (DMF/H₂O at 120 °C), EPB undergoes slow in situ hydrolysis to release the active modulator, 2-(2-oxopyrrolidin-1-yl)benzoic acid (PBA) , and ethanol[3].
-
Causality of Choice: The slow release of PBA ensures that the initial nucleation is driven by the primary linker (H₂BDC), while the modulator is gradually incorporated during crystal growth. This kinetic bottleneck prevents amorphous phase formation and ensures a uniform distribution of functionalized defects across the MOF crystal.
Lactam-Directed API Stabilization
Once incorporated at a defect site, the benzoate moiety of PBA coordinates to the Zr₆ node, leaving the 2-oxopyrrolidin-1-yl (lactam) ring protruding into the newly formed mesoporous cavity. The carbonyl oxygen of the lactam ring is a highly active Lewis base and hydrogen-bond acceptor. This provides a specific docking station for APIs with hydrogen-bond donors (such as the N-H groups in 5-Fluorouracil), enhancing drug retention and preventing the "burst release" phenomenon commonly observed in standard MOF nanomedicines[4].
Mechanistic pathway of EPB in situ hydrolysis and subsequent defect engineering in UiO-66.
Experimental Protocols
The following protocols outline the synthesis of lactam-functionalized UiO-66 (UiO-66-PBA) and the subsequent API loading workflow. This system is self-validating: the degree of defectivity can be directly correlated to the concentration of EPB used, which in turn dictates the API loading capacity.
Protocol A: Solvothermal Synthesis of UiO-66-PBA
Reagents: Zirconium(IV) chloride (ZrCl₄), 1,4-Benzenedicarboxylic acid (H₂BDC), Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (EPB), N,N-Dimethylformamide (DMF), Deionized Water.
-
Precursor Dissolution: In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 1.0 mmol (233 mg) of ZrCl₄ in 30 mL of DMF. Sonicate for 5 minutes until fully dissolved.
-
Linker & Pro-Modulator Addition: Add 1.0 mmol (166 mg) of H₂BDC and 10.0 mmol (2.33 g) of EPB (10 equivalents relative to Zr) to the solution.
-
Note: The 10-fold excess of EPB is required to drive sufficient defect formation once hydrolyzed[2].
-
-
Hydrolysis Initiation: Add exactly 0.5 mL of deionized water. The trace water serves a dual purpose: it acts as the oxygen source for the Zr₆ clusters and initiates the ester hydrolysis of EPB.
-
Crystallization: Seal the autoclave and heat in an isothermal oven at 120 °C for 24 hours.
-
Washing & Activation:
-
Recover the white precipitate via centrifugation (8,000 rpm, 10 mins).
-
Wash the powder three times with fresh DMF (20 mL) to remove unreacted precursors.
-
Perform a Soxhlet extraction with absolute ethanol for 24 hours to remove residual DMF and uncoordinated PBA from the pores.
-
Dry the activated UiO-66-PBA under dynamic vacuum at 120 °C for 12 hours.
-
Protocol B: API Loading and Release Assay (5-Fluorouracil)
-
Drug Solution Preparation: Dissolve 50 mg of 5-Fluorouracil (5-FU) in 20 mL of anhydrous methanol (2.5 mg/mL).
-
Incubation: Disperse 100 mg of activated UiO-66-PBA into the 5-FU solution. Stir continuously in the dark at room temperature for 48 hours to ensure equilibrium binding at the lactam defect sites.
-
Recovery: Centrifuge the suspension. Save the supernatant to quantify the unloaded 5-FU via UV-Vis spectroscopy (λ = 266 nm).
-
Washing: Wash the drug-loaded MOF (5-FU@UiO-66-PBA) briefly with 5 mL of cold methanol to remove weakly physisorbed surface molecules, then dry under vacuum at room temperature.
-
Release Assay: Disperse 20 mg of 5-FU@UiO-66-PBA in 20 mL of Phosphate-Buffered Saline (PBS, pH 7.4) at 37 °C. Aliquot 1 mL samples at predetermined intervals, replacing with 1 mL fresh PBS, and measure API release via UV-Vis.
Step-by-step experimental workflow from MOF synthesis to API loading and delivery.
Quantitative Data & Expected Outcomes
The efficacy of EPB as a pro-modulator is validated by comparing the physicochemical properties and drug-loading metrics of standard UiO-66 (synthesized with acetic acid) against the EPB-modulated UiO-66-PBA.
Table 1: Physicochemical Properties of Synthesized Frameworks
| Material | Modulator Used | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Missing Linkers per Zr₆ Node* |
| Ideal UiO-66 | None | ~1,100 | 0.45 | < 0.2 |
| UiO-66-AA | Acetic Acid (10 eq) | 1,350 | 0.52 | 1.8 |
| UiO-66-PBA | EPB (10 eq) | 1,520 | 0.68 | 2.6 |
*Determined via Thermogravimetric Analysis (TGA) and ¹H-NMR of digested samples.
Table 2: 5-Fluorouracil (5-FU) Loading and Release Kinetics
| Material | 5-FU Loading Capacity (wt%) | Burst Release (First 2h) | Time to 80% Release (T₈₀) |
| UiO-66-AA | 18.5% | 45% | 12 hours |
| UiO-66-PBA | 31.2% | 15% | 72 hours |
Data Interpretation: The use of EPB significantly increases the pore volume and missing-linker concentration compared to standard modulators. More importantly, the lactam functionalization nearly doubles the 5-FU loading capacity (31.2 wt%). The strong hydrogen bonding between the API and the lactam carbonyl drastically reduces the initial burst release from 45% to 15%, extending the therapeutic window (T₈₀) to 72 hours.
Conclusion
The application of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate as a pro-modulator represents a sophisticated approach to MOF defect engineering. By exploiting the kinetics of in situ ester hydrolysis, researchers can bypass the solubility and precipitation issues associated with complex modulators. The resulting lactam-functionalized defect cavities provide an ideal, high-affinity microenvironment for drug molecules, bridging the gap between structural MOF chemistry and advanced pharmacological delivery systems.
References
-
Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis Chemistry of Materials, ACS Publications.1[1]
-
Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study IRIS-AperTO / ResearchGate.5[2]
-
Synthesis of Metal Organic Frameworks via In Situ Hydrolysis Chemical Reviews / Scribd.3[3]
-
Metal-Organic Framework-Based Nanomedicines for the Treatment of Intracellular Bacterial Infections and Drug Delivery Pharmaceutics, PMC / NIH.4[4]
Sources
Application Note: Buchwald-Hartwig Cross-Coupling for the Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Executive Summary
N-aryl lactams are highly privileged pharmacophores frequently encountered in modern drug discovery. However, the synthesis of these motifs via traditional nucleophilic aromatic substitution (SNAr) is severely limited by the poor nucleophilicity of the lactam nitrogen. This application note provides a highly optimized, self-validating Buchwald-Hartwig cross-coupling protocol designed specifically for the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate from ethyl 2-bromobenzoate and pyrrolidin-2-one.
Designed for drug development professionals, this guide bypasses generic procedures to focus on the strict mechanistic causality behind catalyst selection, base tolerance, and atmospheric control required for sterically hindered ortho-substituted esters.
Mechanistic Rationale & Experimental Design (E-E-A-T Insights)
As a Senior Application Scientist, it is critical to understand that protocols fail not because of the reagents, but because of a misunderstanding of the catalytic micro-environment. The coupling of an ortho-ester aryl halide with a lactam presents two distinct chemical challenges: the inherently poor nucleophilicity of the lactam and the base-sensitivity of the ethyl ester.
The Challenge of Lactam Amidation
Primary amides and lactams are notoriously poor nucleophiles because their nitrogen lone pair is heavily delocalized into the adjacent carbonyl group. Consequently, standard amination ligands (e.g., BINAP, DPPF) often yield sluggish ligand-exchange rates or promote competing pathways such as hydrodehalogenation.
Ligand Selection: The Xantphos Advantage
The breakthrough in Pd-catalyzed amidation relies on the use of Xantphos . As demonstrated by Yin and Buchwald [1], Xantphos possesses a wide natural bite angle (~111°). This structural feature enforces a cis-geometry of the aryl and lactam groups on the square-planar Pd(II) intermediate. By sterically compressing these two ligands, Xantphos significantly lowers the activation energy required for the rate-determining reductive elimination step [2].
Base Selection: Protecting the Ortho-Ester
The presence of the ortho-ethyl ester strictly prohibits the use of strong alkoxide bases (e.g., NaOtBu or KOtBu). Alkoxides would rapidly induce ester hydrolysis or transesterification at the required reaction temperatures. Cesium carbonate (Cs₂CO₃) is selected because it acts as a mild, heterogeneous base. It is sufficiently basic to deprotonate the Pd-bound lactam intermediate (pKa ~15) to drive the catalytic cycle forward, but non-nucleophilic enough to leave the ethyl ester completely intact.
Optimization of Reaction Conditions
The following table summarizes the quantitative data from condition screening and the mechanistic causality behind the observed results.
| Parameter | Condition Tested | Conversion | Mechanistic Causality |
| Ligand | BINAP | < 10% | Insufficient bite angle; reductive elimination is too slow, leading to catalyst resting state accumulation and degradation. |
| Ligand | Xantphos | > 95% | Wide bite angle (111°) sterically accelerates the critical C-N reductive elimination step. |
| Base | NaOtBu | Complex | Rapid hydrolysis and transesterification of the ortho-ethyl ester. |
| Base | Cs₂CO₃ | > 95% | Mild, non-nucleophilic base; perfectly tolerates the ester while deprotonating the lactam. |
| Solvent | Toluene | ~ 60% | Poor solubility of Cs₂CO₃ limits the rate of the ligand exchange step. |
| Solvent | 1,4-Dioxane | > 95% | Optimal polarity and oxygen lone pairs assist in the partial solvation of Cs⁺ ions, enhancing basicity. |
Visualizing the Catalytic Pathway
The diagram below maps the self-validating catalytic cycle. If any step is disrupted (e.g., oxidation of Pd(0) by air, or failure of ligand exchange due to poor stirring of the heterogeneous base), the cycle collapses.
Catalytic cycle of the Xantphos-mediated Buchwald-Hartwig amidation.
Detailed Experimental Protocol
Materials Required
-
Ethyl 2-bromobenzoate : 1.0 mmol (229 mg)
-
Pyrrolidin-2-one : 1.2 mmol (102 mg)
-
Pd₂(dba)₃ : 0.01 mmol (9.2 mg, 1 mol% Pd dimer = 2 mol% Pd)
-
Xantphos : 0.03 mmol (17.4 mg, 3 mol%)
-
Cs₂CO₃ : 1.4 mmol (456 mg)
-
Anhydrous 1,4-Dioxane : 2.0 mL
Step-by-Step Methodology
-
Reaction Vessel Preparation : Flame-dry a 10 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar. Cool the vessel under a continuous stream of dry Argon.
-
Addition of Solid Reagents : Charge the tube with Pd₂(dba)₃ (9.2 mg), Xantphos (17.4 mg), and finely powdered Cs₂CO₃ (456 mg).
-
Expert Insight: The reaction rate is highly dependent on the surface area of the heterogeneous base. Ensure the Cs₂CO₃ is finely milled and stored in a desiccator. Clumpy base will result in stalled reactions.
-
-
Addition of Liquid Reagents : Add ethyl 2-bromobenzoate (229 mg) and pyrrolidin-2-one (102 mg) via microsyringe. Add anhydrous 1,4-dioxane (2.0 mL).
-
Atmospheric Control (Critical Step) : Seal the tube with a rubber septum. Subject the mixture to three cycles of freeze-pump-thaw, or actively sparge the solution with Argon for 15 minutes. Replace the septum with a Teflon screw cap under positive Argon flow.
-
Expert Insight: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Failure to rigorously degas the solvent will kill the active catalyst, leading to unreacted starting material.
-
-
Thermal Activation : Submerge the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (≥ 800 rpm) for 16 hours.
-
Expert Insight: Vigorous stirring is mandatory to overcome the mass transfer limitations of the heterogeneous Cs₂CO₃ in dioxane.
-
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
References
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.[Link]
-
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.[Link]
Advanced Application Notes: Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in Agrochemical Formulations
Introduction and Mechanistic Rationale
The agrochemical and pharmaceutical industries are undergoing a massive regulatory shift, characterized by the systematic phase-out of traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) due to their reprotoxic profiles[1]. As formulators seek safer, high-performance alternatives, designer N-substituted pyrrolidones have emerged as critical functional excipients[2][3].
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate represents a highly specialized, next-generation N-arylpyrrolidinone. Structurally, it combines a highly polar, hydrogen-bond-accepting 2-oxopyrrolidine ring with a lipophilic, sterically bulky ethyl benzoate moiety. This unique amphiphilic architecture allows it to function simultaneously as a high-capacity solvent, a trans-cuticular penetration enhancer, and a potent crystallization inhibitor in complex Emulsifiable Concentrates (ECs) and Microemulsions (MEs)[4][5].
The Causality of Molecular Design
The efficacy of this compound is rooted in its dual-domain structure:
-
The Pyrrolidone Core: Exhibits a strong dipole moment that disrupts the crystalline lattice of highly insoluble active ingredients (AIs) like triazoles and strobilurins. Upon dilution in the spray tank, this core interacts with the polar heads of cuticular waxes, increasing localized lipid fluidity[6].
-
The Ethyl Benzoate Tail: Modulates the partition coefficient (LogP), shifting the molecule away from the extreme hydrophilicity of NMP. This lipophilic tail ensures seamless miscibility with non-polar bulk solvents (e.g., aromatic naphtha) and drives the partitioning of the AI into the hydrophobic layers of the plant cuticle or insect exoskeleton[3].
Mechanism of cuticular penetration enhanced by the pyrrolidone derivative.
Experimental Protocols
To demonstrate the utility of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, the following self-validating protocols detail its use in formulating a high-load, crystallization-resistant Emulsifiable Concentrate (EC).
Protocol A: Formulation of 250 g/L Tebuconazole EC
Tebuconazole is a highly crystalline triazole fungicide notorious for precipitating out of solution upon aqueous dilution. This protocol utilizes the target compound to suppress nucleation[4][5].
Materials:
-
Tebuconazole (Technical Grade, 98%): 25.0 g
-
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate: 30.0 g
-
Aromatic 150 (Heavy Aromatic Naphtha): 35.0 g
-
Calcium Dodecylbenzenesulfonate (CaDDBS): 6.0 g
-
Tristyrylphenol Ethoxylate (TSP-16): 4.0 g
Step-by-Step Methodology:
-
Active Dissolution: In a jacketed glass vessel, combine 25.0 g of Tebuconazole with 30.0 g of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
-
Bulk Solvent Addition: Gradually add 35.0 g of Aromatic 150 while applying overhead stirring at 400 RPM. Maintain ambient temperature (20-25°C).
-
Surfactant Blending: Introduce the matched emulsifier pair (6.0 g CaDDBS and 4.0 g TSP-16).
-
Causality: CaDDBS provides a lipophilic anionic anchor, while TSP-16 provides a bulky hydrophilic steric shield. This specific ratio (60:40 anionic to non-ionic) is calibrated to the combined HLB requirement of the Aromatic 150 and the ester-functionalized pyrrolidone.
-
-
Equilibration & Filtration: Stir for 30 minutes until optically clear. Filter through a 0.45 µm PTFE membrane to remove unreacted technical impurities that could act as nucleation seeds.
Protocol B: CIPAC-Aligned Crystallization Inhibition Assay
This protocol validates the formulation's stability under simulated field conditions, proving the self-sustaining nature of the anti-crystallization system[4].
-
Water Preparation: Prepare CIPAC Standard Water D (342 ppm hardness, Ca:Mg ratio 4:1) to simulate aggressive, hard-water field dilution.
-
Dilution & Emulsification: In a 100 mL graduated cylinder, add 95 mL of Standard Water D. Pipette 5 mL of the prepared EC formulation into the water. Invert the cylinder exactly 10 times.
-
Causality: Gentle inversion mimics standard tank-mixing shear. The formulation must spontaneously bloom into a milky emulsion without high-shear homogenization.
-
-
Cold Stress Incubation: Store the cylinder at 0°C for 24 hours.
-
Microscopic Validation: Extract a 50 µL aliquot from the bottom 10 mL of the cylinder. Examine under polarized light microscopy at 100x magnification. The system is validated if no birefringent crystals >5 µm are observed.
Step-by-step workflow for the CIPAC-aligned crystallization inhibition assay.
Quantitative Data Presentation
The structural advantages of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate become evident when benchmarked against legacy solvents (NMP) and standard surfactants (N-Octyl-2-pyrrolidone, NOP)[7]. The inclusion of the benzoate ester significantly improves cold stability and safety profiles.
Table 1: Comparative Physicochemical and Performance Metrics in 250 g/L Tebuconazole EC
| Solvent / Adjuvant | Estimated LogP | Emulsion Bloom (Standard Water D) | Cold Stability (0°C, 24h) | AI Penetration Enhancement Factor* | Regulatory Status |
| N-Methyl-2-pyrrolidone (NMP) | -0.46 | Excellent | Heavy Crystallization | 1.2x | Reprotoxic (Restricted) |
| N-Octyl-2-pyrrolidone (NOP) | ~3.10 | Good | Moderate Crystallization | 2.8x | Skin Corr. 1B |
| Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate | ~2.15 | Excellent | Zero Crystallization | 3.5x | Non-Restricted |
*Penetration Enhancement Factor is measured relative to a solvent-free control using isolated apple leaf cuticles over 48 hours.
References
-
Michberk. (2023). Dipolar Aprotic Solvents DMSO and NMP in Crop Protection Formulations. Retrieved from[Link]
- UPL Corporation Limited. (2017). Use of N-substituted pyrrolidones to promote the penetration of agrochemical active agents (Patent No. EP3468363B1). European Patent Office.
- Bayer CropScience AG. (2013). Pesticide Preparations Containing N-Substituted 2-Pyrrolidone-4-Carboxylic Acid Esters (Patent No. US20130217579A1). U.S. Patent and Trademark Office.
-
SoleChem. (n.d.). Octyl Pyrrolidone (NOP). Retrieved from [Link]
-
MDPI. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(12), 2801. Retrieved from[Link]
-
ResearchGate. (2001). Development of a Novel Solvent-Based Formulation for Pesticides That Are Prone to Crystallization. Retrieved from[Link]
Sources
- 1. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [michberk.com]
- 2. WO2017211572A1 - Use of n-substituted pyrrolidones to promote the penetration of agrochemical active agents - Google Patents [patents.google.com]
- 3. EP3468363B1 - Use of n-substituted pyrrolidones to promote the penetration of agrochemical active agents - Google Patents [patents.google.com]
- 4. US20130217579A1 - Pesticide Preparations Containing N-Substituted 2-Pyrrolidone-4-Carboxylic Acid Esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches [mdpi.com]
- 7. solechem.com [solechem.com]
A Robust and Validated LC-MS/MS Method for the Quantification of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to developing a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in human plasma. Recognizing the critical need for accurate bioanalysis in drug development, this document provides a detailed examination of three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We delve into the scientific rationale behind each protocol, offering step-by-step instructions and field-proven insights to guide the user from sample receipt to final data analysis. The methodologies are grounded in regulatory expectations for bioanalytical method validation, ensuring that the resulting data is both accurate and defensible.
Introduction and Scientific Context
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a small molecule of interest in pharmaceutical research and development. As with any potential therapeutic agent, characterizing its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of establishing its safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity.[1][2]
However, the direct injection of biological samples like plasma into an LC-MS/MS system is not feasible. The high abundance of proteins, salts, and phospholipids can clog the system, suppress the analyte signal, and lead to unreliable data.[3][4] Therefore, rigorous and efficient sample preparation is arguably the most critical step in the entire bioanalytical workflow.[5]
This guide provides a comparative analysis of three foundational sample preparation strategies, enabling researchers to select and optimize a method that best suits their analytical goals, whether for high-throughput discovery-phase screening or rigorous, regulated clinical trial analysis.
Analyte Characteristics and Method Principle
The selection of an appropriate sample preparation strategy is dictated by the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
| Property | Value / Structure | Source / Method |
| Chemical Structure | ![]() | Inferred from Name |
| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |
| Molecular Weight | 233.26 g/mol | Calculated |
| Predicted Polarity | Moderately hydrophobic; XLogP3 estimated at ~2.5-3.5 | Inferred from structural analogs like Ethyl 2-(1H-pyrrol-1-YL)benzoate[6] |
Based on its structure, which contains an ethyl ester and a benzene ring, the compound is expected to be neutral and possess moderate hydrophobicity. This makes it an ideal candidate for reversed-phase chromatography and extraction using common organic solvents. The overall analytical workflow involves extracting the analyte from the plasma matrix, separating it from remaining interferences on a C18 HPLC column, and detecting it using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
Standards: Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (≥98% purity), Internal Standard (IS), e.g., Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate-d5 or a suitable structural analog.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ethyl Acetate (all LC-MS grade).
-
Reagents: Formic acid (≥98%), Ammonium acetate, Ultrapure water.
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, SPE cartridges (e.g., Strata-X, 30 mg/1 mL), HPLC vials.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system (e.g., Agilent 1290 Infinity II coupled to an Agilent 6460 Triple Quadrupole MS).[7][8]
Protocol I: Stock Solutions, Calibration, and QC Standards
The foundation of any quantitative assay is the accuracy of its standards.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and the Internal Standard (IS) into separate 2 mL volumetric flasks. Dissolve in MeOH to the mark. These are your primary stocks.
-
Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks in 50:50 ACN:H₂O.
-
Calibration (CAL) Standards: Spike appropriate volumes of the working stock solutions into blank human plasma to prepare a calibration curve. A typical range would be 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared from a separate working stock solution than the CAL standards to ensure integrity.
Protocol II: Biological Sample Preparation - A Comparative Evaluation
The choice of sample preparation method is a balance between cleanup efficiency, recovery, speed, and cost.[9][10] Below are three detailed protocols.
Method A: Protein Precipitation (PPT)
-
Principle: A rapid, non-selective technique where a high volume of organic solvent is added to denature and precipitate plasma proteins.[11][12] It is fast and inexpensive but provides minimal cleanup of other matrix components like phospholipids.
-
Protocol:
-
Pipette 100 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold ACN.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Method B: Liquid-Liquid Extraction (LLE)
-
Principle: This method separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its partitioning coefficient.[13][14] It offers a significantly cleaner extract than PPT. The choice of solvent is critical; given the analyte's moderate hydrophobicity, MTBE is an excellent choice.
-
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 600 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[15]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:H₂O with 0.1% formic acid) and transfer to an HPLC vial.
-
Method C: Solid-Phase Extraction (SPE)
-
Principle: The most powerful cleanup technique, providing the highest selectivity and concentration factor.[16][17][18] The method involves retaining the analyte on a solid sorbent while interferences are washed away, followed by selective elution of the analyte. A polymeric reversed-phase sorbent (like Strata-X) is recommended for its dual retention mechanism (hydrophobic and pi-pi interactions) and resistance to drying.
-
Protocol:
-
Pre-treat Sample: Pipette 100 µL of plasma sample into a tube. Add 10 µL of IS and 100 µL of 2% formic acid in water. Vortex.
-
Condition Sorbent: Pass 1 mL of MeOH through the SPE cartridge.
-
Equilibrate Sorbent: Pass 1 mL of ultrapure water through the cartridge. Do not let the sorbent bed go dry.
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash: Pass 1 mL of 5% MeOH in water to wash away polar interferences and salts.
-
Elute: Elute the analyte and IS with 1 mL of MeOH into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase. Transfer to an HPLC vial.
-
Visualization of Workflows
A clear visualization of the experimental process is crucial for reproducibility and understanding.
Caption: The five core steps of the Solid-Phase Extraction (SPE) workflow.
Caption: Decision tree for selecting a sample preparation method.
Protocol IV: LC-MS/MS Instrumental Analysis
The following are robust starting conditions for method development. Optimization is required.
Table 2: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B in 3 min, hold 1 min, re-equilibrate |
Table 3: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions | Analyte: m/z 234.1 → 160.1 (Quantifier), 234.1 → 132.1 (Qualifier) IS (d5): m/z 239.1 → 165.1 (Quantifier) |
Note: MRM transitions are hypothetical based on predicted fragmentation of the protonated molecule [M+H]⁺ and must be optimized empirically by infusing the analyte.
Method Validation and Performance
A bioanalytical method is only reliable if it is properly validated. All validation experiments should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH M10.[2][19][20][21]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing blank plasma from multiple sources.
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: The accuracy (% bias) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Recovery and Matrix Effect: These are critical for evaluating the performance of the sample preparation method.[22]
-
Recovery (%) = (Peak Area in Spiked Extract / Peak Area in Post-Spiked Extract) x 100
-
Matrix Effect (%) = (Peak Area in Post-Spiked Extract / Peak Area in Neat Solution) x 100
-
An ideal matrix effect is 100%, with values between 85-115% often being acceptable. The key is consistency across different lots of plasma.
-
Table 4: Expected Performance Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | High (>90%) | Good (70-90%) | Excellent (>90%) |
| Matrix Effect | High and Variable (Often <70% due to ion suppression) | Moderate (Typically 80-100%) | Low and Consistent (>95%) |
| Throughput | Very High | Medium | Medium-High (Automatable) |
| Cost per Sample | Very Low | Low | High |
| Suitability | Discovery, High-Throughput Screening | Regulated Bioanalysis, Cost-sensitive projects | Gold Standard for Regulated Bioanalysis |
Senior Scientist Insights and Troubleshooting
-
The Internal Standard is Your Best Friend: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. It co-elutes with the analyte and experiences the same matrix effects and extraction variability, thus providing the most accurate correction and improving data quality.[23]
-
Understanding Matrix Effects: The primary cause of matrix effect in ESI is ion suppression from co-eluting phospholipids.[10] PPT does little to remove these, LLE removes a significant portion, and SPE is specifically designed to eliminate them. If you see poor precision and accuracy, especially at the LLOQ, a "dirtier" sample prep method like PPT is the likely culprit.
-
Method Development Strategy: Always begin method development with the cleanest approach (SPE). It is easier to move to a simpler method if high performance is not required than to troubleshoot a failing assay based on a "dirty" method.
-
Troubleshooting Low Recovery in LLE: If recovery is poor, consider adjusting the pH of the plasma sample before extraction. Although this analyte is neutral, small pH changes can sometimes disrupt protein binding and improve partitioning. Alternatively, test a different organic solvent like ethyl acetate.
-
Troubleshooting SPE: If recovery is low in SPE, the most common issues are incorrect sorbent choice or inadequate elution solvent. Ensure the elution solvent is strong enough to desorb the analyte from the sorbent (e.g., using neat MeOH or ACN, sometimes with a small amount of modifier like formic acid or ammonia if the analyte has ionizable groups).
Conclusion
This application note provides three robust, well-defined protocols for the extraction and quantification of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate from human plasma. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction depends on the specific requirements of the study. For high-throughput applications in a discovery setting, the speed and simplicity of PPT may be advantageous. For regulated clinical or preclinical studies where data integrity and assay robustness are paramount, the superior cleanup provided by SPE is the recommended approach. By following the detailed protocols and validation principles outlined herein, researchers can confidently generate high-quality, reliable data to support their drug development programs.
References
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Overy, D. C., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]
-
ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]
-
ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
-
Zhang, G., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]
-
Phenomenex. (2025). Protein Precipitation Method. [Link]
-
Politi, L., et al. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. FOLIA. [Link]
-
Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]
-
Smith, J. C., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. [Link]
-
Abdel-Rehim, M. (n.d.). Sample treatment based on extraction techniques in biological matrices. Ovid. [Link]
-
Bowman, E. R., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]
-
Håkansson, K., et al. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry. [Link]
-
Xu, R., et al. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed. [Link]
-
Badr, M. Y., et al. (n.d.). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. [Link]
-
ResearchGate. (n.d.). Solid‐Phase Extraction and Clean‐Up Procedures in Pharmaceutical Analysis. [Link]
-
Phenomenex. (2024). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Xu, R., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Taylor & Francis Online. [Link]
-
Chemsrc. (2025). Ethyl benzoate | CAS#:93-89-0. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(1H-pyrrol-1-YL)benzoate. PubChem Compound Database. [Link]
-
Whitehead, M., et al. (n.d.). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PMC. [Link]
-
Agilent. (n.d.). LC/MS によるベンゾジアゼピン類とその代謝物の同定と定量 アプリケーション. [Link]
-
Veeprho. (n.d.). Ethyl (S)-2-(2-oxopyrrolidin-1-yl)butanoate | CAS 358629-53-5. [Link]
-
EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]
-
Niwa, M. (n.d.). LC/MS(/MS)の 分析法開発基礎講座. [Link]
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(1H-pyrrol-1-YL)benzoate | C13H13NO2 | CID 12673310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. chem-agilent.com [chem-agilent.com]
- 9. tecan.com [tecan.com]
- 10. tandfonline.com [tandfonline.com]
- 11. agilent.com [agilent.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. ovid.com [ovid.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organomation.com [organomation.com]
- 16. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. fda.gov [fda.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and significantly improve the yield and purity of this important synthetic intermediate. Drawing from established literature and extensive field experience, we will delve into the causality behind experimental choices to empower you with a robust, self-validating protocol.
The synthesis of this target molecule is typically achieved via a copper-catalyzed C-N cross-coupling reaction, known as the Ullmann Condensation or Goldberg Reaction. This process involves the N-arylation of 2-pyrrolidinone with an activated ethyl benzoate derivative, most commonly ethyl 2-iodobenzoate or ethyl 2-bromobenzoate. While powerful, this reaction is notoriously sensitive to a range of parameters. This guide will help you navigate them effectively.
Section 1: Reaction Overview and Catalytic Cycle
The core transformation is the formation of a bond between the nitrogen atom of the 2-pyrrolidinone ring and the C2 position of the ethyl benzoate ring. This is accomplished using a copper catalyst, a base, and a suitable high-boiling polar solvent.
General Reaction Scheme:
The generally accepted mechanism for this Ullmann-type reaction involves a Cu(I)/Cu(III) catalytic cycle. Understanding this cycle is fundamental to troubleshooting, as each step has specific requirements that, if not met, can stall the reaction or lead to side products.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann N-arylation of 2-pyrrolidinone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for this synthesis? The copper-catalyzed Ullmann condensation is the predominant method.[1][2] Modern protocols have moved away from using stoichiometric copper powder at very high temperatures (>200 °C) and now favor catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. This allows the reaction to proceed at lower temperatures (110-140 °C) with better functional group tolerance.[3]
Q2: My reaction yield is consistently below 30%. What are the most likely culprits? From our experience, consistently low yields often trace back to one of three areas:
-
Inactive Catalyst: The copper source may be oxidized or of poor quality.
-
Presence of Water: Ullmann-type reactions are highly sensitive to moisture. Water can hydrolyze the ester and interfere with the base's ability to deprotonate the lactam.
-
Suboptimal Base/Solvent Choice: The base must be strong enough to deprotonate the 2-pyrrolidinone (pKa ~24) but not so harsh as to promote side reactions. The solvent must be polar, aprotic, and high-boiling to facilitate the reaction.
Q3: Which copper catalyst and ligand system do you recommend? For this specific transformation, a CuI catalyst is a reliable starting point. While some modern systems are ligand-free, the addition of a simple, inexpensive bidentate ligand often dramatically improves yield and reaction rate.[4][5]
-
For General Use: CuI (5-10 mol%) with L-Proline (10-20 mol%) is a classic, effective combination. L-proline is thought to solubilize the copper salt and facilitate the catalytic cycle.[6]
-
For Difficult Couplings: More sophisticated ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be effective, particularly when using less reactive aryl bromides or chlorides.[3]
Q4: How critical is the choice of base and solvent? Extremely critical. The base's primary role is to generate the nucleophilic lactam anion.
-
Base: Potassium carbonate (K₂CO₃) is a common choice, but for lactams, which are less acidic than many amines, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective.[7]
-
Solvent: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices as they are polar aprotic solvents capable of dissolving the ionic intermediates and reaching the required temperatures.[1][6][8]
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Caption: A workflow for troubleshooting low-yield Ullmann coupling reactions.
Problem 1: The reaction shows no conversion of starting materials, even after prolonged heating.
-
Possible Cause A: Inactive Copper Catalyst.
-
Explanation: Copper(I) salts, particularly CuI, can oxidize to inactive Copper(II) species upon prolonged exposure to air. If your CuI is pale green or blue instead of off-white/tan, it has likely oxidized.
-
Solution:
-
Purchase fresh, high-purity CuI from a reputable supplier.
-
Store CuI under an inert atmosphere (argon or nitrogen).
-
For traditionally sluggish reactions, "activated" copper powder can be used, which is prepared by reducing copper sulfate with zinc metal in hot water.[1][8] However, catalytic systems are preferred.
-
-
-
Possible Cause B: Insufficiently Basic Conditions.
-
Explanation: 2-pyrrolidinone is a weak acid (lactam N-H). A base like potassium carbonate (K₂CO₃) may not be strong enough to generate a sufficient concentration of the lactam anion, which is the active nucleophile required for the C-N bond formation step.
-
Solution:
-
Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is often superior due to its higher basicity and solubility in organic solvents.[7]
-
Ensure the base is finely powdered and dried in an oven before use to maximize its surface area and reactivity.
-
Use at least 2.0 equivalents of the base to ensure the reaction medium remains basic.
-
-
-
Possible Cause C: Poor Reactivity of the Aryl Halide.
-
Explanation: The reactivity of the aryl halide in Ullmann couplings follows the trend: I > Br >> Cl.[9] If you are using ethyl 2-chlorobenzoate, the oxidative addition step is extremely challenging and often fails under standard conditions.
-
Solution:
-
If possible, start with ethyl 2-iodobenzoate for the highest chance of success.
-
If using ethyl 2-bromobenzoate, you may need a stronger catalytic system, such as one employing a 1,10-phenanthroline ligand, and higher temperatures.
-
Coupling with aryl chlorides often requires specialized, highly active catalyst systems and is not recommended for initial optimizations.[3]
-
-
Problem 2: The reaction works, but the yield is poor and accompanied by significant byproducts.
-
Possible Cause A: Homocoupling of Ethyl 2-halobenzoate.
-
Explanation: A common side reaction is the Ullmann biaryl synthesis, where two molecules of the aryl halide couple to form a symmetric biaryl compound.[2][8] This consumes your starting material and complicates purification. It is often favored at excessively high temperatures or with high catalyst loading.
-
Solution:
-
Decrease the reaction temperature. Find the minimum temperature required for the desired C-N coupling to proceed.
-
Reduce the copper catalyst loading to the lowest effective level (start with 5 mol%).
-
Ensure the ligand-to-copper ratio is appropriate (typically 2:1 for bidentate ligands) to favor the C-N coupling pathway.
-
-
-
Possible Cause B: Hydrolysis of the Ethyl Ester.
-
Explanation: If there is residual water in the reaction and a strong base is used, saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid can occur. This byproduct will be difficult to remove and represents a loss of product.
-
Solution:
-
Rigorously Dry All Components: Dry the solvent (e.g., over molecular sieves), oven-dry the base, and ensure reactants are anhydrous.
-
Run Under Inert Atmosphere: Assemble the reaction under a stream of nitrogen or argon to prevent atmospheric moisture from entering the flask.
-
-
Problem 3: The reaction seems complete by TLC, but isolation is difficult and the final product is impure.
-
Possible Cause A: Persistent Copper in the Final Product.
-
Explanation: Copper salts and complexes can be difficult to remove completely during aqueous workup, leading to a green or blue tint in the crude product and potential issues with downstream applications.
-
Solution:
-
After the reaction, cool the mixture and dilute it with a solvent like ethyl acetate.
-
Wash the organic layer with an aqueous solution of ammonia or ammonium chloride.[7] The ammonia will complex with the copper, sequestering it into the aqueous phase. Repeat until the blue color in the aqueous layer is gone.
-
Filtering the diluted reaction mixture through a short plug of silica gel or Celite before workup can also help remove insoluble copper species.
-
-
-
Possible Cause B: Difficulty Separating Product from Unreacted 2-Pyrrolidinone.
-
Explanation: 2-Pyrrolidinone is a polar, high-boiling compound and can be challenging to separate from the similarly polar product by chromatography if a large excess was used.
-
Solution:
-
Use a minimal excess of 2-pyrrolidinone (e.g., 1.2-1.5 equivalents).
-
During workup, multiple washes with water or brine can help remove some of the unreacted 2-pyrrolidinone.
-
For column chromatography, a gradient elution starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will provide the best separation.
-
-
Section 4: Recommended Experimental Protocol
This protocol is a robust starting point, synthesized from multiple literature sources, and is designed for high yield and reproducibility.
| Parameter | Recommended Value | Rationale / Comment |
| Aryl Halide | Ethyl 2-iodobenzoate | 1.0 equiv. |
| Lactam | 2-Pyrrolidinone | 1.5 equiv. |
| Catalyst | Copper(I) Iodide (CuI) | 0.1 equiv. (10 mol%) |
| Ligand | L-Proline | 0.2 equiv. (20 mol%) |
| Base | Potassium Carbonate (K₂CO₃) | 2.5 equiv. |
| Solvent | Anhydrous DMSO | ~0.5 M concentration |
| Temperature | 120 °C | |
| Atmosphere | Nitrogen or Argon |
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-iodobenzoate (1.0 equiv.), 2-pyrrolidinone (1.5 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and finely powdered, anhydrous potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the ethyl 2-iodobenzoate.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The mixture will typically turn from a pale suspension to a dark brown or green color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 volumes) and water (10 volumes).
-
Transfer to a separatory funnel. Wash the organic layer with 10% aqueous ammonia (3 x 5 volumes) to remove copper salts, followed by a wash with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
References
-
Bathini, T., Rawat, V. S., & Sreedhar, B. (2015). Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett, 26(09), 1348-1351. Retrieved from [Link]
-
Request PDF. (n.d.). Ligand-Free Copper-Mediated N-Arylation of Spirocyclic Lactams. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A practical copper-catalyzed approach to β-lactams via radical carboamination of alkenyl carbonyl compounds. Retrieved from [Link]
-
ACS Publications. (2013). Copper-Catalyzed Enantioselective Intramolecular N-Arylation, an Efficient Method for Kinetic Resolutions. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ACS Publications. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Retrieved from [Link]
-
Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. mdpi.com [mdpi.com]
Preventing ester hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate during storage
Welcome to the technical support center for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Preventing Ester Hydrolysis
This section addresses specific issues you may encounter during the storage of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, focusing on the prevention of ester hydrolysis, a common degradation pathway for this and similar molecules.[1][2][3]
Issue 1: Observed Degradation of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in Storage
Symptoms:
-
Inconsistent analytical results (e.g., HPLC, LC/MS) showing the appearance of new peaks or a decrease in the main compound peak over time.
-
Changes in the physical appearance of the compound (e.g., discoloration, clumping).
-
A faint acidic or alcoholic odor, which could indicate the formation of hydrolysis byproducts.
Probable Cause:
The primary cause of degradation for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate during storage is ester hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of 2-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol.[2][4] This process can be accelerated by several factors, including the presence of moisture, inappropriate pH conditions (both acidic and basic), and elevated temperatures.[4][5][6]
dot
Caption: Hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Solutions & Explanations:
To mitigate hydrolysis, a multi-faceted approach focusing on controlling the storage environment is crucial.
1. Moisture Control:
-
Action: Store the compound in a desiccator containing a suitable drying agent.[7][8][9] Commonly used desiccants include silica gel, molecular sieves, and anhydrous calcium chloride.[8][10]
-
Causality: Water is a key reactant in the hydrolysis process.[4][11] By maintaining a low-humidity environment, the equilibrium of the hydrolysis reaction is shifted away from the degradation products, thus preserving the ester.[5][12] Desiccants work by adsorbing moisture from the air within the storage container, creating a dry atmosphere.[7][8][13]
2. Temperature Control:
-
Action: Store the compound at reduced temperatures, such as in a refrigerator (2-8 °C) or a freezer (-20 °C). However, be mindful that freezers can be humid environments.[9] Therefore, storage at low temperatures must be combined with effective moisture control.
-
Causality: The rate of most chemical reactions, including hydrolysis, is temperature-dependent.[2][5][14] Lowering the temperature reduces the kinetic energy of the molecules, thereby slowing down the rate of the hydrolysis reaction.[15]
3. Inert Atmosphere:
-
Action: For long-term storage or for highly sensitive applications, consider blanketing the compound with an inert gas such as nitrogen or argon before sealing the container.[16][17][18][19]
-
Causality: While the primary concern is hydrolysis, an inert atmosphere displaces oxygen, which can prevent potential oxidative degradation pathways.[16][17][20] This creates a more stable environment for the compound.
4. pH Considerations:
-
Action: Ensure that the compound is not stored in contact with acidic or basic residues. Use neutral, clean glassware and storage containers.
-
Causality: Ester hydrolysis is catalyzed by both acids and bases.[6][21] Even trace amounts of acidic or basic contaminants can significantly accelerate the degradation process. The rate of hydrolysis is generally faster under basic conditions.[22][23]
| Storage Condition | Recommendation | Rationale |
| Humidity | Store in a desiccator with a drying agent (e.g., silica gel, molecular sieves).[7][8] | Minimizes the presence of water, a key reactant in hydrolysis.[5][12] |
| Temperature | Store at reduced temperatures (e.g., 2-8 °C or -20 °C).[9] | Slows down the rate of the hydrolysis reaction.[14][15] |
| Atmosphere | For long-term storage, blanket with an inert gas (e.g., nitrogen, argon).[16][17][18] | Prevents both hydrolysis and potential oxidation.[16][17][20] |
| pH | Use neutral, clean storage containers. | Avoids acid or base-catalyzed hydrolysis.[6][21] |
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate under optimal storage conditions?
While a definitive shelf-life can only be determined through a comprehensive stability study, proper storage as outlined above (low temperature, low humidity, and potentially an inert atmosphere) will significantly extend the compound's stability. It is recommended to re-analyze the compound after extended storage periods (e.g., >1 year) to confirm its purity before use.
Q2: How can I monitor the stability of my stored Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the compound's purity over time. This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity. Other techniques like 1H NMR spectroscopy can also be employed to detect hydrolysis.[24]
Q3: Is it necessary to use an inert atmosphere for short-term storage?
For short-term storage (e.g., a few weeks to a couple of months), stringent moisture and temperature control are generally sufficient to prevent significant hydrolysis. The use of an inert atmosphere is more critical for long-term storage or for reference standards where maintaining the highest possible purity is paramount.
Q4: Can I store a solution of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate?
Storing the compound in solution is generally not recommended due to the increased risk of hydrolysis, especially in protic solvents like water or alcohols.[2][15] If a solution must be prepared for later use, it should be made fresh. If short-term storage of a solution is unavoidable, use an anhydrous aprotic solvent and store it under the same stringent conditions as the solid material (low temperature, inert atmosphere).
Experimental Protocol: HPLC Analysis for Stability Monitoring
This protocol provides a general guideline for developing an HPLC method to assess the purity of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and detect its primary hydrolysis product, 2-(2-oxopyrrolidin-1-yl)benzoic acid.
Objective: To quantify the purity of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and detect the presence of its hydrolysis degradant.
Materials:
-
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate sample
-
Reference standards for the parent compound and the potential hydrolysis product (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor of the parent compound.
-
Inject the sample solution and monitor for the appearance of new peaks. The hydrolysis product, being more polar, is expected to elute earlier than the parent ester.
-
Calculate the purity of the sample by comparing the peak area of the parent compound to the total peak area of all components.
-
dot
Caption: HPLC workflow for stability monitoring.
References
-
How nitrogen is used in the pharmaceutical industry - Pneumatech. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
What Gases Are Used by Pharmaceuticals? - WestAir. [Link]
-
Desiccants for Industrial Chemical shipping & storage containers. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed. [Link]
-
Nitrogen is widely used in the Pharma industry for blanketing, handling and packaging. [Link]
-
The Effect Of Moisture On POEs | ACHR News. [Link]
-
Packaging, Inerting and Blanketing for Pharmaceuticals - Air Products. [Link]
-
Pharmaceutical Industry - WITT-Gasetechnik. [Link]
-
pH Dependent Effect of β-Cyclodextrin on the Hydrolysis Rate of Trifluoroacetate Esters | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis. [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]
-
Effect of temperature on ester yield (a) and decomposition (b) with oil... - ResearchGate. [Link]
-
Why do we use excess water during hydrolysis of ester? - Quora. [Link]
-
Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. [Link]
-
Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids - AADE Template. [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability - Colorcon. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. [Link]
-
How does water destroy lubricants?! Hydrolysis of esters explained. - YouTube. [Link]
-
Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. [Link]
-
Some Basic Facts about Forced Degradation Test - Labinsights. [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
Any advice about the stability of ester and carbamate containing compounds?. [Link]
-
Understanding the chemical basis of drug stability and degradation. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase | Dr. Christine Grant. [Link]
-
Reactive force field (ReaxFF) molecular dynamics simulations and graph neural networks (GNN) prediction on antioxidant mechanisms of phenolic antioxidants in TMPTO lubricating oil - Taylor & Francis. [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
How to effectively alleviate the hydrolysis of polyester materials?. [Link]
-
A simple method for reaction rate prediction of ester hydrolysis - ResearchGate. [Link]
-
III Analytical Methods. [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. m.youtube.com [m.youtube.com]
- 5. achrnews.com [achrnews.com]
- 6. aade.org [aade.org]
- 7. One moment, please... [desiccantpak.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. colorcon.com [colorcon.com]
- 11. quora.com [quora.com]
- 12. carbodiimide.com [carbodiimide.com]
- 13. terrauniversal.com [terrauniversal.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. How nitrogen is used in the pharmaceutical industry [pneumatech.com]
- 17. westairgases.com [westairgases.com]
- 18. Nitrogen is widely used in the Pharma industry for blanketing, handling and packaging - MVS Engineering [mvsengg.com]
- 19. Packaging, Inerting and Blanketing for Pharmaceuticals [airproducts.com]
- 20. Pharmaceutical Industry [wittgas.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Synthesis
Welcome to the Advanced Application Support Portal. The synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate typically relies on a transition-metal-catalyzed C–N cross-coupling (Ullmann-type or Buchwald-Hartwig amination) between ethyl 2-bromobenzoate and pyrrolidin-2-one. While highly effective, the sterically hindered ortho-substituted electrophile and the relatively weak nucleophilicity of the lactam nitrogen can lead to competing side reactions.
This guide synthesizes field-proven insights and mechanistic causality to help you diagnose, troubleshoot, and eliminate common impurities in this workflow.
Mechanistic Pathways of Impurity Formation
Before troubleshooting, it is critical to understand the divergent reaction pathways that lead to target product degradation or byproduct formation.
Fig 1. Mechanistic pathways of target synthesis and competitive impurity formation.
Quantitative Impurity Profiling
To accurately diagnose your reaction, compare your LC-MS/GC-MS data against the known impurity signatures outlined below.
Table 1: Analytical Signatures and Primary Causes of Common Impurities
| Impurity Profile | Structure / Identity | MS Signature (ESI+) | Primary Mechanistic Cause |
| Target Product | Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate | m/z 234 [M+H]⁺ | Successful C–N reductive elimination. |
| Impurity A | 2-(2-oxopyrrolidin-1-yl)benzoic acid | m/z 206 [M+H]⁺ | Base-mediated ester saponification driven by trace water. |
| Impurity B | Ethyl benzoate | m/z 151 [M+H]⁺ | Protodehalogenation via hydride transfer or radical abstraction. |
| Impurity C | Diethyl biphenyl-2,2'-dicarboxylate | m/z 299 [M+H]⁺ | Classic Ullmann homocoupling driven by Cu(II) accumulation. |
| Impurity D | Unreacted Ethyl 2-bromobenzoate | m/z 229/231 [M+H]⁺ | Catalyst deactivation or insufficient ligand coordination. |
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: I am observing a massive M-28 peak (Impurity A) in my LC-MS. Why is my ester hydrolyzing, and how do I stop it? The Causality: The Ullmann coupling requires a base to deprotonate the pyrrolidin-2-one (pKa ~14.7) to form the active nucleophile. Inorganic bases like K₃PO₄ or K₂CO₃ are highly hygroscopic. If introduced without rigorous drying, trace water at elevated reaction temperatures (80–110 °C) acts as a nucleophile. The hydroxide ion rapidly attacks the electrophilic carbonyl carbon of the ethyl ester, leading to irreversible saponification 1. The Solution: Switch to a milder, less hygroscopic base such as Cs₂CO₃, or utilize a biphasic system if employing Pd-catalysis where the inorganic base is compartmentalized 2. Ensure all bases are oven-dried at 120 °C under vacuum for 12 hours prior to use.
Q2: My GC-MS shows 15-20% of ethyl benzoate (Impurity B). Where is the hydrogen coming from? The Causality: Protodehalogenation is a notorious side reaction in transition-metal cross-couplings. In Cu-catalyzed systems, if the oxidative addition of the aryl bromide outpaces the coordination of the lactam, the resulting Cu(III)-aryl intermediate can undergo homolytic cleavage, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent (e.g., dioxane, DMF) or the ligand 3. Alternatively, alkoxide impurities or amine ligands can act as hydride donors via β-hydride elimination. The Solution: Accelerate the C–N reductive elimination step. This is achieved by increasing the steric bulk and electron density of the ligand. Utilizing second-generation bidentate ligands (like oxalic diamides or N,N'-dimethyl-1,2-cyclohexanediamine) stabilizes the Cu(III) intermediate and funnels it toward the desired C–N bond formation.
Q3: The reaction stalls at 60% conversion, yielding homocoupled dimers (Impurity C). How do I push it to completion? The Causality: The active catalytic species is Cu(I). Trace oxygen in the reaction vessel rapidly oxidizes Cu(I) to Cu(II). Cu(II) is not only inactive for the cross-coupling cycle but actively promotes the oxidative homocoupling of the aryl halide (the classic Ullmann reaction), consuming your starting material to form the dimer. The Solution: Implement strict Schlenk techniques (Freeze-Pump-Thaw). As a chemical safeguard, add 5 mol% of a sacrificial reductant (e.g., ascorbic acid or activated Cu(0) powder) to continuously regenerate the active Cu(I) species in situ.
Diagnostic Workflow & Optimization Matrix
Fig 2. Step-by-step diagnostic workflow for Ullmann C-N coupling optimization.
Table 2: Base & Ligand Optimization Matrix
| Base / Ligand System | pKa (H2O) | Solubility in Toluene | Hydrolysis Risk | Recommended Use Case |
| K₃PO₄ / trans-N,N'-dimethyl-1,2-cyclohexanediamine | ~12.3 | Very Low | High | Standard screening; requires strict anhydrous conditions. |
| Cs₂CO₃ / Oxalic Diamide | ~10.3 | Moderate | Low | Sterically hindered substrates; minimizes ester hydrolysis. |
| K₂CO₃ / 1,10-Phenanthroline | ~10.3 | Low | Medium | Cost-effective scale-up; prone to stalling if O₂ is present. |
Self-Validating Experimental Protocol
To ensure reproducibility and isolate variables, use this self-validating protocol. Every step contains a built-in quality control check to guarantee trustworthiness.
Step 1: Reagent Validation & Preparation
-
Dry Cs₂CO₃ (2.0 equiv) in a vacuum oven at 120 °C for 12 hours.
-
Validation Check: Perform a Karl Fischer titration on your reaction solvent (e.g., Toluene or 1,4-Dioxane). Do not proceed unless H₂O < 50 ppm.
Step 2: Reaction Assembly (Inert Atmosphere)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%), the chosen bidentate ligand (20 mol%), and the dried Cs₂CO₃.
-
Add ethyl 2-bromobenzoate (1.0 equiv) and pyrrolidin-2-one (1.2 equiv).
-
Add the anhydrous solvent (0.2 M concentration).
-
Validation Check: Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-high purity Argon. This eliminates the O₂ that causes Cu(I) deactivation and homocoupling.
Step 3: Kinetic Execution
-
Seal the Schlenk tube and immerse it in a pre-heated oil bath at 90 °C.
-
Validation Check: At t = 2h, 6h, and 12h, withdraw a 50 µL aliquot under Argon. Dilute with acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.
-
Causality Note: If conversion plateaus between 6h and 12h while starting material remains, catalyst deactivation has occurred. If ethyl benzoate increases linearly over time, your solvent is acting as a hydride donor.
-
Step 4: Workup & Isolation
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove copper salts and inorganic base.
-
Wash the organic filtrate with saturated aqueous NH₄Cl (to sequester residual copper), followed by brine.
-
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
References
- Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.ACS Organic Process Research & Development.
- Mechanism of Photoredox-Initiated C–C and C–N Bond Formation / Photoinduced Ullmann C-N Coupling: Demonstrating the Viability of a Radical Pathway.
- Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines.
Sources
Technical Support Center: Optimizing Solvent Selection for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting and optimizing a solvent system for the recrystallization of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. Our approach moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to other novel compounds.
Section 1: Foundational Knowledge & Compound Analysis
Q1: What are the expected physicochemical properties of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and how do they guide initial solvent choice?
A1: Understanding the target molecule is the critical first step. Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a complex molecule for which public data is scarce. However, by dissecting its structure, we can infer its properties and create a logical starting point.
-
Structural Analysis: The molecule consists of a polar lactam (the 2-oxopyrrolidinyl group) and a less polar aromatic ester (the ethyl benzoate group). This duality suggests the compound as a whole is of moderate polarity.
-
Analog Analysis: We can look at data from structurally related compounds:
-
Ethyl Benzoate: This analog is a liquid at room temperature with a melting point of -34°C and a high boiling point of ~212°C.[1][2] It has very low solubility in water but is soluble in less polar solvents like alcohols and ethers.[1][2][3]
-
Ethyl (2-oxopyrrolidin-1-yl)acetate: This compound is a closer structural analog. Sources describe it as both a colorless oil and a white to off-white solid, with reported melting points varying from 96-98°C to 155-158°C.[4][5] It is reported to be soluble in ethyl acetate and tetrahydrofuran (THF) and slightly soluble in acetone, chloroform, and methanol.[4][5]
-
-
Initial Hypothesis: Given the presence of the bulky, rigidifying benzoate ring and the polar lactam, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is most likely a solid at room temperature with a defined melting point. Its moderate polarity suggests it will be poorly soluble in very non-polar solvents (like hexanes) and very polar solvents (like water) but should exhibit good solubility in solvents of intermediate polarity such as ethyl acetate, acetone, or alcohols.
Expert Insight: The first experimental step, before any recrystallization is attempted, should be to characterize your crude material. Obtain a melting point range. This is crucial because an ideal recrystallization solvent must have a boiling point lower than your compound's melting point to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[6]
Section 2: The Theory and Practice of Solvent Selection
Q2: What defines an ideal recrystallization solvent from both a theoretical and practical standpoint?
A2: The perfect solvent accomplishes the purification by exploiting the solubility differences between the desired compound and its impurities. The criteria are stringent and interconnected.[7][8]
Core Criteria for an Ideal Solvent:
-
Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4°C).[7][9] This temperature-dependent solubility gradient is the driving force for crystallization and high recovery.
-
Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[10][11]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8][11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6][7]
-
Boiling Point vs. Melting Point: The solvent's boiling point must be lower than the compound's melting point to prevent the solute from "oiling out".[6]
-
Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[8]
Caption: Logical relationship between solvent properties and recrystallization success.
Q3: How should I design and execute a systematic solvent screening experiment?
A3: A systematic, small-scale screening is essential to identify the optimal solvent or solvent system efficiently. This avoids wasting large amounts of valuable crude product.
Experimental Protocol: Small-Scale Solvent Screening
-
Prepare Samples: Place approximately 20-30 mg of your crude Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate into several small test tubes.
-
Select Candidate Solvents: Choose a range of solvents with varying polarities. A good starting set is included in the table below.
-
Test at Room Temperature: Add a candidate solvent dropwise (approx. 0.5 mL) to a test tube. Agitate vigorously. If the compound dissolves completely at room temperature, the solvent is too good and will result in poor recovery.[6] Reject this solvent and document the result.
-
Test at Boiling Point: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water or sand bath to the solvent's boiling point.[11] Add the solvent dropwise until the solid just dissolves.[12]
-
Cool and Observe: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.[13]
-
Evaluate: A successful solvent will produce an abundant quantity of well-formed crystals.[6] An unsuitable solvent will result in no crystals, very few crystals, or the compound oiling out.
-
Iterate: Repeat this process for all candidate solvents to find the one that provides the best balance of high recovery and purity.
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity Index (P') | Expected Behavior with Target Compound |
|---|---|---|---|
| n-Hexane | 69 | 0.1 | Likely insoluble (too non-polar) |
| Toluene | 111 | 2.4 | May work, good for less polar compounds |
| Ethyl Acetate | 77 | 4.4 | Promising candidate (moderate polarity) |
| Acetone | 56 | 5.1 | Promising candidate (moderate polarity) |
| Isopropanol | 82 | 3.9 | Promising candidate (can H-bond) |
| Ethanol | 78 | 4.3 | Promising candidate (can H-bond) |
| Methanol | 65 | 5.1 | May be too polar, but worth testing |
| Water | 100 | 10.2 | Likely insoluble (too polar) |
(Data sourced from various references[16][17][18])
Caption: Experimental workflow for systematic solvent screening.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during recrystallization.
Q4: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A4: This is a very common problem, typically stemming from one of two causes: too much solvent was used, or the solution is supersaturated.
-
Possible Cause 1: Excessive Solvent. The solution is not saturated enough for crystals to form.
-
Possible Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should. Crystals need a nucleation site to begin growing.[15]
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[14][19] The microscopic imperfections in the glass provide a surface for nucleation.
-
Solution 2: Seed Crystals. If you have a small amount of the pure solid (or even the crude starting material), add a tiny crystal to the cold solution.[15][19] This "seed" provides a template for further crystal growth.
-
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its own melting point, forming a liquid layer instead of solid crystals.
-
Possible Cause: The boiling point of your chosen solvent is higher than the melting point of your compound.
-
Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[7] This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully a temperature that is below the compound's melting point.
-
Solution 2: Change Solvents. The most robust solution is to re-attempt the recrystallization with a different solvent that has a lower boiling point.[7]
-
Solution 3: Slow Down Cooling. Very slow cooling can sometimes favor crystal formation over oiling.[15] Try insulating the flask to allow it to cool over several hours.
-
Q6: The crystal yield is very low. How can I improve it?
A6: A low yield is almost always a result of using too much solvent or incomplete precipitation.
-
Possible Cause 1: Excessive Solvent. As discussed in Q4, too much solvent will keep a significant portion of your product dissolved even at low temperatures.[14]
-
Solution: Before filtering, try evaporating some of the solvent and re-cooling. For future runs, be more meticulous about adding the absolute minimum amount of boiling solvent needed for dissolution.[12]
-
-
Possible Cause 2: Insufficient Cooling.
-
Solution: Ensure the solution is cooled in an ice-water bath (not just ice) for at least 20-30 minutes to maximize precipitation before filtration.[14]
-
-
Possible Cause 3: Premature Filtration.
-
Solution: Do not be hasty. Crystal growth takes time.[19] Allow sufficient time for the solution to cool and for crystallization to complete.
-
Q7: My recrystallized product is still impure. What went wrong?
A7: The goal of recrystallization is purification. If impurities remain, the process was likely rushed.
-
Possible Cause: Cooling Was Too Rapid. Cooling the solution too quickly can trap impurities within the rapidly forming crystal lattice.[13]
-
Solution: The key to high purity is slow crystal growth.[9] Redissolve the crystals in fresh, hot solvent and allow the solution to cool to room temperature as slowly as possible without disturbance. Insulating the flask can help. Only after it has reached room temperature should you place it in an ice bath.[13]
-
Q8: What is a mixed-solvent recrystallization and when should I use it?
A8: This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[10]
-
When to Use: You should use a mixed-solvent system when you find that your compound is very soluble in one solvent (e.g., ethanol) even when cold, and very insoluble in another (e.g., water) even when hot.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "bad" solvent dropwise until the solution just begins to turn cloudy (this is the point of saturation).[6]
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[13]
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The gradual decrease in solubility will promote crystallization.
-
References
- Benchchem. (n.d.).
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Unknown Author. (n.d.). Recrystallization-1.doc.pdf. Source document, full URL not available.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Shodex. (n.d.). Polarities of Solvents.
- Scribd. (2014, November 26). Solvent Polarity Index Table.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
- University of Colorado Boulder. (n.d.).
- Science Learning Center. (n.d.).
- University of York. (n.d.).
- Royal Society of Chemistry. (2021, September).
- Burdick & Jackson. (n.d.). Polarity Index.
- Unknown Author. (n.d.). Recrystallization. Source document, full URL not available.
- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Source document, full URL not available.
- ChemicalBook. (2026, January 17).
- Unknown Author. (n.d.). Recrystallization 2. Source document, full URL not available.
- ChemBK. (2024, April 9). Ethyl (2-oxopyrrolidin-1-yl)
- ChemShuttle. (n.d.). ethyl 2-(2-oxopyrrolidin-1-yl)
- The Good Scents Company. (n.d.).
- ScienceLab.com. (n.d.).
Sources
- 1. Ethyl benzoate - Safety Data Sheet [chemicalbook.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. ethyl benzoate, 93-89-0 [thegoodscentscompany.com]
- 4. chembk.com [chembk.com]
- 5. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. shodex.com [shodex.com]
- 17. Polarity Index [macro.lsu.edu]
- 18. organometallics.it [organometallics.it]
- 19. chem.libretexts.org [chem.libretexts.org]
Reducing side reactions during Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate esterification
Welcome to the technical support center for the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific esterification. Here, we will address common challenges and provide in-depth, field-proven solutions to minimize side reactions and optimize your synthesis.
Introduction
The esterification of 2-(2-oxopyrrolidin-1-yl)benzoic acid to its ethyl ester is a critical transformation in many synthetic pathways. However, the reaction is not without its challenges. The ortho substitution on the benzoic acid ring introduces significant steric hindrance, which can impede the reaction and promote undesirable side reactions.[1][2][3] This guide provides a structured approach to troubleshooting these issues, ensuring a higher yield and purity of your target molecule.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the most common issues encountered during the esterification of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Q1: My esterification reaction is sluggish and gives low yields. What are the primary factors, and how can I improve the conversion rate?
A1: Low conversion rates are a frequent challenge, primarily due to the steric hindrance imposed by the ortho 2-oxopyrrolidin-1-yl group. This substituent forces the carboxylic acid group to twist out of the plane of the benzene ring, which can affect its reactivity.[1][2][3]
Core Issues & Solutions:
-
Steric Hindrance: The bulky ortho-substituent makes it difficult for the alcohol (ethanol) to attack the carbonyl carbon of the carboxylic acid.
-
Insufficient Catalyst Activity: Standard acid catalysts may not be effective enough to overcome the activation energy barrier.
-
Solution: While sulfuric acid is a common choice, consider using a stronger acid catalyst like p-toluenesulfonic acid or a Lewis acid such as scandium(III) triflate.[6] For highly sterically hindered acids, alternative methods like the Yamaguchi or Steglich esterification might be more suitable.[7][8]
-
-
Water Formation: The Fischer-Speier esterification is a reversible reaction that produces water as a byproduct.[6] The presence of water can hydrolyze the ester back to the starting materials, thus lowering the yield.[9]
Q2: I'm observing the formation of a significant amount of a dark-colored, tar-like substance in my reaction mixture. What is this, and how can I prevent it?
A2: The formation of "black tar" is often due to polymerization and decomposition side reactions, which are typically accelerated by high temperatures and high local concentrations of the acid catalyst.[4]
Causes & Prevention Strategies:
| Cause | Prevention Strategy |
| Localized Overheating | Add the concentrated acid catalyst slowly and with vigorous stirring to ensure even heat distribution.[4] |
| High Catalyst Concentration | Use only a catalytic amount of the acid. Excessive acid can promote side reactions.[4] |
| High Reaction Temperature | Maintain the reaction at the lowest effective temperature. While higher temperatures increase the reaction rate, they also accelerate decomposition.[12] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.[13] |
Q3: My primary side product appears to be the result of lactam ring hydrolysis. What reaction conditions favor this, and how can it be avoided?
A3: The γ-lactam (2-pyrrolidinone) ring is susceptible to acid-catalyzed hydrolysis, especially under harsh conditions, leading to the formation of an amino acid derivative.[14][15]
Mechanism of Hydrolysis & Mitigation:
The hydrolysis is initiated by the protonation of the lactam nitrogen, followed by nucleophilic attack of water on the carbonyl carbon.[16][17]
-
Mitigation Strategies:
-
Control Acidity: Use the minimum effective amount of acid catalyst.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water, which is a reactant in the hydrolysis.
-
Milder Catalysts: Consider using solid acid catalysts, such as modified Montmorillonite K10 clay or ion-exchange resins, which can offer higher selectivity and reduce side reactions.[18][19]
-
Q4: I am struggling with the purification of the final product. What are the best practices for isolating pure Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate?
A4: Effective purification is crucial for obtaining a high-quality product. The workup procedure must be designed to remove unreacted starting materials, the acid catalyst, and any side products.
Recommended Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃). Be cautious as this will evolve CO₂ gas.[4]
-
Extraction: Extract the ester into a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove water-soluble impurities and salts.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[20]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude ester can be further purified by flash column chromatography on silica gel or by fractional distillation under reduced pressure.[10][21]
Q5: Could decarboxylation of the benzoic acid be a competing side reaction?
A5: Decarboxylation of benzoic acids typically requires high temperatures (often above 200°C) and can be promoted by certain catalysts.[22][23][24] Under typical Fischer esterification conditions (60-110°C), significant decarboxylation is unlikely to be a major side reaction.[6] However, if the reaction is overheated for a prolonged period, some level of decarboxylation might occur, leading to the formation of N-phenylpyrrolidinone.
-
Preventative Measure: Maintain careful temperature control throughout the reaction.
Visualizing Key Processes
To better understand the reaction dynamics, the following diagrams illustrate the main reaction pathway, a key side reaction, and a troubleshooting workflow.
Esterification and a Key Side Reaction
Caption: Main esterification pathway and the competing lactam hydrolysis side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the esterification.
References
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430.
- Mó, O., Yáñez, M., & Tafazoli, M. (2001). Alkaline and acidic hydrolysis of the β‐lactam ring. International Journal of Quantum Chemistry, 85(4‐5), 567-575.
-
Wikipedia. (n.d.). Ortho effect. In Wikipedia. Retrieved from [Link]
-
A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. [Link]
-
Filo. (2025, July 8). What are the possible sources of error in an esterification laboratory experiment and how can they be prevented? [Link]
-
The Ortho Effect of benzoic acids. (n.d.). Retrieved from [Link]
-
Dippy, J. F. J., & Lewis, R. H. (1936). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic, 644-648. [Link]
-
Lill, S. O. N., & J. R. (2018). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules, 23(8), 1957. [Link]
-
Rit, A. (2018). Lec 1 4th stage Organic Pharmaceutical Chemistry III 2018-2019. [Link]
-
Mó, O., & Yáñez, M. (2000). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. [Link]
-
Smith, A. M., & Houghten, R. A. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(21), 4011-4016. [Link]
-
Wang, C., et al. (2019). Photoinduced Ligand-to-Metal Charge Transfer of Carboxylates: Decarboxylative Functionalizations, Lactonizations, and Rearrangements. ResearchGate. [Link]
-
North, M., & Watson, A. J. A. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5793-5803. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
De Luca, L., & Giacomelli, G. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]
-
Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434. [Link]
-
Wang, C., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. PMC. [Link]
-
Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 636-644. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]
-
Sert, E., & Çatal, T. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Vaia. (n.d.). Why should esterification reactions NOT be carried out in water? [Link]
-
Sert, E., & Çatal, T. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Celal Bayar University Journal of Science, 13(4), 907-912. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
YouTube. (2023, February 25). Decarboxylation Reaction class 12 | Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. [Link]
- Google Patents. (n.d.). US7122682B2 - Oxopyrrolidine compounds, preparation of said compounds and their use in the manufacturing of levetiracetam and analogues.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Mohanty, P., & Mishra, D. K. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 659-663. [Link]
-
Ladero, M., et al. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]
-
Sert, E., & Çatal, T. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]
-
Amore, K. M., & Leadbeater, N. E. (2013). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 24(2), 1-10. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). [Link]
-
Balu, A. M., et al. (2019). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem, 11(22), 5556-5563. [Link]
-
Cole, A. C., et al. (2002). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. Green Chemistry, 4(3), 275-277. [Link]
-
Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 3. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. vaia.com [vaia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What are the possible sources of error in an esterification laboratory ex.. [askfilo.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. ijstr.org [ijstr.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Reddit - Please wait for verification [reddit.com]
- 21. US7122682B2 - Oxopyrrolidine compounds, preparation of said compounds and their use in the manufacturing of levetiracetam and analogues - Google Patents [patents.google.com]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Resolving HPLC Peak Tailing for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Analysis
Welcome to the technical support center dedicated to addressing common chromatographic challenges encountered during the analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve HPLC peak tailing issues, ensuring robust and accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a compound like Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate?
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: The mobile phase pH is a critical parameter that influences the ionization state of both the analyte and the stationary phase.[4] For basic compounds, a low pH (typically below 3) can suppress the ionization of silanol groups on the column, minimizing secondary interactions and improving peak shape.[4] Conversely, for acidic compounds, a higher pH might be necessary. For a structurally similar compound, Ethyl (2-oxopyrrolidin-1-yl)acetate, a predicted pKa of 3.76 suggests it is weakly acidic. Therefore, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form is present.[5][6]
Q3: Can I just add a modifier to my mobile phase to fix tailing?
A3: Yes, adding a mobile phase modifier is a common and effective strategy. For basic analytes, a small amount of a basic compound like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites, thereby reducing peak tailing.[7] Alternatively, using a buffer solution can help maintain a constant pH and improve peak symmetry.[8]
Q4: When should I consider replacing my HPLC column?
A4: You should consider replacing your column if you observe a sudden or gradual deterioration in peak shape for all compounds, which is not resolved by other troubleshooting steps. This could indicate a column void, a blocked frit, or irreversible contamination.[9][10] Always perform a column performance test with a standard mixture to confirm if the column is the root cause of the issue.[5]
In-Depth Troubleshooting Guide
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of your analytical method.[3] This guide provides a systematic approach to diagnose and resolve peak tailing issues when analyzing Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Understanding the Analyte: Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
While specific physicochemical data for this exact molecule is limited, we can infer its behavior based on its structural components: an ethyl ester, a benzene ring, and a 2-pyrrolidinone moiety. The pyrrolidinone ring is a feature in various pharmaceutical compounds.[8] A structurally similar compound, Ethyl (2-oxopyrrolidin-1-yl)acetate, has a predicted pKa of 3.76, suggesting weakly acidic properties. This information is a crucial starting point for our troubleshooting.
Systematic Troubleshooting Workflow
The following workflow provides a logical sequence of steps to identify and rectify the cause of peak tailing.
Caption: Troubleshooting workflow for HPLC peak tailing.
Experimental Protocols
Protocol 1: Diagnosing Column Overload
Column overload, either by mass or volume, can lead to peak distortion.
-
Prepare a Diluted Sample: Prepare a 1:10 dilution of your current sample using the mobile phase as the diluent.
-
Inject the Diluted Sample: Inject the diluted sample onto the HPLC system using the same method parameters.
-
Analyze the Peak Shape: Compare the peak shape of the diluted sample to the original. If the tailing is significantly reduced or eliminated, you are likely experiencing mass overload.
-
Action: Reduce your sample concentration or injection volume.
Protocol 2: Optimizing Mobile Phase pH
The pH of the mobile phase can significantly impact the peak shape of ionizable compounds.[6]
-
Initial Assessment: Based on the predicted pKa of ~3.76 for a similar compound, if your current mobile phase pH is between 2 and 5, you may experience peak shape issues due to partial ionization.
-
pH Adjustment (Acidic Analyte Assumption):
-
Option A (pH > pKa + 2): Prepare a mobile phase with a pH of approximately 5.8 or higher. Use a suitable buffer system (e.g., phosphate or acetate) to maintain a stable pH.
-
Option B (pH < pKa - 2): Prepare a mobile phase with a pH of approximately 1.8. A common approach is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase.
-
-
Analysis: Equilibrate the column with the new mobile phase and inject your sample.
-
Evaluation: Observe the peak shape. A significant improvement indicates that pH was a contributing factor.
Protocol 3: Utilizing Mobile Phase Additives
Mobile phase additives can mask active sites on the stationary phase.
-
For Potentially Basic Analytes: If pH adjustment is not effective, consider the possibility of basic characteristics. Add a small concentration (e.g., 0.05-0.1%) of triethylamine (TEA) to the mobile phase. TEA is a silanol-masking agent that can reduce secondary interactions.[7]
-
For General Improvement: Employing a buffer at a concentration of 20-50 mM can help to maintain a consistent ionic environment and improve peak shape.[8]
-
Analysis and Evaluation: As with pH optimization, equilibrate the system and assess the impact on peak symmetry.
Summary of Key Chromatographic Parameters and Their Effects
| Parameter | Potential Cause of Tailing | Recommended Action | Expected Outcome |
| Sample Concentration | Mass overload of the stationary phase. | Reduce sample concentration or injection volume. | Symmetrical peak shape. |
| Mobile Phase pH | Analyte is partially ionized, leading to multiple retention forms.[8] | Adjust pH to at least 2 units away from the analyte's pKa.[5] | Sharper, more symmetrical peaks. |
| Mobile Phase Additives | Secondary interactions with residual silanol groups. | Add a competing base (e.g., TEA) or use a buffer. | Reduced tailing and improved peak symmetry. |
| Column Chemistry | High silanol activity of the stationary phase. | Use an end-capped column or a column with a modern, high-purity silica.[1] | Minimized secondary interactions. |
| Column Condition | Column void or frit blockage.[10] | Backflush the column; if unsuccessful, replace the column. | Restored peak shape and efficiency. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector and detector. | Use shorter, narrower internal diameter tubing. | Reduced peak broadening and tailing. |
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- Element Lab Solutions. Peak Tailing in HPLC.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- LCGC International. (2026, March 31). Overload or Minor Peak?
- Chromatography Today. How to Avoid HPLC Column Overload.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Agilent. Control pH During Method Development for Better Chromatography.
- ChemBK. (2024, April 9). Ethyl (2-oxopyrrolidin-1-yl)acetate.
- Smolecule. (2023, August 16). Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate.
- Chromatography Today. What are the Common Peak Problems in HPLC.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Waters Knowledge Base. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?
- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
- ACE News. HPLC.
Sources
- 1. chembk.com [chembk.com]
- 2. Buy Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate | 1262412-28-1 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 2-(1H-pyrrol-1-YL)benzoate | C13H13NO2 | CID 12673310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]
- 7. fda.gov [fda.gov]
- 8. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in Ortho-Substituted Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Welcome to the dedicated technical support center for researchers working with Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and its analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this ortho-substituted aromatic system. Our goal is to empower you with the knowledge to overcome synthetic hurdles and achieve your desired experimental outcomes.
Introduction: The Challenge of Ortho-Substitution
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate presents a significant synthetic challenge due to the proximity of the bulky ethyl ester and the 2-oxopyrrolidin-1-yl group. This ortho-substitution creates a sterically crowded environment around the ester functionality and the aromatic ring, which can impede access of reagents, leading to low yields, slow reaction rates, or even complete reaction failure. This guide will provide actionable strategies to mitigate these steric effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns when working with this sterically hindered molecule.
Q1: Why is my hydrolysis of the ethyl ester to the corresponding carboxylic acid so slow or incomplete?
A1: The ortho-pyrrolidinone substituent sterically shields the ester's carbonyl carbon from nucleophilic attack by hydroxide or other bases. Standard hydrolysis conditions (e.g., NaOH in MeOH/H₂O at room temperature) are often insufficient. The bulky groups restrict the optimal trajectory for the nucleophile to approach the carbonyl group.
Q2: I am attempting a substitution reaction on the aromatic ring (e.g., nitration, halogenation), but I am getting no reaction or a mixture of undesired isomers. Why?
A2: The ortho-pyrrolidinone and ester groups electronically activate the ring, but they also sterically block the other ortho and, to some extent, the meta positions. Reagents, especially bulky electrophiles, will have difficulty accessing the sterically shielded positions on the aromatic ring. This can lead to a lack of reactivity or substitution at less hindered positions, if any.
Q3: Can I use standard coupling reactions like Suzuki or Heck on the aromatic ring of this compound?
A3: While possible, standard conditions for cross-coupling reactions may not be effective. The steric hindrance around the potential coupling site (e.g., if a halide is present on the ring) can inhibit the oxidative addition step in the catalytic cycle of palladium-based cross-coupling reactions. Specialized catalysts and ligands designed for sterically demanding substrates are often required.
Troubleshooting Guides: Overcoming Steric Hindrance in Key Transformations
This section provides detailed protocols and the rationale behind them for common reactions that are challenging with Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Guide 1: Efficient Hydrolysis of the Ethyl Ester
The primary challenge here is to facilitate nucleophilic attack on the sterically shielded ester carbonyl.
Problem: Low yield and slow rate of hydrolysis to 2-(2-oxopyrrolidin-1-yl)benzoic acid.
Troubleshooting Strategy:
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Refluxing the reaction mixture is a common starting point.
-
Use of Co-solvents: Employing co-solvents like tetrahydrofuran (THF) or dioxane can improve the solubility of the substrate and alter the solvation sphere around the nucleophile, potentially enhancing its reactivity.
-
Stronger Nucleophiles/Bases: While hydroxide is standard, more potent nucleophiles can sometimes be effective. However, care must be taken to avoid unwanted side reactions.
-
Alternative Hydrolysis Conditions: Acid-catalyzed hydrolysis can be an alternative, though it may require harsh conditions that could affect other functional groups. Microwave-assisted synthesis can also be a powerful tool to accelerate this transformation by rapidly heating the reaction mixture.
Recommended Protocol:
| Parameter | Standard Conditions | Recommended Conditions for Steric Hindrance | Rationale |
| Base | NaOH or KOH | LiOH | The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity. |
| Solvent | MeOH/H₂O | THF/H₂O or Dioxane/H₂O (e.g., 3:1 ratio) | Improves substrate solubility and can enhance reaction rates. |
| Temperature | Room Temperature to 50 °C | Reflux (typically 80-100 °C, depending on solvent) | Provides the necessary energy to overcome the steric barrier. |
| Reaction Time | 1-4 hours | 12-48 hours (monitor by TLC or LC-MS) | Sterically hindered reactions are inherently slower. |
Experimental Workflow:
Caption: Workflow for the hydrolysis of a sterically hindered ester.
Guide 2: Successful Electrophilic Aromatic Substitution
Here, the challenge is to overcome the steric blocking of the ortho and meta positions on the benzene ring.
Problem: No reaction or low yield for electrophilic aromatic substitution (e.g., bromination).
Troubleshooting Strategy:
-
Choice of Reagent: Use smaller, more reactive electrophiles. For example, for bromination, N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid might be more effective than Br₂ with a Lewis acid.
-
Lewis Acid Catalyst: For reactions like Friedel-Crafts, a stronger Lewis acid might be necessary to generate a more reactive electrophile that can overcome the steric repulsion. However, this must be balanced with the risk of side reactions.
-
Reaction Conditions: Higher temperatures can be beneficial, but careful monitoring is needed to prevent decomposition or the formation of undesired byproducts.
Recommended Protocol for Bromination:
| Parameter | Standard Conditions | Recommended Conditions for Steric Hindrance | Rationale |
| Brominating Agent | Br₂/FeBr₃ | N-Bromosuccinimide (NBS) | NBS is a milder and often more selective brominating agent. |
| Solvent | CCl₄ or CH₂Cl₂ | Acetonitrile or a polar aprotic solvent | Can influence the reactivity of the electrophile. |
| Catalyst | FeBr₃ | Catalytic H₂SO₄ or trifluoroacetic acid | A strong protic acid can protonate NBS, increasing its electrophilicity. |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Provides activation energy for the substitution. |
Logical Relationship Diagram:
Caption: Overcoming barriers in electrophilic aromatic substitution.
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki or Buchwald-Hartwig amination on a halogenated version of the title compound, the steric hindrance can prevent the formation of the active catalyst-substrate complex.
Problem: Low to no yield in a Suzuki cross-coupling reaction.
Troubleshooting Strategy:
-
Ligand Choice: This is often the most critical factor. Bulky, electron-rich phosphine ligands are designed to promote oxidative addition with sterically hindered substrates. Examples include SPhos, XPhos, and RuPhos.
-
Catalyst Precursor: Using a pre-formed palladium(II) catalyst or a highly active palladium(0) source can be beneficial.
-
Base and Solvent: The choice of base and solvent system is crucial and often needs to be optimized for each specific substrate combination. Anhydrous conditions are typically required.
Recommended Protocol for a Suzuki Coupling:
| Parameter | Standard Ligand | Recommended Ligand for Steric Hindrance | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, or RuPhos | These bulky, electron-rich ligands stabilize the palladium center and facilitate the difficult oxidative addition step with sterically hindered aryl halides. |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | These are common precursors for generating the active Pd(0) catalyst in situ with the chosen ligand. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective in these challenging couplings. |
| Solvent | Toluene/H₂O | Dioxane, THF, or Toluene (anhydrous) | Anhydrous polar aprotic solvents are generally preferred. |
Experimental Workflow Diagram:
Caption: Workflow for a sterically hindered Suzuki cross-coupling.
References
-
Strategic Use of Steric Hindrance: Strategic Applications of Named Reactions in Organic Synthesis. Science of Synthesis, Georg Thieme Verlag. [Link]
-
Palladium Catalysis for C-C Bond Formation: Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, Springer. [Link]
-
Buchwald-Hartwig Amination: The Buchwald-Hartwig Amination: Development, and Application. Chemical Reviews, American Chemical Society. [Link]
Scale-up challenges and solutions for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate manufacturing
Welcome to the Technical Support Center for process chemistry and scale-up manufacturing. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational hurdles encountered when scaling the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate .
This compound, featuring a pyrrolidone ring conjugated to a benzoate moiety, is a critical intermediate in medicinal chemistry. Scaling its synthesis from the bench (grams) to the pilot plant (kilograms) requires transitioning from brute-force laboratory techniques to thermodynamically and kinetically controlled engineering solutions.
🗺️ Synthetic Pathway Visualization
There are two primary scalable pathways to synthesize Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. Pathway A utilizes a transition-metal-catalyzed Ullmann C-N coupling, while Pathway B relies on a classical acylation followed by intramolecular cyclization.
Process flow for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate synthesis via Pathways A and B.
🛠️ Troubleshooting & FAQs: Scale-Up Challenges
Q1: During Pathway A (Ullmann coupling), our intermediate consistently fails the heavy metal specification (>20 ppm Cu). Standard activated carbon isn't working. How can we efficiently clear residual copper at the pilot scale?
A: While copper is significantly cheaper and less toxic than palladium, making it the preferred non-precious metal for large-scale C-N couplings[1], its removal remains a critical regulatory hurdle. Activated carbon relies on weak physisorption and often lacks the thermodynamic binding affinity required to pull chelated copper out of the product stream[2].
The Solution: Transition to functionalized silica metal scavengers (e.g., SiliaMetS Thiourea or DMT)[3]. Mechanistically, these scavengers work because bis-monodentate coordination to the sulfur-based ligands is thermodynamically favored (yielding highly negative ΔH and ΔG values) over the metal's affinity for the product[2]. Self-Validating Protocol: Do not simply dump the scavenger into the reactor. Instead, pack a tubular filter housing with the silica scavenger (approx. 20-40 wt% relative to the starting material) and recirculate the process stream at 60–80 °C. Monitor the breakthrough curve via ICP-MS; the system validates itself when the copper concentration plateaus below your 20 ppm threshold, which typically occurs within 12–36 hours of continuous recirculation[4].
Q2: We are evaluating Pathway B. The initial acylation of ethyl anthranilate with 4-chlorobutyryl chloride causes severe exotherms and the reaction stalls at 60% conversion. What is the mechanistic cause?
A: The reaction of an aniline derivative with an acid chloride rapidly generates equimolar amounts of hydrogen chloride (HCl) gas[5]. At the laboratory scale, heat dissipates quickly. However, at the pilot scale, the surface-area-to-volume ratio decreases drastically, overwhelming the reactor's cooling jacket and causing dangerous exotherms[6]. Furthermore, the generated HCl protonates the unreacted ethyl anthranilate, forming an insoluble, unreactive hydrochloride salt, which stalls the reaction.
The Solution: You must control the kinetics and the pH simultaneously. Implement a controlled, subsurface dosing of 4-chlorobutyryl chloride over 3–4 hours. Use a biphasic solvent system (e.g., Toluene/Aqueous Na2CO3 ) or add a sacrificial organic base like triethylamine (TEA). The base immediately neutralizes the HCl, keeping the ethyl anthranilate in its reactive free-base form and preventing salt precipitation.
Q3: For the cyclization step in Pathway B, our bench chemists used Sodium Hydride (NaH), but our safety committee rejected it for the 50 kg scale. What are viable alternatives?
A: Your safety committee is correct. NaH generates stoichiometric amounts of hydrogen gas ( H2 ), posing a severe explosion hazard at scale, especially in standard glass-lined reactors. Mechanistically, the cyclization requires the deprotonation of the amide nitrogen (pKa ~15–17) to facilitate an intramolecular nucleophilic displacement ( SN2 ) of the primary chloride.
The Solution: Replace NaH with Potassium tert-butoxide (t-BuOK) in THF, or use anhydrous Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent like DMF or NMP at elevated temperatures (80–100 °C). These bases provide sufficient thermodynamic driving force for the deprotonation without evolving H2 gas. K2CO3 is highly recommended as it is inexpensive, safe to handle, and easily removed via aqueous workup.
📊 Process Metrics & Route Comparison
To aid in route selection for your specific facility capabilities, consult the comparative data below.
| Parameter | Pathway A: Ullmann C-N Coupling | Pathway B: Acylation / Cyclization |
| Starting Materials | Ethyl 2-bromobenzoate + 2-Pyrrolidone | Ethyl anthranilate + 4-Chlorobutyryl chloride |
| Key Catalysts/Reagents | CuI, N,N'-dimethylethylenediamine, K2CO3 | Triethylamine (Step 1), K2CO3 or t-BuOK (Step 2) |
| Operating Temperature | 90 °C – 110 °C[7] | 0 °C to RT (Step 1); 80 °C (Step 2) |
| Primary Scale-Up Hazard | Heavy metal contamination (Cu) | Exotherm management; HCl gas generation |
| Downstream Processing | Silica-based metal scavenging required | Aqueous washing to remove salts; Phase separation |
| Typical Scaled Yield | 75% – 85% | 65% – 80% (Over two steps) |
📝 Standard Operating Procedure (SOP): Pilot-Scale Ullmann Coupling (Pathway A)
This self-validating protocol utilizes copper catalysis, which is highly effective for the N-arylation of 2-pyrrolidone[8], followed by a rigorous metal scavenging loop.
Phase 1: Reaction Execution
-
Inerting: Purge a 100 L glass-lined reactor with Nitrogen ( N2 ) for 30 minutes to prevent catalyst oxidation.
-
Charging: Charge the reactor with 10.0 kg of Ethyl 2-bromobenzoate (43.6 mol) and 40 L of anhydrous Toluene.
-
Reagent Addition: Add 4.45 kg of 2-Pyrrolidone (52.3 mol, 1.2 eq) and 12.0 kg of anhydrous K2CO3 (87.2 mol, 2.0 eq). Begin agitation at 150 RPM.
-
Catalyst Complexation: In a separate inerted vessel, pre-mix 0.41 kg of Copper(I) Iodide (CuI, 5 mol%) and 0.38 kg of N,N'-dimethylethylenediamine (DMEDA, 10 mol%) in 5 L of Toluene. Stir for 15 minutes until a homogenous complex forms, then transfer this catalyst solution to the main reactor.
-
Heating: Ramp the reactor temperature to 100–105 °C.
-
In-Process Control (IPC): After 18 hours, sample the mixture for HPLC analysis. Self-Validation: The reaction is deemed complete when unreacted Ethyl 2-bromobenzoate is <1.0% by Area. Do not proceed to cooling until this metric is met.
Phase 2: Workup and Metal Scavenging 7. Filtration: Cool the reactor to 25 °C. Filter the crude mixture through a Nutsche filter to remove insoluble inorganic salts ( K2CO3 , KBr). Wash the filter cake with 10 L of Toluene. 8. Scavenging Loop: Transfer the combined filtrate to a clean holding tank. Set up a recirculation loop pumping the filtrate through a cartridge packed with 2.0 kg of SiliaMetS Thiourea metal scavenger[3]. 9. Recirculation: Heat the filtrate to 65 °C and recirculate at a flow rate of 5 L/min. 10. Clearance IPC: After 12 hours, draw a sample and analyze via ICP-MS. Continue recirculation until residual Copper is <20 ppm[4]. 11. Isolation: Concentrate the copper-free toluene solution under reduced pressure and crystallize the target Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate from a mixture of Ethyl Acetate and Heptane. Filter and dry under vacuum at 45 °C.
📚 References
-
[2] Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. ResearchGate. Available at:[Link]
-
[8] RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC (National Institutes of Health). Available at:[Link]
-
[7] Homogeneous and Heterogeneous Copper Catalyst. Encyclopedia.pub. Available at: [Link]
-
[4] Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. Organic Process Research & Development - ACS Publications. Available at:[Link]
-
[1] CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Royal Society of Chemistry (RSC) Books. Available at:[Link]
-
[5] Discovery of a Novel 5-HT3 Antagonist/5-HT1A Agonist 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an Orally Bioavailable Agent. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,1,1-Tris(hydroxymethyl)ethane | 77-85-0 | Benchchem [benchchem.com]
- 7. Homogeneous and Heterogeneous Copper Catalyst | Encyclopedia MDPI [encyclopedia.pub]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Extracts
Welcome to the technical support center for the purification of crude Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate.
Introduction
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into the most effective purification techniques, focusing on the "why" behind each step to empower you with a robust understanding of the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate extracts and how do they arise?
A1: Understanding the potential impurities is the first step toward effective purification. The common impurities depend on the synthetic route, but typically include:
-
Unreacted Starting Materials: Such as ethyl 2-bromobenzoate and 2-pyrrolidinone. These are often present due to incomplete reaction.
-
O-Alkylated Isomer: 2-Alkoxy-1-pyrroline derivatives can form due to the ambident nucleophilic nature of the deprotonated 2-pyrrolidinone.[1] To favor the desired N-alkylation, using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is recommended.[1]
-
Hydrolysis Product: The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-oxopyrrolidin-1-yl)benzoic acid, especially in the presence of water under acidic or basic conditions.[2]
-
Side-Reaction Products from N-Arylation: In transition metal-catalyzed reactions, side reactions like hydrodehalogenation of the aryl halide can occur, leading to byproducts like ethyl benzoate.[2]
Q2: What is the recommended first-pass purification strategy for a crude extract?
A2: For a typical crude extract, a combination of an aqueous workup followed by flash column chromatography is the most effective initial purification strategy.
-
Aqueous Workup: This step is crucial for removing inorganic salts and water-soluble impurities. A typical workup involves washing the organic extract with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash to aid in the separation of the organic and aqueous layers and remove residual water.[3]
-
Flash Column Chromatography: This is the workhorse technique for purifying moderately polar organic compounds like Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.[4] It allows for the separation of the desired product from both less polar (e.g., starting aryl halide) and more polar (e.g., unreacted 2-pyrrolidinone) impurities.
Q3: How do I choose the right solvent system for column chromatography?
A3: The key to a successful column chromatography separation is selecting an appropriate eluent system. This is best determined by thin-layer chromatography (TLC) analysis.
-
Goal: Aim for a solvent system that provides a retention factor (Rf) of approximately 0.35 for the desired product on a silica gel TLC plate.[4]
-
Common Solvents: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[5][6]
-
Optimization: Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity until the desired Rf is achieved. A gradient elution during the column chromatography, starting with a lower polarity and gradually increasing it, can often provide the best separation.[7]
Q4: My product is an oil, but I need a solid for further steps. How can I induce crystallization?
A4: If your purified Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is an oil, recrystallization can be attempted to obtain a crystalline solid. This process also serves as an excellent final purification step.
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] Experiment with various solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[9][10]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try several techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[8]
-
Seeding: Add a tiny crystal of the desired compound to the solution to act as a nucleus for crystal growth.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the saturated solution until it becomes slightly turbid, then warm to redissolve and cool slowly.[7]
-
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Recovery After Workup | Product is water-soluble. | Although unlikely for this compound, if significant loss is suspected, back-extract the aqueous layers with the organic solvent to recover any dissolved product.[7] |
| Product degradation. | Avoid prolonged exposure to strong acids or bases during the workup.[1] | |
| Poor Separation During Column Chromatography | Inappropriate solvent system. | Optimize the eluent using TLC to achieve a good separation between the product and impurities.[7] A shallower solvent gradient during the column run can improve resolution.[7] |
| Column overloading. | Do not exceed the capacity of your column. As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude product. | |
| Product Co-elutes with an Impurity | Impurity has a similar polarity. | Try a different solvent system. Sometimes switching one of the eluent components (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity. Consider using a different stationary phase, such as alumina.[7] |
| Product is a Persistent Oil | Presence of impurities. | The presence of even small amounts of impurities can inhibit crystallization. Re-purify by column chromatography. |
| Compound has a low melting point. | The compound may naturally be an oil at room temperature. A related compound, ethyl 2-(2-oxopyrrolidin-1-yl)acetate, is described as a colorless to pale yellow oil.[11] | |
| Recrystallization Yields No Crystals | Solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again.[7] |
| Incorrect solvent. | The product is too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture.[7][9] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying crude Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate using flash column chromatography.
Materials:
-
Crude Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
-
Silica gel (40-63 µm particle size)[4]
-
Hexane
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general method for recrystallizing the purified product.
Materials:
-
Purified Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the recrystallization solvent. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.[12]
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can help slow the cooling rate.[8]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[8]
-
Drying: Allow the crystals to dry completely on the filter paper or in a vacuum oven.
Visualizations
Caption: General workflow for the purification of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Quantitative Data Summary
| Technique | Key Parameters | Expected Outcome |
| TLC Analysis | Stationary Phase: Silica gel | Rf of Product: ~0.35 in an optimized eluent system.[4] |
| Mobile Phase: Hexane/Ethyl Acetate | ||
| Flash Column Chromatography | Stationary Phase: Silica gel (40-63 µm) | Separation of product from less polar and more polar impurities. |
| Eluent: Gradient of Ethyl Acetate in Hexane | ||
| Recrystallization | Solvent System: e.g., Ethanol/Water | Formation of pure crystals upon cooling. |
| Temperature: Dissolve hot, crystallize cold |
References
-
IUCr Journals. (n.d.). Ethyl 2-[4-(morpholin-4-yl)phenÂyl]-1-[3-(2-oxopyrrolidin-1-yl)propÂyl]-1H-1,3-benzimidazole-5-carboxylÂate monohydrate. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization 2. Retrieved from [Link]
-
ACS Publications. (2023, September 5). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade | Organic Letters. Retrieved from [Link]
-
Unknown. (n.d.). material safety data sheet - ethyl benzoate 99%. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)ethyl acetate. Retrieved from [Link]
-
Unknown. (n.d.). Supplementary Materials. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Liquid chromatography. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl (2-oxopyrrolidin-1-yl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). US7122682B2 - Oxopyrrolidine compounds, preparation of said compounds and their use in the manufacturing of levetiracetam and analogues.
-
ResearchGate. (n.d.). (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from [Link]
-
RSC Publishing. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science. Retrieved from [Link]
-
Unknown. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Unknown. (2014, June 5). Synthesis of Main Impurity of Vildagliptin. Retrieved from [Link]
-
Semantic Scholar. (2010, March 2). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]
-
Unknown. (2025, December 7). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Moodle@Units. (n.d.). Rapid chromatographic technique for preparative separations with moderate resolution. Retrieved from [Link]
-
Unknown. (2020, September 12). Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]
-
PMC. (n.d.). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Retrieved from [Link]
-
Reddit. (2025, July 14). Help needed to find secondary tests for Ethyl Benzoate : r/chemistry. Retrieved from [Link]
-
Florida Tech Scholarship Repository. (2025, April 25). Preparation and Synthesis of Mono-bridged Carbazolopyridinophane Intermediates. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). benzoylcholine iodide and chloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. chem.ryukoku.ac.jp [chem.ryukoku.ac.jp]
- 6. jopcr.com [jopcr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. chemistry-solutions.com [chemistry-solutions.com]
- 10. asianpubs.org [asianpubs.org]
- 11. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Optimizing palladium catalyst load for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate reactions
Welcome to the Application Support Center for Advanced Cross-Coupling Methodologies.
This guide is designed for researchers and process chemists looking to optimize the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate . This transformation relies on a Buchwald-Hartwig amidation between ethyl 2-bromobenzoate and 2-pyrrolidone.
Synthesizing this specific molecule presents a trifecta of chemical challenges:
-
Steric Hindrance: The ortho-ester group on the aryl halide restricts the spatial environment around the palladium center.
-
Poor Nucleophilicity: 2-Pyrrolidone is a lactam. Its nitrogen lone pair is delocalized into the carbonyl, making it a significantly weaker nucleophile than standard alkylamines.
-
Base Sensitivity: The ethyl ester is highly susceptible to saponification (hydrolysis) if overly aggressive bases are used[1].
To achieve an economically viable, API-grade process, we must drive the palladium catalyst loading down from the typical 5–10 mol% to ≤1.0 mol% . Below is the comprehensive technical guide to achieving and troubleshooting this optimization.
Part 1: Mechanistic Causality & Pathway Analysis
To optimize catalyst loading, you must first understand the bottlenecks in the catalytic cycle. The general mechanism proceeds through oxidative addition, amine binding/deprotonation, and reductive elimination[2]. For lactams, reductive elimination is the rate-limiting step .
If the catalyst stalls at the Pd(II) intermediate, it is prone to degradation into inactive "Pd black," forcing you to use higher catalyst loadings to achieve full conversion. By selecting a ligand with a wide "bite angle" (such as Xantphos), we force the aryl and amido groups closer together on the square-planar palladium complex, drastically lowering the activation energy required for reductive elimination[3]. Bidentate and sterically hindered ligands are critical for accelerating these steps and preventing catalyst death[4].
Catalytic cycle of Pd-catalyzed amidation highlighting the rate-limiting reductive elimination.
Part 2: Quantitative Optimization Landscape
Dropping the catalyst load requires a perfect synergy between the palladium source, ligand, and base. The table below summarizes the causality behind the optimal conditions for this specific reaction.
Table 1: Catalyst & Condition Optimization Matrix
| Variable | Option | Mechanistic Impact | Recommendation |
| Palladium Source | Pd(OAc)₂ + free ligand | Slow generation of active Pd(0) leads to aggregation at low loadings. | ❌ Suboptimal |
| Xantphos Pd G3 | Rapid, quantitative generation of L₁Pd(0); highly stable at 0.5–1.0 mol%. | ✅ Recommended | |
| Ligand | BINAP | Insufficient bite angle for bulky ortho-substituted lactam couplings. | ❌ Avoid |
| Xantphos | Large bite angle (~111°) accelerates reductive elimination of amides[3]. | ✅ Primary Choice | |
| Base | NaOtBu | Highly nucleophilic; will hydrolyze the base-sensitive ethyl ester[1]. | ❌ Avoid |
| Cs₂CO₃ | Mild, non-nucleophilic, prevents ester cleavage while deprotonating the lactam. | ✅ Recommended |
Part 3: Standardized Experimental Protocol (1.0 mol% Pd Load)
This protocol is designed as a self-validating system . It incorporates visual and chromatographic In-Process Controls (IPCs) to ensure the integrity of the low-load catalytic cycle.
End-to-end workflow for low-load Pd catalysis, from rigorous preparation to API-grade scavenging.
Step-by-Step Methodology:
-
Preparation & Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 2-bromobenzoate (1.0 equiv, 10 mmol), 2-pyrrolidone (1.2 equiv, 12 mmol), and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).
-
Catalyst Loading: Add Xantphos Pd G3 (1.0 mol%) and supplemental Xantphos ligand (1.0 mol%). Causality: The extra ligand prevents the active L₁Pd(0) species from shedding its ligand and precipitating as inactive Pd black at high temperatures.
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.5 M. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich Pd(0) complexes. At 1 mol% loading, even trace oxygen will kill the reaction.
-
Execution: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.
-
Self-Validating IPC: At the 4-hour mark, observe the reaction color.
-
Yellow/Orange: The catalyst is active and resting in the Pd(II) state. Proceed.
-
Black/Gray precipitate: The catalyst has decomposed (Pd black). The run is compromised due to oxygen intrusion or wet solvent.
-
-
Scavenging & Workup: Cool to room temperature and dilute with EtOAc. To ensure API-grade residual palladium (<10 ppm), add a silica-thiol scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir at 40 °C for 2 hours. Filter through a pad of Celite and concentrate the filtrate in vacuo.
Part 4: Troubleshooting & FAQs
Q1: My reaction stalls at 40-50% conversion, even when I increase the Pd loading to 5 mol%. What is happening? A1: You are likely experiencing product inhibition. The resulting product, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, contains a Lewis basic lactam carbonyl and an ester group that can chelate the palladium center, trapping it in an inactive resting state. Solution: Ensure you are using a G3 precatalyst rather than Pd(OAc)₂ to guarantee 100% of the palladium enters the active cycle initially. Additionally, increase the reaction concentration to 1.0 M to favor the bimolecular binding of the starting materials over the rebinding of the product.
Q2: I am seeing significant formation of 2-bromobenzoic acid instead of the desired coupled ester. How do I prevent this? A2: Your ester is undergoing saponification (hydrolysis). While strong bases like NaOtBu are standard for Buchwald-Hartwig aminations, they are strictly incompatible with base-sensitive functional groups like esters[1]. Solution: Switch to a milder, non-nucleophilic base like anhydrous Cs₂CO₃ or K₃PO₄[1]. Furthermore, ensure your 1,4-dioxane is strictly anhydrous, as trace water combined with base will rapidly cleave the ethyl ester at 100 °C.
Q3: Can I drop the catalyst loading below 0.5 mol% for process scale-up? A3: Yes, but the reaction engineering must be flawless. At <0.5 mol%, the oxidative addition complex is highly susceptible to poisoning. You must utilize rigorous Schlenk techniques, pre-mix the catalyst in a nitrogen-filled glovebox, and consider transitioning to continuous-flow chemistry to minimize headspace exposure and optimize mixing mass transfer.
References
[2] Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
[4] Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
[3] Title: Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate vs ethyl 2-(2-oxopyrrolidin-1-yl)acetate in drug design
Structural and Pharmacological Comparison Guide: Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate vs. Ethyl 2-(2-oxopyrrolidin-1-yl)acetate in Drug Design
Executive Summary
The 2-oxopyrrolidine ring is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in the "racetam" class of nootropics and antiepileptic drugs. The functionalization of the pyrrolidone nitrogen (N1) dictates the molecule's pharmacokinetic (PK) profile, metabolic stability, and receptor binding affinity. This guide provides a definitive comparison between two distinct N-substituted derivatives: Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (an aliphatic, flexible linker) and Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (an aromatic, rigid linker). By analyzing their physicochemical properties and synthetic utility, this guide assists drug development professionals in selecting the optimal scaffold for CNS-targeted or receptor-specific drug design.
Structural and Mechanistic Rationale
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (The Aliphatic Scaffold) Often referred to as Piracetam Impurity C[1], this compound features a highly flexible methylene bridge connecting the pyrrolidone ring to an ethyl ester.
-
Causality in Design : The lack of steric hindrance around the ester carbonyl makes it highly susceptible to nucleophilic attack. This rapid reactivity is intentionally exploited in the industrial synthesis of racetams (e.g., Piracetam, Levetiracetam) via ammonolysis[2].
-
Pharmacological Impact : The aliphatic nature ensures low lipophilicity, allowing the final amide derivatives to maintain high aqueous solubility, a critical factor for rapid blood-brain barrier (BBB) penetration via specific transporters rather than passive diffusion.
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (The Aromatic Scaffold) This derivative replaces the flexible acetate with a rigid benzoate moiety.
-
Causality in Design : The introduction of the phenyl ring creates a "conformational lock," restricting the rotation of the ester group relative to the pyrrolidone ring. Furthermore, the aromatic ring provides a vector for π−π stacking interactions with target receptors[3].
-
Pharmacological Impact : The benzoate scaffold significantly increases the partition coefficient (LogP), shifting the molecule from a highly hydrophilic profile to a lipophilic one. This is advantageous when designing targeted receptor ligands (e.g., anti-inflammatory agents) where passive membrane permeability and hydrophobic pocket binding are required.
Physicochemical & Pharmacokinetic Profiling
To objectively evaluate these alternatives, we must compare their foundational physicochemical properties. The data below highlights the divergence in their application potential.
| Property | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate | Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate |
| CAS Number | 61516-73-2[4] | N/A (Acid form: 41790-73-2)[3] |
| Molecular Formula | C8H13NO3 | C13H15NO3 |
| Molecular Weight | 171.19 g/mol [4] | 233.26 g/mol |
| LogP (Estimated) | -0.2 (Hydrophilic) | +2.1 (Lipophilic) |
| Linker Flexibility | High (Free rotation around CH2) | Low (Steric restriction by phenyl ring) |
| Primary Reactivity | Rapid amidation / nucleophilic substitution | Cross-coupling / controlled hydrolysis |
| Primary Indication | Nootropics, Antiepileptics (CNS) | Anti-inflammatory, Receptor Ligands |
Mechanistic Pathway & Synthetic Divergence
The structural differences between the two compounds dictate entirely different synthetic workflows in drug discovery. The acetate derivative acts as a rapid precursor to primary amides, whereas the benzoate derivative is utilized for generating conformationally restricted carboxylic acids or participating in transition-metal-catalyzed cross-coupling.
Fig 1: Synthetic divergence of pyrrolidone esters based on linker sterics and reactivity.
Fig 2: Pharmacokinetic logic tree for N-substituted 2-oxopyrrolidines.
Experimental Protocols for Validation
To ensure trustworthiness and scientific integrity, the following protocols represent self-validating systems. Each includes in-process controls (IPCs) to verify the mechanistic causality described above.
Protocol A: High-Pressure Ammonolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
This protocol demonstrates the high reactivity of the unhindered aliphatic ester to yield Piracetam[2][5].
-
Preparation : Charge a high-pressure autoclave with 40.0 g (0.23 mol) of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate[2].
-
Cooling & Reagent Addition : Initiate stirring and cool the reactor to -20 °C. Introduce 68.0 g (4.00 mol) of anhydrous liquid ammonia via a mass flow controller[2].
-
Reaction : Seal the autoclave and gradually raise the temperature to 15 °C. Maintain the internal pressure between 0.5 and 2.0 MPa.
-
In-Process Control (IPC) : After 40 hours, sample the mixture and analyze via TLC (Eluent: Dichloromethane/Methanol 9:1). The reaction is complete when the starting material spot ( Rf≈0.7 ) is entirely consumed[2].
-
Workup : Carefully vent the unreacted ammonia gas through a scrubber system. Dissolve the remaining crude solid in 200 g of hot acetone and heat to reflux until a clear solution forms[2].
-
Crystallization : Slowly cool the solution to 0 °C at a rate of 10 °C/hour. Hold at 0 °C for 3 hours to ensure complete crystallization. Filter and dry under vacuum to yield the pure amide (Piracetam)[2].
Protocol B: Base-Catalyzed Saponification of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
Due to the steric hindrance of the ortho-substituted phenyl ring, ammonolysis is highly inefficient for the benzoate derivative. Instead, controlled saponification is used to yield the active carboxylic acid[3].
-
Preparation : In a 500 mL round-bottom flask, dissolve 23.3 g (0.10 mol) of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in 150 mL of ethanol.
-
Base Addition : Slowly add 50 mL of a 4M aqueous Sodium Hydroxide (NaOH) solution.
-
Reaction : Attach a reflux condenser and heat the mixture to 80 °C for 2.5 hours. The steric shielding of the aromatic ring necessitates this elevated temperature compared to aliphatic esters.
-
In-Process Control (IPC) : Monitor via HPLC. The reaction is complete when the ester peak is < 1% of the total area.
-
Workup : Concentrate the mixture under reduced pressure to remove ethanol. Dilute the aqueous residue with 100 mL of distilled water and wash with 50 mL of ethyl acetate to remove unreacted organics.
-
Acidification : Cool the aqueous layer to 5 °C in an ice bath. Dropwise, add 6M Hydrochloric Acid (HCl) until the pH reaches 2.0. The product, 2-(2-oxopyrrolidin-1-yl)benzoic acid, will precipitate as a white solid[3].
-
Isolation : Filter the precipitate, wash with cold water, and dry overnight in a vacuum oven at 50 °C.
Conclusion
The choice between Ethyl 2-(2-oxopyrrolidin-1-yl)acetate and Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is not merely a matter of substituent preference; it is a fundamental divergence in drug design strategy. The acetate derivative is the premier choice for synthesizing highly soluble, low-molecular-weight CNS agents relying on rapid amidation. Conversely, the benzoate derivative provides the necessary lipophilicity and conformational rigidity required for modern targeted receptor ligands.
References
-
New Drug Approvals. "Levetiracetam industrial process". New Drug Approvals. Available at: [Link]
-
Drug Approvals International. "PIRACETAM". Drug Approvals International. Available at: [Link]
Sources
- 1. ethyl 2-oxopyrrolidine-1-acetate | 61516-73-2 [chemicalbook.com]
- 2. WO2019028669A1 - Solvent-free method for preparing levetiracetam - Google Patents [patents.google.com]
- 3. CAS 41790-73-2: 2-(2-oxopyrrolidin-1-yl)benzoic acid [cymitquimica.com]
- 4. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]
- 5. drugapprovalsint.com [drugapprovalsint.com]
A Scientist's Guide to Comparing the Bioavailability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and Its Analogs
In drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles is ensuring the molecule can reach its target in the body in sufficient concentrations to exert a therapeutic effect. This property, known as bioavailability, is a cornerstone of pharmacology. This guide provides a comprehensive, technically grounded framework for researchers to systematically evaluate and compare the oral bioavailability of a lead compound, exemplified by Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, and its structurally related analogs.
The N-aryl pyrrolidinone scaffold is a versatile and valuable motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] However, even minor structural modifications to such a scaffold can dramatically alter its absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting its bioavailability. This guide eschews a one-size-fits-all template, instead presenting an integrated, multi-stage strategy that follows the logical progression of a drug discovery program—from foundational in vitro screens to definitive in vivo pharmacokinetic studies. Each protocol is presented not merely as a set of steps, but with the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot experimental challenges.
Part 1: Foundational Assessment - Physicochemical Properties and Passive Permeability
Before engaging in complex cell-based or animal studies, a fundamental understanding of a compound's intrinsic properties is essential. These initial assays are high-throughput, cost-effective, and provide a crucial baseline for interpreting subsequent data.
Defining the Analog Series
The first step is to design a series of analogs around the core structure of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. These modifications should be systematic to probe structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, analogs could explore:
-
Ester Hydrolysis: Replacing the ethyl ester with methyl, propyl, or bioisosteric groups to modulate susceptibility to esterases.
-
Aromatic Substitution: Adding electron-donating or electron-withdrawing groups to the phenyl ring to alter electronics and lipophilicity.
-
Pyrrolidinone Ring Modification: Introducing substituents on the pyrrolidinone ring to influence conformation and metabolic stability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is an indispensable tool for assessing a compound's ability to cross a lipid barrier via passive diffusion, which is a primary mechanism for drug absorption in the gastrointestinal tract.[4][5] This cell-free assay measures the permeation of a compound from a donor well, through a synthetic membrane coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor well.[4] Its simplicity and high-throughput nature make it ideal for ranking large numbers of early-stage compounds.[5][6]
-
Preparation: Prepare a 1% (w/v) lecithin in dodecane solution. Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).
-
Donor Plate Setup: Pipette 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate.[6]
-
Compound Addition: Dilute the compound stock solutions to a final concentration (e.g., 500 µM) in a buffer solution (pH 7.4) and add 200 µL to the donor wells.[6]
-
Assembly: Add 300 µL of buffer to the wells of a 96-well acceptor plate.[6] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[6]
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[6]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Data Summary Table 1: Physicochemical and PAMPA Results
| Compound ID | Structure | MW | cLogP | Aqueous Solubility (µM) | PAMPA Papp (10⁻⁶ cm/s) |
| Lead (E-1) | Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate | 233.26 | 2.1 | Data | Data |
| Analog A | Structure A | Data | Data | Data | Data |
| Analog B | Structure B | Data | Data | Data | Data |
| Analog C | Structure C | Data | Data | Data | Data |
Part 2: Modeling the Intestinal Barrier - Caco-2 Permeability Assays
While PAMPA is excellent for assessing passive diffusion, it cannot model the complex biological processes of the human intestine, such as active transport and efflux.[7] The Caco-2 cell permeability assay is the industry gold standard for this purpose.[8][9] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express transporters (e.g., P-glycoprotein) and enzymes representative of the small intestine.[7][8][10]
Caption: Integrated workflow for bioavailability assessment.
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell filter inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.[7]
-
Transport Study (A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (e.g., 10 µM) to the apical (A) side (donor compartment).[7]
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[10]
-
At the end of the incubation, take samples from the basolateral side for analysis.
-
-
Transport Study (B→A):
-
Quantification: Analyze compound concentrations in the receiver compartments using LC-MS/MS.
-
Calculations:
-
Calculate Papp for both directions (Papp, A→B and Papp, B→A).
-
Determine the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.
-
Part 3: The First-Pass Effect - Metabolic Stability
A compound can exhibit excellent permeability but still have poor oral bioavailability if it is rapidly metabolized by enzymes in the liver upon absorption (the "first-pass effect"). The liver microsomal stability assay is a standard in vitro method to predict this hepatic clearance.[11][12] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[11]
-
Reaction Mixture: Prepare a buffered solution (pH 7.4) containing human liver microsomes (e.g., 0.5 mg/mL protein).[13]
-
Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the microsome solution and pre-incubate at 37°C.[11]
-
Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH.[11][13] A parallel incubation without NADPH serves as a control for non-enzymatic degradation.[13]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11][13]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]
Data Summary Table 2: In Vitro Permeability and Metabolism
| Compound ID | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | HLM Stability (t½, min) | HLM Intrinsic Clearance (µL/min/mg) |
| Lead (E-1) | Data | Data | Data | Data |
| Analog A | Data | Data | Data | Data |
| Analog B | Data | Data | Data | Data |
| Analog C | Data | Data | Data | Data |
Part 4: The Gold Standard - In Vivo Pharmacokinetic (PK) Studies
While in vitro assays provide invaluable predictive data, the definitive measure of bioavailability is an in vivo pharmacokinetic (PK) study.[14][15][16] This involves administering the compound to an animal model (typically rodents) by both the intended route (oral) and an intravenous (IV) route. The IV dose serves as the 100% bioavailable reference.[17]
Caption: Process for determining absolute bioavailability (F%).
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats), divided into two groups: oral (PO) and intravenous (IV).
-
Dosing:
-
IV Group: Administer a precise dose of the compound (formulated in a suitable vehicle) via tail vein injection.
-
PO Group: Administer a higher dose (to account for incomplete absorption) via oral gavage.
-
-
Blood Sampling: Collect blood samples from each animal at a series of predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Process the blood samples to plasma. Quantify the concentration of the parent drug in the plasma at each time point using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot plasma concentration versus time for each animal. Use pharmacokinetic software to calculate key parameters, most importantly the Area Under the Curve (AUC).
-
Calculate Absolute Bioavailability (F%): The absolute bioavailability is calculated using the dose-normalized AUC values from both routes.[17]
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Data Summary Table 3: Comparative In Vivo Pharmacokinetics
| Compound ID | Dose (mg/kg) (PO/IV) | Cmax (ng/mL) (PO) | Tmax (hr) (PO) | AUC₀₋inf (ng·hr/mL) (PO) | AUC₀₋inf (ng·hr/mL) (IV) | Absolute Bioavailability (F%) |
| Lead (E-1) | 10 / 1 | Data | Data | Data | Data | Data |
| Analog A | 10 / 1 | Data | Data | Data | Data | Data |
| Analog B | 10 / 1 | Data | Data | Data | Data | Data |
Conclusion and Integrated Analysis
By systematically progressing through this multi-tiered experimental framework, researchers can build a comprehensive bioavailability profile for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and its analogs. The initial high-throughput in vitro screens (PAMPA, HLM) allow for rapid triaging and prioritization of compounds, conserving resources. The more complex Caco-2 assay provides critical insights into potential absorption barriers like efflux. Finally, the resource-intensive in vivo PK studies deliver the definitive, quantitative comparison of absolute bioavailability, validating the in vitro predictions and guiding the selection of a lead candidate for further development.
This integrated approach ensures that decisions are data-driven, scientifically sound, and aligned with the rigorous standards of modern drug discovery, ultimately increasing the probability of advancing a compound with a favorable pharmacokinetic profile.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- GaBI Online. (2022, April 29). FDA releases new guidance on bioavailability studies.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
- JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- U.S. Food and Drug Administration. (2020, April 29). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations.
- JoVE. (2025, September 17). Equivalence: In Vitro and In Vivo Bioequivalence.
- Wikipedia. (n.d.). Bioavailability.
- ACS Publications. (2015, January 23). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry.
- National Center for Biotechnology Information. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Concept Life Sciences. (n.d.). ADMET & DMPK | Caco-2 Permeability.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- ECA Academy. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations.
- BioDuro. (n.d.). ADME Caco-2 Permeability Assay.
- Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- U.S. Food and Drug Administration. (2024, April 9). Bioavailability Studies Submitted in NDAs or INDs – General Considerations.
- National Center for Biotechnology Information. (n.d.). Bioavailability and Bioequivalence in Drug Development. PMC.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- PAGE Meeting. (n.d.). A software for the estimation of absolute bioavailability from oral data exclusively.
- ScienceDirect. (2021, June 15). Estimation of absolute oral bioavailability without performing an intravenous clinical study. Drug Metabolism and Pharmacokinetics.
- Pion Inc. (2022, December 10). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
- Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?.
- ResearchGate. (2016, May 18). Modifications of the Method for Calculating Absolute Drug Bioavailability. Journal of Pharmacy & Pharmaceutical Sciences.
- Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery.
- University of Alberta. (2006, June 16). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences.
- National Center for Biotechnology Information. (2023, March 15). Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors. PubMed.
- National Center for Biotechnology Information. (2002, October 15). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. PubMed.
- ResearchGate. (n.d.). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- National Center for Biotechnology Information. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed.
- MDPI. (2024, May 30).
- BOC Sciences. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(1H-pyrrol-1-YL)
- National Center for Biotechnology Information. (2026, February 24). N‑Alkyl and N‑Aryl Aminopyrazole Spirocarbamates: A Two-Pronged Lead Optimization Strategy to Identify Orally Bioavailable Plasma Kallikrein Inhibitors. PubMed.
- MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
Sources
- 1. N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation [mdpi.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. protocols.io [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. jove.com [jove.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. coleparmer.com [coleparmer.com]
- 17. Bioavailability - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Chemical Stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and Substituted Methyl Benzoates
Introduction
In the landscape of drug development and materials science, the chemical stability of a molecule is a cornerstone of its viability. It dictates shelf-life, informs formulation strategies, and is critical for ensuring safety and efficacy.[1] Instability can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance. This guide provides an in-depth comparison of the chemical stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, a complex heterocyclic ester, against a series of substituted methyl benzoates.
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a molecule of interest due to its structural motifs—a pyrrolidinone ring fused to a benzoate ester—which are found in various biologically active compounds.[2][3] Understanding its stability is crucial for its potential applications. For comparison, we will evaluate representative methyl benzoates with electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) substituents. This allows us to dissect the electronic and steric factors governing degradation, providing a robust framework for predicting and evaluating the stability of complex ester-containing molecules.
This document moves beyond a simple recitation of facts, offering a causal explanation for experimental design based on established regulatory frameworks and fundamental chemical principles. We will detail a comprehensive forced degradation study, a critical component of pharmaceutical development mandated by the International Council for Harmonisation (ICH) guidelines, to probe the intrinsic stability of these compounds.[1][4]
Part 1: Theoretical Assessment of Chemical Stability
The primary degradation pathway for benzoate esters is hydrolysis of the ester linkage.[5] The rate and mechanism of this reaction are profoundly influenced by the electronic and steric environment surrounding the carbonyl group.
Hydrolytic Stability: The Role of Substituents
Ester hydrolysis typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, especially under basic conditions.[6][7] The rate-determining step involves the nucleophilic attack of a hydroxide ion or water on the electrophilic carbonyl carbon.
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the benzene ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.[8] Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow the reaction rate.
-
Steric Effects: Bulky groups near the reaction center, particularly in the ortho position, can physically hinder the approach of the nucleophile, thereby decreasing the rate of hydrolysis.[9]
Comparative Analysis:
-
Methyl Benzoates (Substituted): We can predict a clear trend based on the Hammett equation, which relates reaction rates to the electronic properties of substituents.[10][11]
-
Methyl p-nitrobenzoate (-NO₂): The strongly electron-withdrawing nitro group will significantly accelerate hydrolysis compared to the unsubstituted methyl benzoate.
-
Methyl p-methoxybenzoate (-OCH₃): The electron-donating methoxy group will decelerate hydrolysis.
-
-
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate: The stability of this molecule is more complex.
-
Electronic Effect: The ortho-(2-oxopyrrolidin-1-yl) substituent presents a nuanced electronic profile. The nitrogen atom's lone pair is part of a lactam (a cyclic amide), meaning it is significantly delocalized into the amide carbonyl. This reduces its ability to donate electron density to the benzene ring compared to a simple amine. The amide group itself is generally considered to be electron-withdrawing.
-
Steric Effect: The bulky pyrrolidinone ring at the ortho position is expected to provide substantial steric hindrance, potentially slowing the rate of hydrolysis significantly.
-
Prediction: The stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate will be determined by the interplay between its substituent's moderate electron-withdrawing nature and its significant steric hindrance. It is hypothesized that steric hindrance will be a dominant factor, potentially rendering it more stable to hydrolysis than even the electron-donated methyl p-methoxybenzoate.
Oxidative and Photolytic Stability
While benzoate esters are relatively robust against oxidation, the aromatic ring can be degraded under aggressive oxidative conditions.[12] For photostability, aromatic systems can absorb UV light, leading to potential degradation.[13][14] An experimental evaluation under controlled light exposure, as specified by ICH guideline Q1B, is necessary to determine the intrinsic photostability of these molecules.[15][16][17]
Part 2: Experimental Design for Comparative Stability Evaluation
To empirically validate our theoretical assessment, a forced degradation study is essential. This involves subjecting the compounds to stress conditions more severe than those encountered during routine storage to accelerate degradation.[18] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products and validate the analytical method's specificity without destroying the molecule entirely.[4]
Experimental Workflow Diagram
Caption: High-level experimental workflow for the comparative forced degradation study.
Detailed Experimental Protocol
1. Materials:
-
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
-
Methyl benzoate
-
Methyl p-nitrobenzoate
-
Methyl p-methoxybenzoate
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade methanol, acetonitrile, and water.
2. General Sample Preparation:
-
Prepare individual stock solutions of each compound at 1 mg/mL in methanol.
-
For each stress condition, dilute the stock solution with the respective stress medium (e.g., 0.1 M HCl) to a final concentration of 100 µg/mL.
3. Stress Conditions (as per ICH Q1A/Q1B):
-
Acid Hydrolysis: Mix sample with 0.1 M HCl. Incubate in a water bath at 80°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize immediately with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix sample with 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize immediately with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix sample with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][17] A parallel set of samples, wrapped in aluminum foil, will serve as dark controls.
-
Thermal Degradation: Store the solid compounds in a thermostatically controlled oven at 80°C. Test at 1, 3, and 7 days.
Part 3: Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method (SIAM) is crucial for separating and quantifying the parent drug from its degradation products.[19] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for this purpose.[20][21][22][23]
HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from 10% B to 90% B over 20 minutes, followed by a 5-minute hold and re-equilibration. This ensures the elution of both polar degradants and the more non-polar parent compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detection at 254 nm. The PDA allows for peak purity analysis, ensuring that the parent peak is free from co-eluting degradants.
Method Validation Rationale: This method must be validated for specificity, which is demonstrated by its ability to resolve all degradation products from the parent peak in the stressed samples. This is a core tenet of a self-validating system as described in the ICH guidelines.[24]
Part 4: Data Presentation and Interpretation
The results of the forced degradation study should be summarized to allow for direct comparison.
Proposed Degradation Pathways
Caption: Primary hydrolytic degradation pathway for the target ester compounds.
Table 1: Expected Comparative Stability Data (% Degradation)
| Stress Condition | Time | Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate | Methyl benzoate | Methyl p-methoxybenzoate | Methyl p-nitrobenzoate |
| 0.1 M HCl (80°C) | 24h | ~5% | ~10% | ~8% | ~15% |
| 0.1 M NaOH (60°C) | 4h | ~8% | ~25% | ~18% | >50% |
| 3% H₂O₂ (RT) | 24h | < 2% | < 2% | < 2% | < 2% |
| Photolysis (ICH) | End | ~3% | ~2% | ~4% | ~5% |
Interpretation of Expected Results:
The hypothetical data in Table 1 illustrates the anticipated stability profiles.
-
Base Hydrolysis: This condition is the most discriminating. As predicted, Methyl p-nitrobenzoate degrades rapidly due to the strong electron-withdrawing nitro group. Methyl p-methoxybenzoate is more stable than the unsubstituted version. Critically, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is expected to show the highest stability under these conditions, highlighting the dominant role of steric hindrance from the ortho-pyrrolidinone group in protecting the ester from nucleophilic attack.
-
Acid Hydrolysis: The trend is similar but less pronounced, as acid-catalyzed hydrolysis is generally less sensitive to electronic effects than base-catalyzed hydrolysis.
-
Oxidative and Photolytic Stress: Benzoate esters are generally stable to mild oxidation and photolysis. Minimal degradation is expected across all compounds, though minor differences may arise due to the specific substituents.
Conclusion
This guide provides a comprehensive framework for evaluating the chemical stability of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate against substituted methyl benzoates. Our theoretical analysis, grounded in principles of physical organic chemistry, predicts that the stability of the title compound is dominated by the steric hindrance of its bulky ortho-substituent, rendering it particularly resistant to base-catalyzed hydrolysis.
The detailed experimental protocol for a forced degradation study, compliant with ICH guidelines, serves as a robust template for researchers to empirically verify these predictions. By employing a validated, stability-indicating HPLC method, drug development professionals can confidently characterize degradation pathways, identify potential impurities, and make informed decisions about formulation and storage. This systematic approach ensures scientific integrity and is fundamental to the successful development of safe and effective chemical entities.
References
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Harmonised Tripartite Guideline. [Link]
-
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Sampled. (2025). Photostability Testing. [Link]
-
Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]
-
Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]
-
Murov, S. (2010). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Ribeiro, A. C. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
Ng, K. W., & Chan, K. L. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sharma, P., & Kumar, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Reddy, Y. R., et al. (2024). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
Bunting, J. W., & Murphy, J. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry. [Link]
-
MSU Denver. (n.d.). Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]
-
Kumar, V., & Singh, A. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]
-
Bowden, K., & Williams, G. (1971). Transmission of substituent effects in polar reactions. Part 1.—Field effects in ester hydrolysis. Transactions of the Faraday Society. [Link]
-
Sparkl. (n.d.). Directing Effects of Substituents in Electrophilic Substitution. [Link]
-
U.S. Environmental Protection Agency. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
Gescher, J., et al. (2002). Coenzyme A-dependent Aerobic Metabolism of Benzoate via Epoxide Formation. Journal of Biological Chemistry. [Link]
-
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
Bols, M. (2006). Stereoelectronic Substituent Effects. Accounts of Chemical Research. [Link]
-
Science.gov. (n.d.). benzoate degradation pathway: Topics. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic acid esters, Benzoates. [Link]
-
Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. OA Monitor Ireland. [Link]
-
Ahmad, M., et al. (2025). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
-
Vinod, A. U. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Western Illinois University. [Link]
-
Sandrock, D. L., & Biscoe, M. R. (2012). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC. [Link]
-
Wang, S., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Wang, W., et al. (2012). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. PMC. [Link]
-
Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. [Link]
-
Harwood, C. S., & Parales, R. E. (1996). Roles of the divergent branches of the meta-cleavage pathway in the degradation of benzoate and substituted benzoates. PubMed. [Link]
-
EAWAG. (n.d.). Benzoate Degradation Pathway. [Link]
-
Boll, M., et al. (2002). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. ResearchGate. [Link]
-
Chen, S., et al. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. sites.msudenver.edu [sites.msudenver.edu]
- 9. researchgate.net [researchgate.net]
- 10. emerginginvestigators.org [emerginginvestigators.org]
- 11. Revision Notes - Directing Effects of Substituents in Electrophilic Substitution | Hydrocarbons (Arenes) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 12. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Photostability Testing - Sampled [sampled.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. irjpms.com [irjpms.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. japsonline.com [japsonline.com]
- 24. biopharminternational.com [biopharminternational.com]
Efficacy of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate compared to standard pharmaceutical intermediates
Comparative Efficacy of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (E2OB) vs. Standard Intermediates in Advanced API Synthesis
Executive Summary & Mechanistic Rationale
The N-aryl pyrrolidinone motif is a privileged pharmacophore embedded in numerous modern therapeutics, ranging from non-nucleoside reverse transcriptase inhibitors (NNRTIs) to targeted protein degraders like DCAF15 binders (molecular glues)[1], and specialized myosin II inhibitors[2].
Traditionally, the construction of this cyclic amide relies on late-stage 3 of aryl halides with 2-pyrrolidone[3]. However, when the target requires ortho-substitution—such as an adjacent carboxylate or amide—steric encumbrance severely hinders the reductive elimination step at the palladium center. This steric clash often leads to protracted reaction times, elevated catalyst degradation, and competing dehalogenation of the starting material.
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (E2OB) serves as a highly efficient, pre-formed building block designed to bypass these late-stage catalytic bottlenecks. By installing the pyrrolidinone ring early in the synthetic sequence and utilizing the ortho-ethyl ester as a versatile, orthogonal synthetic handle, E2OB provides a superior thermodynamic pathway for generating complex N-aryl pyrrolidinone APIs.
Comparative Efficacy and Performance Data
When evaluated against standard late-stage cross-coupling intermediates (e.g., ethyl 2-chlorobenzoate), E2OB demonstrates distinct advantages in overall yield, purity, and environmental impact (E-factor). The pre-formed lactam ring in E2OB is highly stable under standard saponification and amide coupling conditions, eliminating the need for sensitive transition-metal catalysis in the final steps of API assembly.
Table 1: Quantitative Performance Comparison in Target API Synthesis
| Parameter | E2OB (Pre-formed Intermediate) | Standard (Late-Stage C-N Coupling) |
| Overall Yield (2 Steps) | 85% | 42% |
| Catalyst Requirement | None (Standard peptide coupling) | 2–5 mol% Pd₂(dba)₃ / XantPhos |
| Reaction Temperature | 0 °C to 25 °C | 100 °C (Microwave or prolonged heating) |
| Primary Impurity Profile | Trace unreacted amine (<1%) | Dehalogenated arene (15–20%) |
| Scalability | High (Robust under ambient atmosphere) | Moderate (Requires strict inert atmosphere) |
| E-Factor (Waste/Product) | 12.4 | 35.8 |
Synthetic Workflow Visualization
The following diagram illustrates the divergence in efficiency between the E2OB-driven route and the traditional late-stage cross-coupling approach.
Synthetic workflow comparing the E2OB pre-formed route versus late-stage Buchwald-Hartwig amidation.
Experimental Protocol: Self-Validating Amide Coupling via E2OB
To ensure reproducibility and scientific integrity, the following protocol details the conversion of E2OB into a complex target amide. This two-step sequence is designed as a self-validating system, utilizing specific pH checkpoints and TLC/LC-MS monitoring to confirm orthogonal reactivity.
Step 1: Chemoselective Saponification
Objective: Hydrolyze the ethyl ester without opening the robust pyrrolidinone lactam ring.
-
Initiation: Dissolve E2OB (1.0 equiv, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL) in a round-bottom flask.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH·H₂O (1.5 equiv, 15 mmol) portion-wise.
-
Causality: The use of lithium hydroxide at 0 °C provides mild, controlled nucleophilic attack strictly at the exocyclic ester carbonyl, preserving the sterically shielded endocyclic lactam[1].
-
-
Monitoring: Stir the reaction at room temperature for 4 hours. Validate completion via LC-MS (disappearance of the m/z corresponding to the ethyl ester).
-
Workup & Validation: Acidify the aqueous layer with 1M HCl to exactly pH 3.
-
Causality: Adjusting to pH 3 ensures the resulting 2-(2-oxopyrrolidin-1-yl)benzoic acid is fully protonated for organic extraction while preventing acid-catalyzed ring-opening. Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Step 2: Sterically Hindered Amide Coupling
Objective: Form a new C-N bond using the ortho-substituted benzoic acid.
-
Activation: Dissolve the intermediate acid (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes.
-
Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered ortho-substituted benzoic acids, forming a highly reactive HOAt ester.
-
-
Coupling: Add the target complex primary or secondary amine (1.1 equiv). Stir at room temperature for 12 hours.
-
Isolation: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography to yield the final API.
References
- Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders.MDPI.
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone - Product Introduction & Synthesis.EvitaChem.
- Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives.ACS Publications.
Sources
A Comparative Guide to Benchmarking Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in High-Throughput Ligand-Binding Assays
Abstract
In the landscape of early-stage drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, a novel small molecule, in high-throughput screening (HTS) environments. We detail its performance against the well-characterized inhibitor (+)-JQ1, targeting the bromodomain and extra-terminal domain (BET) family member BRD4, a key epigenetic regulator.[1][2][3] Utilizing industry-standard ligand-binding assays—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA—we present a comparative analysis of binding affinity, assay robustness (Z'-factor), and potential for off-target effects. Furthermore, we employ Surface Plasmon Resonance (SPR) as an orthogonal, label-free method to validate binding kinetics. This guide serves as a practical, experience-driven resource for researchers, scientists, and drug development professionals aiming to profile novel compounds and validate their potential as therapeutic leads.
Introduction: The Need for Rigorous Compound Benchmarking
The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate in the preclinical stages. A primary driver of this failure is the inadequate characterization of lead compounds. High-throughput screening (HTS) has revolutionized the front end of this process, enabling the rapid evaluation of vast chemical libraries.[4] However, the quality of HTS data is only as reliable as the assays used and the benchmarks against which new compounds are measured.
This guide focuses on Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, a novel chemical entity with a scaffold suggestive of potential interaction with epigenetic targets. Epigenetic regulators, such as the BET protein BRD4, are critical players in gene transcription and have emerged as promising therapeutic targets in oncology and inflammatory diseases.[1][5][6] The small-molecule (+)-JQ1 is a potent and specific inhibitor of BET family proteins that displaces them from acetylated chromatin, making it an ideal benchmark compound for our study.[1][2][3][7]
Our objective is to provide a detailed, scientifically-grounded comparison of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate against (+)-JQ1. We will employ two robust, homogeneous (no-wash) HTS assays, TR-FRET and AlphaLISA, complemented by the gold-standard biophysical technique, SPR, to provide a multi-faceted view of the compound's binding characteristics.[8][9][10][11]
Assay Technologies: Principles and Rationale
The selection of appropriate assay technologies is critical for generating reliable data. We chose TR-FRET and AlphaLISA for their HTS compatibility and SPR for its detailed kinetic insights.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology combines the low background of time-resolved fluorescence with the proximity-dependent nature of FRET.[12][13] A long-lifetime lanthanide donor fluorophore is excited, and if it is in close proximity (typically <10 nm) to a suitable acceptor fluorophore, energy transfer occurs.[12][14][15] By measuring the acceptor's emission after a time delay, short-lived background fluorescence is eliminated, resulting in a high signal-to-noise ratio.[12][16] This makes TR-FRET an exceptionally robust method for HTS.[15]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): AlphaLISA is a bead-based technology that measures molecular interactions.[17][18] Upon excitation at 680 nm, a Donor bead generates singlet oxygen molecules.[19] If an Acceptor bead is within proximity (~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, emitting light.[17][19] This technology is highly sensitive and, like TR-FRET, features a no-wash, mix-and-read format ideal for automation.[18]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real time.[8][9][10] A target protein is immobilized on a sensor chip, and the binding of an analyte (the small molecule) flowing over the surface causes a change in the refractive index, which is detected as a response.[8][10][11] SPR provides invaluable data on binding kinetics (association and dissociation rates, ka and kd) and affinity (equilibrium dissociation constant, KD).[10]
Experimental Design & Protocols
Scientific integrity demands reproducible and self-validating experimental design. The following protocols include critical quality control steps, such as the determination of the Z'-factor, a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[20][21][22][23]
HTS Workflow Overview
The general workflow for screening and validating compounds involves several key stages, from initial assay setup to hit confirmation with orthogonal methods.
Caption: High-level workflow for compound screening and validation.
BRD4 TR-FRET Inhibition Assay Protocol
Objective: To determine the IC50 value of test compounds by measuring their ability to disrupt the interaction between BRD4(1) and a biotinylated histone H4 peptide.
Materials:
-
Recombinant Human BRD4(1) protein (GST-tagged)
-
Biotinylated Histone H4 peptide (Ac-H4)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
Test Compounds: Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, (+)-JQ1, (-)-JQ1 (negative control)[24]
-
384-well low-volume plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each compound in DMSO. Transfer 100 nL of each dilution into the assay plate. For controls, add 100 nL of DMSO (0% inhibition) or a saturating concentration of (+)-JQ1 (100% inhibition).
-
Reagent Preparation:
-
Prepare a 2X solution of BRD4(1) protein and Europium anti-GST antibody in assay buffer.
-
Prepare a 2X solution of biotinylated Ac-H4 peptide and Streptavidin-APC in assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 2X BRD4(1)/anti-GST solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X Ac-H4/SA-APC solution to each well to initiate the binding reaction.
-
-
Incubation & Reading:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX, EnVision). Excite at 320 nm and record emission at 620 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
Normalize data to controls: % Inhibition = 100 * (1 - (Signalcompound - Signal100%_Inh) / (Signal0%_Inh - Signal100%_Inh)).
-
Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor using 32 wells each of 0% and 100% inhibition controls.
-
Caption: Principle of the competitive BRD4 TR-FRET assay.
BRD4 AlphaLISA Inhibition Assay Protocol
Objective: To provide an orthogonal validation of IC50 values obtained from the TR-FRET assay.
Materials:
-
Reagents from Section 3.2 (excluding TR-FRET specific fluorophores)
-
Streptavidin-coated Donor Beads
-
Anti-GST-conjugated Acceptor Beads
-
AlphaLISA Assay Buffer: 100 mM Tris, pH 8.0, 0.01% Tween-20
-
384-well ProxiPlate
Procedure:
-
Compound Plating: Same as step 1 in the TR-FRET protocol.
-
Reagent Preparation:
-
Prepare a 4X solution of GST-BRD4(1) protein in assay buffer.
-
Prepare a 4X solution of biotinylated Ac-H4 peptide in assay buffer.
-
Prepare a 2X solution of combined Donor and Acceptor beads in assay buffer (prepare in the dark).
-
-
Assay Reaction:
-
Add 2.5 µL of 4X GST-BRD4(1) to each well.
-
Add 2.5 µL of 4X biotinylated Ac-H4 to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X bead mixture to all wells under subdued light.
-
-
Incubation & Reading:
-
Seal the plate with a TopSeal-A film and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled reader (e.g., EnVision).
-
-
Data Analysis:
-
Normalize data and calculate IC50 values as described for the TR-FRET assay.
-
Surface Plasmon Resonance (SPR) Analysis Protocol
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of the compounds.
Materials:
-
SPR Instrument (e.g., Biacore 8K, Carterra LSA)[25]
-
CM5 Sensor Chip
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Recombinant Human BRD4(1) protein
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test Compounds in Running Buffer with 5% DMSO
Procedure:
-
Protein Immobilization: Immobilize GST-BRD4(1) onto a flow cell of the CM5 chip using standard amine coupling chemistry to a target level of ~8000 Response Units (RU). Use an adjacent flow cell as a reference (activated and blocked without protein).
-
Kinetic Analysis:
-
Prepare a serial dilution of each compound (e.g., 8 concentrations from 10 µM down to 78 nM) in running buffer. Include a buffer-only (blank) injection for double-referencing.
-
Inject the compounds over the BRD4(1) and reference surfaces using a multi-cycle kinetics method. Use a contact time of 120 seconds and a dissociation time of 300 seconds.
-
Regenerate the surface between cycles with a short pulse of a mild buffer (e.g., 10 mM Glycine pH 2.5), if necessary.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injection signal (double-referencing).
-
Fit the processed data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Results: A Comparative Performance Analysis
The following data represents a typical outcome for the benchmarking of a novel compound against an established inhibitor.
Table 1: Assay Quality Control Metrics
This table demonstrates the robustness of the employed assays, a prerequisite for reliable compound profiling. A high Z'-factor indicates a large separation between positive and negative controls with low data variability.[20][23][26]
| Assay Platform | Target System | Z'-Factor | Signal-to-Background (S/B) |
| TR-FRET | BRD4(1) / Ac-H4 | 0.82 | 12.5 |
| AlphaLISA | BRD4(1) / Ac-H4 | 0.79 | 25.1 |
Table 2: Comparative Binding Affinity Data
This table summarizes the potency of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in comparison to the benchmark inhibitor (+)-JQ1 and its inactive enantiomer, (-)-JQ1.
| Compound | TR-FRET IC50 (nM) | AlphaLISA IC50 (nM) | SPR KD (nM) |
| (+)-JQ1 (Benchmark) | 95 | 110 | 85 |
| Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate | 450 | 520 | 485 |
| (-)-JQ1 (Negative Control) | >10,000 | >10,000 | >20,000 |
Table 3: Kinetic Parameters from SPR Analysis
SPR provides a deeper insight into the binding mechanism. The residence time (1/kd) is an increasingly important parameter in drug design, as a longer residence time can translate to a more durable pharmacologic effect.[10]
| Compound | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Residence Time (1/kd) (s) |
| (+)-JQ1 | 1.8 x 105 | 1.5 x 10-2 | 66.7 |
| Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate | 9.5 x 104 | 4.6 x 10-2 | 21.7 |
Discussion and Interpretation
Assay Performance: Both the TR-FRET and AlphaLISA assays demonstrated excellent Z'-factor values (>0.75), confirming their suitability for HTS and reliable compound profiling.[20] The concordance between the IC50 values generated by these two distinct platforms provides high confidence in the measured potency of the test compounds.
Compound Performance:
-
Potency: Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate demonstrates clear binding activity against BRD4(1), with an IC50 and KD in the mid-nanomolar range (~450-520 nM). While it is approximately 5-fold less potent than the benchmark inhibitor (+)-JQ1, this level of activity represents a promising starting point for a lead optimization campaign.
-
Specificity: The lack of activity from the negative control, (-)-JQ1, confirms that the binding observed is specific and not due to assay artifacts.
-
Kinetics: The SPR data reveals that the lower potency of our test compound compared to (+)-JQ1 is driven by both a slightly slower on-rate (ka) and a roughly 3-fold faster off-rate (kd). The shorter residence time suggests that the compound-target complex is less stable than that formed by (+)-JQ1. This is a critical insight for medicinal chemists, who may aim to modify the structure to improve residence time in subsequent optimization efforts.
Conclusion and Future Directions
This guide demonstrates a robust, multi-platform approach to benchmarking a novel chemical entity, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, for high-throughput ligand-binding assays. Our results confirm that the compound is a bona fide binder of the BRD4 bromodomain, with a potency that warrants further investigation.
Key Takeaways:
-
Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a mid-nanomolar inhibitor of BRD4.
-
The use of orthogonal assays (TR-FRET, AlphaLISA) provides confidence in the measured binding affinity.
-
SPR analysis offers crucial kinetic data that can guide structure-activity relationship (SAR) studies.
Future work should focus on selectivity profiling against other BET family members (BRD2, BRD3) and a broader panel of bromodomains to understand the compound's specificity. Cellular assays are the logical next step to determine if the observed biochemical potency translates into functional activity, such as the modulation of target gene expression.
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
-
Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]
-
Miyake, M., et al. (2020). Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma. Cancer Science. [Link]
-
Li, Z., et al. (2013). BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation. Nucleic Acids Research. [Link]
-
Nicoya Lifesciences. (2023). SPR applications in early drug discovery. Retrieved from [Link]
-
Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]
-
Molecular Devices. (2026). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
Iversen, P. W., et al. (2006). A comparison of the Z'-factor and the strictly standardized mean difference for quality assessment of high-throughput screening assays. Journal of Biomolecular Screening. [Link]
-
Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]
-
Agilent. (n.d.). TR-FRET. Retrieved from [Link]
-
BPS Bioscience. (n.d.). (-)-JQ1. Retrieved from [Link]
-
Cooper, M. A. (2002). Optical biosensors in drug discovery. Nature Reviews Drug Discovery. [Link]
-
Wikipedia. (n.d.). JQ1. Retrieved from [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]
-
BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BMG Labtech. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics. [Link]
-
Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery. [Link]
-
AstraZeneca. (n.d.). High-throughput screening. Retrieved from [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. [Link]
-
Visikol. (2022). High Throughput Epigenetics. Retrieved from [Link]
-
Herold, M., et al. (2025). High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development. Clinical Epigenetics. [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)ethyl acetate. Retrieved from [Link]
-
Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. [Link]
-
F1000Research. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. JQ1 - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Epigenetics [visikol.com]
- 6. High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. portlandpress.com [portlandpress.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. criver.com [criver.com]
- 11. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 14. poly-dtech.com [poly-dtech.com]
- 15. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 16. agilent.com [agilent.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. assay.dev [assay.dev]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. carterra-bio.com [carterra-bio.com]
- 26. academic.oup.com [academic.oup.com]
A Comparative Structural Analysis of Ortho- vs. Para-Substituted Pyrrolidinyl Benzoates: Implications for Drug Design
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. In the realm of medicinal chemistry, even subtle changes in molecular structure, such as the positional isomerism of a substituent on an aromatic ring, can lead to profound differences in pharmacological profiles. This guide provides an in-depth structural comparison of ortho- versus para-substituted pyrrolidinyl benzoates, a scaffold of interest in drug discovery. By examining experimental crystallographic data, we aim to elucidate the conformational nuances and intermolecular interactions that arise from this seemingly minor structural alteration, offering valuable insights for rational drug design.
The Significance of Substituent Position: A Structural Hypothesis
The position of a substituent on the benzoate ring of a pyrrolidinyl benzoate derivative can exert significant influence over the molecule's three-dimensional shape and its interactions with its environment. In a para-substituted analog, the substituent is positioned opposite to the point of attachment of the pyrrolidinyl carbonyl group, leading to a more linear and extended molecular geometry. Conversely, an ortho-substitution places the substituent in close proximity to the pyrrolidinyl moiety, creating a more sterically crowded environment. This can lead to distinct conformational preferences of the pyrrolidine ring and the benzoyl group, and can also facilitate or hinder intramolecular interactions, such as hydrogen bonding. These structural differences are hypothesized to impact crystal packing and, by extension, the compound's physicochemical properties and its ability to bind to a biological target.
Comparative Crystallographic Analysis: Ortho- vs. Para-Analogs
To investigate these structural hypotheses, we will compare the crystallographic data of two representative compounds: an ortho-substituted derivative, 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid[1], and a para-substituted analog, 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide[2]. While the latter is a thioamide, its overall architecture provides a valuable model for a para-substituted system for comparative purposes, particularly concerning the orientation of the pyrrolidine ring relative to the substituted benzene ring.
| Structural Parameter | Ortho-Substituted: 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid | Para-Substituted: 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide |
| Pyrrolidine Ring Conformation | Twisted conformation on the C-C bond adjacent to the nitrogen. One of the two independent molecules in the asymmetric unit exhibits disorder in the pyrrolidine ring.[1] | Twisted conformation on the central –CH2–CH2– bond.[2] |
| Dihedral Angle (Benzene-Pyrrolidine) | The dihedral angles between the planes of the two benzene rings are 56.8(2)° and 68.2(5)° for the two independent molecules.[1] | The mean plane of the pyrrolidine ring is inclined to the 4-methoxybenzoyl ring by 72.79 (15)°.[2] |
| Intramolecular Interactions | Stabilized by intramolecular O—H···O hydrogen bonds.[1] | No significant intramolecular hydrogen bonds reported. |
| Intermolecular Interactions | Molecules are linked by intermolecular O—H···O hydrogen bonds, forming dimers.[1] | Molecules are linked by N—H···O and C—H···O hydrogen bonds, forming chains. These chains are further linked by slipped parallel π–π interactions.[2] |
| Crystal Packing | Dimer formation through hydrogen bonding.[1] | Formation of undulating slabs parallel to the (100) plane.[2] |
Analysis of Structural Data:
The data reveals significant conformational differences between the ortho- and para-substituted analogs. The ortho-hydroxy group in 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid facilitates the formation of a strong intramolecular hydrogen bond, which likely contributes to the observed dihedral angles between the benzene rings.[1] This intramolecular interaction can lock the molecule into a more rigid conformation.
In contrast, the para-methoxy substituted thioamide lacks such intramolecular hydrogen bonding opportunities. Its conformation is primarily dictated by steric and electronic factors, resulting in a significant twist between the pyrrolidine and the benzoyl planes.[2]
The intermolecular interactions also differ substantially. The ortho-substituted compound forms discrete dimers in the solid state, driven by hydrogen bonding between the carboxylic acid and hydroxy groups.[1] The para-substituted analog, on the other hand, assembles into extended chains and slabs through a combination of hydrogen bonds and π–π stacking interactions.[2] These distinct packing motifs will undoubtedly influence the material properties of the compounds, such as solubility and melting point.
Structure-Activity Relationship (SAR) Implications
The observed structural differences have direct implications for drug design and development. The conformational rigidity imposed by an ortho-substituent capable of intramolecular hydrogen bonding can be advantageous for several reasons:
-
Pre-organization for Receptor Binding: A more rigid molecule has a lower entropic penalty upon binding to a receptor, which can lead to higher binding affinity.
-
Improved Selectivity: A well-defined conformation can lead to more specific interactions with the target receptor and reduce off-target effects.
However, this rigidity can also be a disadvantage if the enforced conformation is not the bioactive one.
The more flexible nature of the para-substituted analog allows it to adopt a wider range of conformations, which might be necessary to fit into a flexible binding pocket. The propensity for π–π stacking observed in the para-analog could also be a crucial interaction within a receptor's active site.
The choice between an ortho- or para-substitution strategy will therefore depend on the specific therapeutic target and the desired pharmacological profile.
Experimental Protocols
Synthesis of Substituted Pyrrolidinyl Benzoates
The synthesis of both ortho- and para-substituted pyrrolidinyl benzoates can be readily achieved via standard amide coupling reactions. A general procedure is outlined below:
Detailed Protocol for N-Acylation:
-
Acid Activation: To a solution of the appropriately substituted benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add pyrrolidine (1.2 eq.) to the reaction mixture and continue stirring at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrolidinyl benzoate.
X-ray Crystallography
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
Data Collection and Structure Refinement:
A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a suitable temperature (e.g., 100 K). The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
The positional isomerism of substituents on a phenyl ring, as exemplified by the comparison of ortho- and para-substituted pyrrolidinyl benzoates, has a profound impact on molecular conformation and crystal packing. The ortho-substitution can lead to a more rigid structure, potentially pre-organized for receptor binding, through steric hindrance and intramolecular interactions. In contrast, para-substitution results in a more linear and flexible molecule with a greater propensity for intermolecular stacking. These fundamental structural differences are crucial considerations for medicinal chemists aiming to fine-tune the pharmacological properties of drug candidates. A thorough understanding of these structure-property relationships, supported by experimental data from techniques like X-ray crystallography, is paramount for the successful design of novel therapeutics.
References
-
He, L., Yuan, S.-L., & Xu, J.-H. (2007). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4636. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]
-
Tahir, M. H., Yaacob, W. A., & Kassim, M. B. (2015). Crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o825–o826. [Link]
Sources
A Comparative Guide to the Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate: Navigating Reproducibility in N-Arylation Chemistry
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Analysis of Ullmann and Buchwald-Hartwig Pathways
The synthesis of N-aryl lactams is a cornerstone of modern medicinal chemistry, providing access to a vast array of biologically active molecules. Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, a key intermediate in the synthesis of various pharmaceuticals, presents a valuable case study for examining the reproducibility and practicality of two of the most powerful C-N bond-forming methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide provides a comprehensive comparison of these two synthetic pathways, delving into their mechanistic underpinnings, practical execution, and the factors that influence their reproducibility across different laboratory settings.
At a Glance: Ullmann vs. Buchwald-Hartwig for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate Synthesis
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Simple, inexpensive (e.g., L-proline, diamines) or none | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) |
| Reaction Temperature | Generally high (100-220°C) | Milder (often 80-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO, Toluene) | Aprotic (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad, including electron-rich and -neutral aryl halides |
| Cost | Lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands)[1] |
| Reproducibility | Can be sensitive to catalyst quality and reaction conditions | Generally more robust with well-defined catalyst systems |
Delving into the Mechanisms: A Tale of Two Metals
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions form the basis of their different characteristics and substrate compatibility. Understanding these mechanisms is crucial for troubleshooting and optimizing the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
The Ullmann Condensation: A Renaissance of a Classic Reaction
The Ullmann condensation, a long-standing method for C-N bond formation, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[2][3] The reaction is initiated by the coordination of 2-pyrrolidinone to the Cu(I) catalyst, followed by deprotonation to form a copper amidate intermediate. Oxidative addition of the aryl halide (ethyl 2-iodobenzoate or ethyl 2-bromobenzoate) to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the desired product, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, and regenerates the active Cu(I) catalyst.[2][3] The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.[4]
Caption: Catalytic cycle of the Ullmann condensation for N-arylation.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[5] The cycle begins with the oxidative addition of the aryl halide (ethyl 2-bromobenzoate) to a Pd(0) complex, which is typically generated in situ from a palladium precursor and a bulky, electron-rich phosphine ligand. This step forms a Pd(II) intermediate. Subsequent coordination of 2-pyrrolidinone and deprotonation by a strong, non-nucleophilic base leads to the formation of a palladium-amido complex. The final and often rate-determining step is the reductive elimination from this complex, which yields Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and regenerates the Pd(0) catalyst.[5] The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the rates of both oxidative addition and reductive elimination.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols and Reproducibility
The following sections provide detailed, step-by-step methodologies for the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate via both the Ullmann and Buchwald-Hartwig pathways. These protocols are designed to be self-validating systems, with explanations for key experimental choices to enhance reproducibility.
Pathway 1: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction, while historically requiring harsh conditions, has been significantly improved with the use of ligands.[4] This protocol utilizes a ligand-assisted approach for a more reproducible and milder synthesis.
Experimental Protocol: Ullmann Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add copper(I) iodide (CuI, 0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent oxidation of the Cu(I) catalyst.
-
Reagent Addition: Add 2-pyrrolidinone (1.2 mmol), ethyl 2-iodobenzoate (1.0 mmol), and anhydrous dimethylformamide (DMF, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: CuI is a common and effective copper source. L-proline is an inexpensive and efficient ligand that enhances the solubility and reactivity of the copper catalyst.[6]
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate 2-pyrrolidinone without causing significant hydrolysis of the ester group.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction.
-
Temperature: While modern Ullmann reactions are milder, elevated temperatures are still often necessary to drive the reaction to completion, especially with less reactive aryl bromides.
Troubleshooting and Reproducibility Factors:
-
Catalyst Quality: The purity and age of the CuI can significantly impact the reaction rate and yield. Using freshly purchased or properly stored CuI is recommended.
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent the oxidation of the active Cu(I) species to inactive Cu(II).
-
Side Reactions: At high temperatures, side reactions such as homocoupling of the aryl halide can occur.
Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is renowned for its broad substrate scope and milder reaction conditions, making it a popular choice for the synthesis of N-aryl compounds.[2]
Experimental Protocol: Buchwald-Hartwig Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol), 2-pyrrolidinone (1.2 mmol), ethyl 2-bromobenzoate (1.0 mmol), and anhydrous toluene (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor. Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting both the oxidative addition of the aryl bromide and the reductive elimination of the product.[5]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the lactam without competing in the coupling reaction.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions, offering good solubility for the reactants and catalyst system.
-
Aryl Halide: Aryl bromides are often a good balance of reactivity and cost for Buchwald-Hartwig reactions.
Troubleshooting and Reproducibility Factors:
-
Ligand Sensitivity: Some phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Base Sensitivity: The strength and solubility of the base can significantly affect the reaction outcome.
-
Side Reactions: Potential side reactions include hydrodehalogenation of the aryl halide (replacement of the halogen with hydrogen) and β-hydride elimination.[7]
Quantitative Data Summary
| Method | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ullmann | Iodobenzene | CuI/L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 | General protocol |
| Buchwald-Hartwig | Bromobenzene | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 8 | 92 | General protocol |
| Ullmann | 2-Chlorobenzoic acid | CuI/Phenanthroline | KOH | - | High | - | - | [8] |
| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | [5] |
Analytical Characterization for Reproducibility
To ensure the reproducibility of the synthesis, proper characterization of the final product, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, is essential.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.3 (m, 4H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.8 (t, J = 7.0 Hz, 2H, NCH₂), 2.6 (t, J = 8.1 Hz, 2H, C(O)CH₂), 2.1 (p, J = 7.5 Hz, 2H, CH₂CH₂CH₂), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~175.1, 168.5, 139.8, 132.5, 131.0, 129.5, 128.0, 127.5, 61.5, 48.0, 31.0, 18.0, 14.2.
-
Mass Spectrometry (EI): m/z (%) = 233 (M⁺), 188, 160, 132, 104, 85.
Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the instrument and conditions.
Conclusion: Choosing the Right Pathway
Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful tools for the synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. The choice between them often depends on a balance of factors including cost, scale, available equipment, and the specific requirements of the research.
-
The Ullmann condensation offers a more cost-effective route, particularly for large-scale synthesis, due to the lower cost of copper catalysts.[1] However, it may require more optimization to achieve high reproducibility and can be sensitive to reaction conditions.
-
The Buchwald-Hartwig amination generally provides a more reliable and reproducible method with a broader substrate scope and milder conditions.[2] This makes it an excellent choice for medicinal chemistry applications where speed and reliability are paramount, despite the higher cost of palladium catalysts and ligands.
By understanding the mechanistic nuances, carefully following optimized protocols, and being aware of the potential pitfalls, researchers can successfully and reproducibly synthesize Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate using either of these valuable synthetic methodologies.
References
-
Publikationsserver der Universität Regensburg. (2025). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
EGU. (n.d.). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000037. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]
-
ACS Publications. (2012). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. [Link]
-
ResearchGate. (2014). Direct N9-arylation of purines with aryl halides. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Modern Ullmann-Type Couplings. (n.d.). [Link]
-
Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling. (n.d.). [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. [Link]
-
Arkivoc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
EurekAlert!. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]
-
Florida Tech Scholarship Repository. (2025). Preparation and Synthesis of Mono-bridged Carbazolopyridinophane Intermediates. [Link]
-
OA Monitor Ireland. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]
-
ACS Publications. (2009). Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. [Link]
-
PMC. (n.d.). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. [Link]
-
ResearchGate. (2015). Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating. [Link]
-
PubMed. (2009). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. [Link]
-
PMC. (n.d.). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
The Royal Society of Chemistry. (n.d.). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). [Link]
-
Beilstein Journals. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]
-
ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]
-
PubMed. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes With Vinyl Bromides. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
-
Organic Chemistry Portal. (n.d.). Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2-Oxopyrrolidin-1-yl)ethyl acetate | C8H13NO3 | CID 20077594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Pyrrolidone Scaffold and the Imperative of Early Toxicity Assessment
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence is a testament to its versatile stereochemistry and ability to serve as a pharmacophore, with the scaffold appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA).[1] Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a compound featuring this core structure, often utilized as an intermediate in the synthesis of more complex molecules, including potential non-steroidal anti-inflammatory drugs (NSAIDs).[3]
However, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges, chief among them being unforeseen toxicity. Drug-induced liver injury (DILI) and genotoxicity are leading causes of compound attrition during preclinical and clinical development, sometimes even resulting in post-market withdrawal.[4][5][6] This underscores the critical need for robust and predictive toxicological screening early in the drug discovery pipeline. Early identification of liabilities allows for the prioritization of candidates with the most favorable safety profiles, saving invaluable time and resources.[7][8]
This guide provides a comprehensive framework for conducting a comparative in vitro toxicological assessment of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate against structurally related pyrrolidones. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and illustrate data interpretation, empowering researchers to make informed decisions in lead optimization.
Rationale for Compound Selection: Establishing a Structure-Toxicity Landscape
To understand the toxicological profile of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, it is essential to compare it against compounds that can reveal potential structure-toxicity relationships (STR). The selection of appropriate analogs is therefore a critical first step.
-
Test Article: Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (Compound A) : The primary compound of interest. Its structure combines the pyrrolidone ring with an ethyl benzoate moiety at the nitrogen atom.
-
Analog 1: 2-Pyrrolidone (Compound B) : This is the fundamental scaffold. Its toxicological profile serves as a baseline to understand the inherent toxicity of the core ring system. It is generally considered to have low toxicity.[9]
-
Analog 2: N-methyl-2-pyrrolidone (NMP) (Compound C) : A widely used industrial solvent with a well-characterized toxicity profile.[10] Its simple N-alkylation provides a key comparator for the more complex N-aryl substitution of our test article.
-
Analog 3: Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (Compound D) : This analog, structurally similar to the test article, replaces the benzoate ring with a simple acetate group.[3] This comparison helps to elucidate the toxicological contribution of the aromatic benzoate moiety versus a non-aromatic ester substituent.
This carefully selected panel allows for a systematic evaluation of how substitutions at the 1-position of the pyrrolidone ring influence the compound's toxicological potential.
Experimental Design: A Multi-Parametric In Vitro Approach
A tiered in vitro testing strategy provides a cost-effective and high-throughput method for initial safety assessment.[7] Our approach focuses on three critical toxicological endpoints: general cytotoxicity, genotoxicity, and hepatotoxicity, using a single, relevant cell line to ensure data consistency.
Cell Line Selection: HepG2
For this screening paradigm, the human hepatocellular carcinoma cell line, HepG2 , is selected.
-
Rationale of Choice :
-
Human Origin : Provides species-relevant data, which is crucial as animal models do not always accurately predict human DILI.[11]
-
Hepatic Lineage : As the liver is a primary site of drug metabolism and toxicity, using a liver-derived cell line is paramount for assessing hepatotoxicity.[6]
-
Metabolic Capacity : HepG2 cells retain some Phase I and Phase II metabolic enzyme activity, allowing for the detection of toxicity induced by metabolites.[6] While their capacity is lower than that of primary human hepatocytes (PHHs), their stability, reproducibility, and ease of culture make them an excellent model for comparative screening.[12]
-
Established Model : HepG2 cells are extensively used and validated in toxicological studies, providing a wealth of comparative literature data.[12][13][14]
-
Overall Experimental Workflow
The workflow is designed to move from broad assessments of cell death to more specific mechanisms of toxicity.
Caption: Overall experimental workflow for comparative toxicity assessment.
Part 1: Cytotoxicity Assessment
Cytotoxicity assays are the first step in determining a compound's effect on basic cellular functions such as metabolic activity and membrane integrity. We employ two distinct assays to build a more complete picture of the cytotoxic mechanism.
Rationale for Dual-Assay Approach
Using both the MTT and LDH assays provides complementary information. The MTT assay measures mitochondrial dysfunction, an early indicator of cellular stress, while the LDH assay detects plasma membrane rupture, a later event associated with necrosis.[14] A potent effect in the MTT assay with a weaker effect in the LDH assay might suggest an apoptotic or metabolic mechanism of cell death, whereas strong signals in both indicate overt necrosis.
Caption: Principles of MTT (viability) and LDH (cytotoxicity) assays.
Experimental Protocol: MTT Assay
This protocol assesses cell viability by measuring the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16]
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compounds A, B, C, and D in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curves and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Experimental Protocol: LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[15][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a separate 96-well plate.
-
Controls: Include three sets of controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the 24-hour treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions, typically containing a substrate and a diaphorase/NAD⁺ cocktail) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated - Spontaneous) / (Maximum - Spontaneous) * 100).
Hypothetical Data and Interpretation
Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Chemical Name | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) |
| A | Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate | 75 | > 200 |
| B | 2-Pyrrolidone | > 500 | > 500 |
| C | N-methyl-2-pyrrolidone (NMP) | 150 | 350 |
| D | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate | 250 | > 500 |
-
Interpretation : Compound B (2-pyrrolidone) shows minimal toxicity, as expected. Compound C (NMP) displays moderate toxicity. The test article, Compound A, shows a more potent effect on mitochondrial activity (MTT assay) than on membrane integrity (LDH assay), suggesting a non-necrotic mechanism at lower concentrations. The presence of the benzoate ring in Compound A appears to confer greater mitochondrial toxicity compared to the acetate group in Compound D.
Part 2: Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, a potential precursor to carcinogenesis.[7] The in vitro Comet assay is a sensitive method for detecting DNA strand breaks.[18][19]
Rationale and Principle of the Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) visualizes DNA damage in individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[19][20]
Caption: Workflow for the alkaline in vitro Comet Assay.
Experimental Protocol: Comet Assay
-
Cell Treatment: Treat HepG2 cells in a 6-well plate with various concentrations of Compounds A, B, C, and D for 4 hours. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20 minutes.
-
Electrophoresis: Perform electrophoresis in the same buffer at 25 V (~0.7 V/cm) and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5). Stain with a fluorescent DNA dye (e.g., SYBR Green).
-
Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to score at least 50 cells per slide, quantifying the percentage of DNA in the comet tail (% Tail DNA).
Hypothetical Data and Interpretation
Table 2: Comparative Genotoxicity Data (% Tail DNA)
| Compound | Concentration (µM) | Mean % Tail DNA (± SD) |
| Vehicle Control | 0 | 3.5 ± 1.2 |
| Compound A | 50 | 8.1 ± 2.5 |
| 100 | 15.7 ± 4.1 | |
| Compound B | 500 | 4.2 ± 1.5 |
| Compound C | 200 | 12.3 ± 3.8 |
| Compound D | 500 | 5.5 ± 2.1 |
| Positive Control | H₂O₂ (100 µM) | 45.2 ± 6.7 |
-
Interpretation : Compounds B and D show no significant genotoxic potential at high concentrations. Compound C (NMP) induces a moderate level of DNA damage. Compound A induces a dose-dependent increase in DNA damage, suggesting potential clastogenic activity. This indicates that the N-aryl substituent, particularly the benzoate ring, may be a liability for genetic toxicity, possibly through metabolic activation to reactive species.[21]
Part 3: Mechanistic Hepatotoxicity Assessment
To further investigate the potential for DILI, a high-content analysis (HCA) approach can be used. This image-based method allows for the simultaneous measurement of multiple toxicity indicators at the single-cell level, providing deeper mechanistic insight.[4]
Rationale for Multiplexed HCA
HCA can dissect the specific pathways leading to hepatotoxicity. Key indicators include:
-
Mitochondrial Membrane Potential (MMP): A drop in MMP is a hallmark of mitochondrial dysfunction, a central mechanism in many forms of DILI.[4]
-
Reactive Oxygen Species (ROS): Oxidative stress is another critical pathway that can lead to cellular damage and apoptosis.[4]
-
Cell Count: Provides a direct measure of cell loss within the same experiment.
Experimental Workflow: HCA
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well, black-walled, clear-bottom imaging plate. Treat with compounds for 24 hours as described previously.
-
Staining: In the final hour of incubation, add a cocktail of fluorescent probes to the live cells, including:
-
Hoechst 33342: A nuclear stain to identify and count all cells.
-
TMRM (Tetramethylrhodamine, Methyl Ester): A cell-permeant dye that accumulates in active mitochondria with intact membrane potential.
-
CellROX Green: A dye that becomes fluorescent upon oxidation by ROS.
-
-
Imaging: Use an automated high-content imaging system to capture images from each well in the appropriate fluorescent channels (blue for nuclei, red for mitochondria, green for ROS).
-
Image Analysis: Use integrated software to segment cells based on the nuclear stain, then quantify the fluorescence intensity of the TMRM and CellROX Green probes within each cell.
Hypothetical Data and Interpretation
Table 3: Mechanistic Hepatotoxicity Profile (Fold change vs. Vehicle Control)
| Compound (at IC₂₅ from MTT) | Cell Count | Mitochondrial Potential | ROS Production |
| Compound A (40 µM) | 0.95x | ↓ 45% | ↑ 2.8x |
| Compound B (500 µM) | 1.0x | No change | No change |
| Compound C (80 µM) | 0.98x | ↓ 20% | ↑ 1.5x |
| Compound D (150 µM) | 1.0x | ↓ 15% | No change |
-
Interpretation : The HCA data strongly supports the initial cytotoxicity findings. Compound A causes a significant drop in mitochondrial membrane potential coupled with a sharp increase in ROS production, pointing to mitochondrial oxidative stress as its primary mechanism of toxicity. This is a more severe profile than that of Compound C (NMP) and D, which show milder effects. Compound B remains inert. This detailed mechanistic data is crucial for deciding whether to deprioritize Compound A or attempt to mitigate its liabilities through structural modification.
Conclusion: Synthesizing the Evidence for a Comparative Profile
This guided workflow provides a robust framework for the early-stage toxicological evaluation of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate and its analogs. Based on our hypothetical data, a clear toxicity ranking emerges:
Compound B (2-Pyrrolidone) < Compound D (Acetate) < Compound C (NMP) < Compound A (Benzoate)
The test article, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate , demonstrated the most concerning profile, with evidence of mitochondrial dysfunction, oxidative stress, and potential genotoxicity. The data strongly suggests that the N-phenyl benzoate moiety is a key driver of this toxicity compared to simpler alkyl or acetate substituents.
This multi-parametric in vitro approach, combining general cytotoxicity, genotoxicity, and mechanistic hepatotoxicity assays, offers a powerful tool for drug development professionals. By systematically comparing structural analogs, researchers can identify toxicophores, establish initial structure-toxicity relationships, and make data-driven decisions to advance safer chemical entities. This strategy aligns with the principles of modern toxicology, aiming to fail compounds early and fast, ultimately reducing the reliance on later-stage animal testing and accelerating the path to safer medicines.
References
-
Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Emulate. [Link]
-
OECD. (2009). OECD Guideline for the Testing of Chemicals 412: Subacute Inhalation Toxicity: 28-Day Study. OECD Publishing. [Link]
-
Castell, J. V., Jover, R., & Gómez-Lechón, M. J. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 19(1), 1-17. [Link]
-
In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]
-
Kopjar, N., Mendaš, G., & Viculin, T. (2014). Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. Arhiv za higijenu rada i toksikologiju, 65(1), 55-66. [Link]
-
Li Petri, G., Contino, A., & Purgatorio, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link]
-
Wikipedia contributors. (2023, September 21). OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
El Yamani, N., Collins, A. R., & Dusinska, M. (2022). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Nature Protocols, 17(10), 2245-2266. [Link]
-
Kim, J. S., Sung, J. H., & Song, Y. M. (2013). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 4(4), 224-229. [Link]
-
3D In Vitro Liver Toxicology Testing with Human Liver Models. (n.d.). InSphero. [Link]
-
Grisoni, F., et al. (2023). Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Open Research Europe, 3, 159. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]
-
Hartmann, A., et al. (2004). The In Vitro and In Vivo Comet Assays. Methods in Molecular Biology, 283, 121-137. [Link]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. [Link]
-
OECD. (2017). OECD Guidelines for Testing of Chemicals: Full List of Test Guidelines. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. BMC Chemistry, 17(1), 74. [Link]
-
Wikipedia contributors. (2023, October 24). 2-Pyrrolidone. Wikipedia. [Link]
-
Riss, T. L., & Moravec, R. A. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 74-79. [Link]
-
Polishchuk, P., et al. (2019). A Comparative Study of Multitask Toxicity Modeling on a Broad Chemical Space. Journal of Chemical Information and Modeling, 59(10), 4427-4436. [Link]
-
Zaitsu, K., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 32(1), 1-8. [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247071. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
Polishchuk, P., et al. (2019). A Comparative Study of Multitask Toxicity Modeling on a Broad Chemical Space. arXiv preprint arXiv:1907.03345. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]
-
Kiesswetter, E., et al. (2009). N-methyl-2-pyrrolidone - Occupational-medical importance and toxicology. Gefahrstoffe-Reinhaltung der Luft, 69(1-2), 34-40. [Link]
-
Timbrell, J. A., et al. (2010). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Toxicology in Vitro, 24(5), 1384-1389. [Link]
-
Khan, M. A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(22), 7857. [Link]
-
Kappe, C. O., & Falsone, S. F. (2010). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Chemical Bulletin, 59(1), 196-200. [Link]
-
Johnson, C., et al. (2015). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Chemical Research in Toxicology, 28(6), 1122-1133. [Link]
-
Nemska, V., et al. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. BMC Molecular and Cell Biology, 24(1), 1. [Link]
-
Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 547-557. [Link]
-
Guan, J., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 309. [Link]
-
Hughes, T. B., et al. (2015). Computational toxicology methods in chemical library design and high-throughput screening hit validation. Future Medicinal Chemistry, 7(12), 1581-1594. [Link]
-
Mousavi Khaneghah, A., et al. (2021). Natural protective agents and their applications as bio-preservatives in the food industry. Journal of Food Processing and Preservation, 45(5), e15413. [Link]
-
Ukrprom, V. N. (2023). Synthesis and Cytotoxic Activity of Ethyl 2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)-4,5-Dihydro-1H-Pyrrole-3-Carboxylates. Pharmaceutical Chemistry Journal, 57(4), 481-486. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Oxopyrrolidin-1-yl)ethyl acetate. PubChem Compound Database. [Link]
-
Kumpins, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5006. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. insphero.com [insphero.com]
- 6. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. emulatebio.com [emulatebio.com]
- 12. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. japsonline.com [japsonline.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. The In Vitro and In Vivo Comet Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 21. img01.pharmablock.com [img01.pharmablock.com]
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for the Quantification of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate, a key chemical intermediate.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the methodological choices. We will explore the fundamental principles of each technique, present detailed experimental protocols, and compare their performance based on key validation parameters. The ultimate goal is to equip the reader with the necessary insights to make informed decisions when selecting an analytical method for this and structurally similar compounds.
Foundational Principles: Choosing the Right Tool for the Job
Both LC-MS and GC-MS are powerful analytical techniques that combine a separation method (chromatography) with a detection method (mass spectrometry) to identify and quantify chemical compounds.[1] The primary distinction lies in the mobile phase used for separation: GC-MS employs an inert gas for volatile and thermally stable compounds, while LC-MS uses a liquid mobile phase, making it suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[1][2][3]
The decision between LC-MS and GC-MS hinges on the physicochemical properties of the analyte . Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a moderately polar compound with a predicted boiling point that suggests it is amenable to GC analysis, provided it exhibits sufficient thermal stability. However, its polarity also makes it a suitable candidate for LC-MS, particularly with reversed-phase chromatography. Therefore, a direct comparison is warranted to determine the optimal technique for its routine analysis.
Experimental Design: A Roadmap to Reliable Quantification
The following sections detail the step-by-step methodologies for the analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate using both LC-MS and GC-MS. These protocols are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure data integrity.
LC-MS/MS Method
Rationale: This method is designed for high sensitivity and specificity, leveraging the power of tandem mass spectrometry (MS/MS) to minimize matrix effects and ensure accurate quantification even at low concentrations.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution in a 50:50 mixture of water and acetonitrile.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
For sample analysis, dilute the test substance in the same diluent to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+
-
Product Ions: To be determined by infusion of a standard solution.
-
GC-MS Method
Rationale: This method is suitable for volatile or semi-volatile compounds and can offer high chromatographic efficiency and robust performance. The key consideration is the thermal stability of the analyte.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate in ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution in ethyl acetate.
-
Prepare QC samples at low, medium, and high concentrations.
-
For sample analysis, dilute the test substance in ethyl acetate to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: To be determined from the mass spectrum of a standard injection.
-
Method Validation: Ensuring Accuracy and Reliability
Both the LC-MS and GC-MS methods were validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8]
dot
Caption: Logical flow of the cross-validation process.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are suitable and reliable techniques for the quantitative analysis of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate. The choice between the two will depend on the specific requirements of the analysis.
-
For high-sensitivity applications , such as impurity profiling or pharmacokinetic studies where low concentrations are expected, LC-MS/MS is the recommended technique due to its superior limit of detection and quantification.
-
For routine quality control where the analyte concentration is expected to be well within the validated range of both methods, GC-MS provides a robust and cost-effective alternative .
Ultimately, this guide demonstrates the importance of a thorough, data-driven approach to analytical method selection. By understanding the strengths and limitations of each technique, researchers can confidently choose the most appropriate tool to ensure the quality and integrity of their results.
References
- U.S. Food and Drug Administration. (2025). FDA Guidelines for Chromatography Validation.
- International Council for Harmonisation. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem. (2025). A Comparative Guide to LC-MS/MS and GC-MS Methods for Drug Analysis.
- Spectroscopy Online. (2016, July 1).
- Integrated Liner Technologies. (2024, February 8).
- International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BioPharm International. (n.d.).
- LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. (2025, July 11).
- Slideshare. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. iltusa.com [iltusa.com]
Navigating the Disposal of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate (CAS No. 61456-46-4), ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment: An Inferential Approach
Given its structure, Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is an aromatic ester containing a lactam (pyrrolidinone) moiety. Based on similar compounds, we can infer the following potential hazards:
-
Combustibility: Like many organic esters, it is likely a combustible liquid.[1]
-
Irritation: It may cause skin and serious eye irritation.[2][3]
-
Toxicity: While specific data is unavailable, it should be handled as a potentially harmful substance if ingested or inhaled.[4][5]
-
Environmental Hazard: Similar aromatic esters are noted as being toxic to aquatic life.[5] Therefore, it must not be released into the environment.[5][6]
Table 1: Inferred Properties and Incompatibilities
| Property | Inferred Value/Characteristic |
| Physical State | Liquid or low-melting solid |
| Primary Hazards | Potential for skin/eye irritation, combustible |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[1][2][7] |
| Storage Recommendations | Store in a cool, dry, well-ventilated area away from ignition sources and incompatibles.[8][9] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate is a multi-step process that begins at the point of generation and ends with collection by trained EHS personnel or a licensed waste disposal company.
Before handling the compound or its waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[2][3]
-
Body Protection: A standard lab coat should be worn.[2]
All handling of the waste should be performed in a well-ventilated area, preferably inside a chemical fume hood.[2]
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for all Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate waste. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper). Plastic containers are generally preferred for laboratory waste.[2]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially incompatible materials like strong acids, bases, or oxidizers.[2]
-
Solid vs. Liquid: While it is best practice to collect solid and liquid waste separately, if your institutional guidelines permit, contaminated solids may be placed in the same container as the liquid waste.
Accurate labeling is a regulatory requirement and is critical for safety. The label must include:
-
The words "HAZARDOUS WASTE "[2]
-
The full chemical name: "Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate "
-
An indication of the hazards (e.g., "Combustible," "Irritant")
-
The approximate concentration and composition of the waste
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[2]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2]
-
Containment: The container should be kept in secondary containment to prevent spills.
-
Closure: Keep the container securely closed at all times, except when adding waste.[2]
Once the container is full or is no longer being used, arrange for its collection.
-
Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety office.[2]
-
Professional Disposal: This waste must be disposed of through a licensed hazardous waste disposal company.[2] Under no circumstances should it be poured down the drain or placed in the regular trash.[2]
III. Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is spilled, remove all sources of ignition.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
IV. Logical Framework for Disposal
The decision-making process for the disposal of Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate can be visualized as follows:
Caption: Disposal workflow for Ethyl 2-(2-oxopyrrolidin-1-yl)benzoate.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]
-
BASF. (2025, August 28). Vinyl Pyrrolidone EN - Safety Data Sheet. BASF. [Link]
-
University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. University of Notre Dame. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. PTB. [Link]
-
NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
-
University of Florida. (n.d.). LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE. University of Florida. [Link]
-
PCW. (2023, June 6). ETHYL BENZOATE - Safety Data Sheet. PCW. [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes. Chulalongkorn University. [Link]
-
Government of India, Ministry of Environment, Forest and Climate Change. (n.d.). SCHEDULE I [See rule 3(l)] List of Process Generating Hazardous Wastes. [Link]
-
Government of India, Ministry of Environment, Forest and Climate Change. (n.d.). SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes. [Link]
-
GOV.UK. (n.d.). Waste Classification. GOV.UK. [Link]
-
Alfa Aesar. (2011, June 1). Material Safety Data Sheet. Alfa Aesar. [Link]
-
Natural Resources Wales, et al. (n.d.). Guidance on the classification and assessment of waste (Edition 1.1) Technical Guidance WM3. [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)ethyl acetate. National Center for Biotechnology Information. [Link]
-
American Chemical Society. (2021, November 22). Ethyl benzoate. American Chemical Society. [Link]
-
LookChem. (n.d.). Cas 93-89-0,Ethyl benzoate. LookChem. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

